molecular formula C9H12N2O B181876 5-Allyl-2,6-dimethyl-4-pyrimidinol CAS No. 78304-54-8

5-Allyl-2,6-dimethyl-4-pyrimidinol

Cat. No.: B181876
CAS No.: 78304-54-8
M. Wt: 164.2 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

5-Allyl-2,6-dimethyl-4-pyrimidinol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336739
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78304-54-8
Record name 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound (CAS 78304-54-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of steps, this document details the strategic decisions behind the chosen synthetic pathway—a robust O-allylation followed by a thermal Claisen rearrangement—and outlines a self-validating cascade of analytical techniques for unambiguous characterization. Protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are presented with an emphasis on causality and data interpretation. This guide is intended for researchers and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of functionalized pyrimidinol scaffolds.

Introduction: The Pyrimidinol Core in Modern Chemistry

The pyrimidine ring is a foundational scaffold in a vast array of biologically significant molecules, including nucleic acids and numerous pharmaceuticals. Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antiviral, and antimicrobial activities.[3] The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, as the nature and position of substituents dictate the molecule's steric, electronic, and pharmacokinetic properties.

The target molecule, this compound, incorporates several key features: the 2,6-dimethyl substitution pattern, the 4-pyrimidinol tautomer (which exists in equilibrium with its 4(3H)-pyrimidinone form), and a C-5 allyl group. The introduction of an allyl group at the C-5 position is particularly strategic; it provides a reactive handle for further synthetic transformations (e.g., epoxidation, dihydroxylation, or metathesis) while potentially enhancing lipophilicity and modulating biological activity. This guide presents a logical, efficient, and highly reproducible workflow for its synthesis and characterization.

Part 1: Synthesis Strategy & Rationale

The synthesis of a C-5 functionalized pyrimidinol can be approached from several angles. A common strategy involves the condensation of a pre-functionalized three-carbon unit with an amidine.[4][5] However, this often requires the synthesis of a complex starting material like 3-allyl-2,4-pentanedione, which can be cumbersome.

A more elegant and strategically robust approach, detailed herein, is a two-step sequence starting from a simple, commercially available pyrimidinol. This pathway leverages a classic pericyclic reaction—the Claisen rearrangement—which is known for its high efficiency and predictability in forming C-C bonds.[6][7]

The chosen strategy involves:

  • O-Allylation: The nucleophilic oxygen of the pyrimidinol tautomer is allylated to form a 4-allyloxy-pyrimidine intermediate.

  • Claisen Rearrangement: This ether intermediate is heated, initiating a concerted, intramolecular[8][8]-sigmatropic rearrangement to yield the thermodynamically more stable C-allylated product.[6][9][10] This reaction is driven by the formation of a strong carbonyl C=O bond in the final product.[6]

This method is superior as it builds complexity from a simple core, avoids the synthesis of unstable precursors, and provides clean, high-yielding transformations.

G cluster_0 Synthetic Workflow A 2,6-Dimethyl-4-pyrimidinol (Starting Material) B Step 1: O-Allylation (Allyl Bromide, K₂CO₃, Acetone) A->B C 4-Allyloxy-2,6-dimethylpyrimidine (Intermediate) B->C D Step 2: Claisen Rearrangement (High-Temperature Solvent, e.g., Dowtherm A) C->D E This compound (Final Product) D->E F Purification (Recrystallization) E->F

Caption: High-level overview of the selected synthetic strategy.

Part 2: Experimental Protocol — Synthesis

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Allyloxy-2,6-dimethylpyrimidine (Intermediate)
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethyl-4-pyrimidinol (10.0 g, 80.5 mmol), anhydrous potassium carbonate (16.7 g, 121 mmol, 1.5 eq), and acetone (150 mL).

  • Reaction Initiation: Stir the suspension vigorously. Add allyl bromide (8.3 mL, 96.6 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. The causality here is critical: potassium carbonate acts as a base to deprotonate the pyrimidinol, forming a nucleophilic phenoxide-like species that attacks the allyl bromide in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up & Isolation: Cool the reaction to room temperature. Filter off the potassium salts and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: The crude product is often pure enough for the next step. If necessary, dissolve the oil in dichloromethane (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and reconcentrate to yield 4-allyloxy-2,6-dimethylpyrimidine as a pale yellow oil.

Step 2: Thermal Claisen Rearrangement to this compound
  • Reaction Setup: In a 100 mL three-neck flask equipped with a high-temperature thermometer, a reflux condenser, and a nitrogen inlet, place the crude 4-allyloxy-2,6-dimethylpyrimidine (approx. 80.5 mmol) and Dowtherm A (or another high-boiling, inert solvent like diphenyl ether) (50 mL). The use of an inert atmosphere prevents oxidation at high temperatures.

  • Thermal Rearrangement: Heat the solution to 240-250°C. The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[6] This high activation energy barrier necessitates elevated temperatures.

  • Reaction & Monitoring: Maintain this temperature for 2-3 hours. The progress can be monitored by taking small aliquots, diluting them, and analyzing via TLC or HPLC. The rearrangement product is significantly more polar than the starting ether.

  • Work-up & Isolation: Cool the reaction mixture to below 100°C. Carefully add hexane (100 mL) to the mixture while it is still warm to precipitate the product and prevent the solvent from solidifying. Stir for 30 minutes as it cools to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold hexane (3 x 50 mL) to remove the high-boiling solvent. The crude product is a light tan solid. For final purification, recrystallize from hot ethanol or an ethanol/water mixture to yield this compound as off-white crystals.

Part 3: Characterization & Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This constitutes a self-validating analytical system where data from each technique corroborates the others.

G cluster_1 Analytical Workflow A Synthesized Product (Crude Solid) B HPLC (Purity Assessment) A->B C HRMS (Elemental Composition) A->C D ¹H & ¹³C NMR (Structural Elucidation) A->D E FTIR (Functional Group ID) A->E F Confirmed Structure (this compound) B->F C->F D->F E->F

Sources

Spectroscopic analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Foreword: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the scaffold of numerous pharmacologically active agents.[1][2] The biological activity of any such candidate is inextricably linked to its precise three-dimensional structure. Therefore, the unambiguous structural elucidation of a novel derivative like this compound is not merely a procedural step but the foundational bedrock upon which all subsequent research—from quantitative structure-activity relationship (QSAR) studies to preclinical trials—is built.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the synergistic logic of data integration, ensuring a self-validating and authoritative structural assignment.

Molecular Overview and Analytical Strategy

The target analyte, this compound (CAS: 78304-54-8), possesses a pyrimidinol core substituted with two methyl groups and an allyl group.[3] A critical consideration for its analysis is the potential for keto-enol tautomerism, where the hydroxyl (-OH) form (pyrimidinol) can exist in equilibrium with a keto form (pyrimidinone). This phenomenon will manifest across different spectroscopic techniques.

Our analytical strategy is predicated on a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This multi-faceted analysis ensures that the limitations of one technique are compensated for by the strengths of another, culminating in a robust and irrefutable structural confirmation.

G cluster_0 Analytical Workflow Compound Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Compound->Purification NMR NMR Analysis (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR UV UV-Vis Spectroscopy (Electronic Transitions) Purification->UV Integration Data Integration & Structural Elucidation NMR->Integration MS->Integration IR->Integration UV->Integration

Caption: A generalized workflow for the comprehensive spectroscopic analysis of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][4] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol requires meticulous sample preparation and parameter selection to ensure data is both accurate and reproducible.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: Deuterated solvents are chosen to avoid large interfering signals in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for observing exchangeable protons like those from -OH or -NH groups, which might be broadened or absent in CDCl₃.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Causality: TMS provides a sharp, inert reference point for calibrating the chemical shift scale.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

      • Spectral Width (SW): -2 to 12 ppm, sufficient for most organic molecules.[1]

      • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

      • Relaxation Delay (D1): 1-2 seconds to allow for full magnetization recovery between scans.[1]

      • Number of Scans (NS): 8-16 scans to achieve an adequate signal-to-noise ratio.[1]

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[1]

      • Spectral Width (SW): 0 to 220 ppm.

      • Number of Scans (NS): 1024 or more, as the natural abundance of the ¹³C isotope is low (~1.1%).[1]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will provide the most immediate structural information, including the number of different proton environments and their neighboring protons.

G cluster_protons Key Proton Environments img H_OH a: OH H_Allyl_CH2 b: Allyl CH₂ H_Allyl_CH c: Allyl CH H_Allyl_Vinyl d: Allyl =CH₂ H_Me1 e: C2-CH₃ H_Me2 f: C6-CH₃ G M [M]⁺˙ m/z = 176 M_minus_H [M-H]⁺ m/z = 175 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 161 M->M_minus_CH3 - •CH₃ M_minus_Allyl [M-C₃H₅]⁺ m/z = 135 M->M_minus_Allyl - •C₃H₅ (Allyl radical) (Benzylic-type cleavage) RetroDielsAlder Ring Cleavage Fragments M->RetroDielsAlder Retro-Diels-Alder

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Ion Identity Rationale
176 [M]⁺˙ Molecular Ion
175 [M-H]⁺ Loss of a hydrogen radical, often from a methyl group.
161 [M-CH₃]⁺ Loss of a methyl radical, a common fragmentation for methylated aromatics.

| 135 | [M-C₃H₅]⁺ | Loss of the allyl radical. This is expected to be a major fragment due to the stability of the resulting pyrimidinol cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrimidine ring.

Experimental Protocol
  • Solvent Selection: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Record the absorbance of the sample solution from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum

Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions. [5]For this compound, absorptions are expected around 220-280 nm . The exact position of the absorption maximum (λ_max) can be influenced by solvent polarity and pH, which can alter the tautomeric equilibrium. [6]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of complementary spectroscopic data.

  • MS establishes the correct molecular formula.

  • IR confirms the presence of key functional groups (-OH, C=C, C=N).

  • ¹³C NMR defines the carbon skeleton.

  • ¹H NMR maps the precise proton environments and their connectivity, providing the final, unambiguous proof of structure.

  • UV-Vis corroborates the presence of the conjugated pyrimidine system.

This comprehensive, self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent research in the field of drug discovery and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Royal Society of Chemistry. (2025).
  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). This compound.

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a substituted pyrimidine with potential applications in medicinal chemistry.

While a dedicated experimental spectrum for this specific molecule is not publicly available, this document serves as a comprehensive, predictive guide based on established principles of NMR spectroscopy and extensive data from analogous structures. For researchers synthesizing or working with this compound, this guide will be an invaluable tool for spectral assignment and structural verification. The principles and protocols outlined herein are designed to be a self-validating system for the empirical analysis of this and similar molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from substituted pyrimidines and allyl-containing organic compounds. The numbering convention used for the assignments is depicted in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(2)-CH₃~ 2.4s-
C(6)-CH₃~ 2.3s-
C(1')-H₂~ 3.2d~ 6.5
C(2')-H~ 5.9ddtJ ≈ 17.0, 10.0, 6.5
C(3')-H (trans)~ 5.1d~ 17.0
C(3')-H (cis)~ 5.0d~ 10.0
O-H~ 10-12br s-
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C(2)~ 158
C(4)~ 165
C(5)~ 110
C(6)~ 160
C(2)-CH₃~ 22
C(6)-CH₃~ 20
C(1')~ 30
C(2')~ 135
C(3')~ 116

Scientific Rationale and Data Interpretation

The predicted NMR data are derived from the foundational principles of chemical shifts and spin-spin coupling, with reference to analogous structures found in the chemical literature.

¹H NMR Spectrum Analysis
  • Methyl Protons (C(2)-CH₃ and C(6)-CH₃): The two methyl groups are attached to sp²-hybridized carbon atoms of the pyrimidine ring. Their chemical shifts are expected in the aromatic methyl region, typically around 2.3-2.5 ppm. They are predicted to appear as singlets as there are no adjacent protons to couple with.

  • Allyl Group Protons:

    • C(1')-H₂: These methylene protons are adjacent to the pyrimidine ring and a double bond. Their chemical shift is predicted to be around 3.2 ppm. They will appear as a doublet due to coupling with the C(2')-H proton.

    • C(2')-H: This methine proton is part of the vinyl group and is coupled to the C(1') and C(3') protons. It is expected to have a complex multiplet (ddt - doublet of doublets of triplets) around 5.9 ppm. The large coupling constants are characteristic of trans (~17 Hz) and cis (~10 Hz) coupling to the terminal vinyl protons, and a smaller coupling to the C(1') methylene protons (~6.5 Hz).

    • C(3')-H₂: These are the terminal vinyl protons. Due to their different spatial relationship with the C(2')-H proton, they are diastereotopic and will have different chemical shifts. The proton trans to the C(2')-H will be further downfield (~5.1 ppm) with a larger coupling constant (~17 Hz) compared to the cis proton (~5.0 ppm, J ≈ 10 Hz).

  • Hydroxyl Proton (O-H): The proton of the pyrimidinol hydroxyl group is expected to be a broad singlet at a downfield chemical shift (10-12 ppm) due to hydrogen bonding and its acidic nature. Its exact position and broadness can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis
  • Pyrimidine Ring Carbons:

    • C(2), C(4), and C(6): These carbons are part of the heterocyclic aromatic ring and are bonded to nitrogen or oxygen atoms, which are electronegative. This deshielding effect places their chemical shifts in the downfield region, typically between 158 and 165 ppm.

    • C(5): This carbon is substituted with the allyl group and is expected to be the most upfield of the ring carbons, around 110 ppm.

  • Methyl Carbons (C(2)-CH₃ and C(6)-CH₃): These sp³-hybridized carbons are expected to appear in the upfield region, around 20-22 ppm.

  • Allyl Group Carbons:

    • C(1'): This sp³-hybridized methylene carbon is attached to the aromatic ring and is predicted to be around 30 ppm.

    • C(2') and C(3'): These are sp²-hybridized carbons of the double bond. The internal carbon (C(2')) is more substituted and will be further downfield (~135 ppm) than the terminal carbon (C(3')), which is expected around 116 ppm.

Experimental Protocols

The following is a generalized, field-proven protocol for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.[1][2]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are now available with TMS already added.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Advanced Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the allyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.[1][2]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow Diagrams

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Compound in Deuterated Solvent prep2 Add Internal Standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H and ¹³C Spectra prep3->acq1 acq2 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Referencing & Calibration proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Spectral Assignment proc3->proc4

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the structural verification of this and related pyrimidine derivatives. The successful application of the described methodologies will ensure the scientific integrity of the structural data, a critical step in any chemical research and development endeavor.

References

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.

Sources

Mass spectrometry fragmentation of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Pyrimidinol derivatives are of significant interest in medicinal chemistry and drug development due to their structural analogy to nucleobases, and understanding their fragmentation is critical for unambiguous identification and structural elucidation.[1] This document outlines the fundamental principles of EI-MS, details a robust experimental protocol, and presents a logical, evidence-based discussion of the primary fragmentation pathways. Key fragmentation mechanisms, including allyl group cleavage, methyl radical loss, and subsequent ring fissions, are explored. The insights provided herein are intended to serve as a valuable resource for researchers, analytical chemists, and drug development professionals working with substituted pyrimidines and related heterocyclic compounds.

Introduction

The Significance of Pyrimidinol Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The structural characterization of novel substituted pyrimidines is therefore a critical step in the discovery and development pipeline.

Profile of this compound

This compound (C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ) is a substituted pyrimidine featuring two methyl groups and an allyl group, which introduce specific and predictable fragmentation behaviors. The compound exists in tautomeric equilibrium between the -ol and -one forms (4-pyrimidinol and 4-pyrimidinone), a common characteristic of hydroxypyrimidines that influences fragmentation.[3] Its analysis by mass spectrometry provides a clear example of how substituent effects dictate the fragmentation cascade of a heterocyclic core.

Chemical Structure:

(this compound)

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[4] Electron Ionization (EI) mass spectrometry, in particular, is a powerful method that provides a reproducible fragmentation "fingerprint" of a molecule.[4] By analyzing the mass-to-charge ratios (m/z) of the resulting fragment ions, one can piece together the molecule's original structure.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

The Ionization Process

In the EI source, the analyte molecule is bombarded with a high-energy electron beam, typically standardized at 70 eV.[1][4] This energy is significantly higher than the ionization potential of most organic molecules, causing an electron to be ejected from the molecule. This process creates a positively charged radical cation known as the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the analyte.

"Hard" Ionization and Informative Fragmentation

EI is considered a "hard" ionization technique because the substantial excess energy imparted to the molecular ion leaves it in a highly excited vibrational state.[4] This excess energy is dissipated through a series of bond cleavages, resulting in a cascade of smaller, stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, contains a wealth of structural information derived from these predictable fragmentation patterns. Due to the aromaticity of the pyrimidine ring, the molecular ion is often stable and readily observed.[5]

Experimental Methodology

A robust and reproducible experimental design is paramount for acquiring high-quality mass spectral data. The following protocol is a self-validating system for the analysis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_ms GC-MS Analysis cluster_data Data Processing Prep Dissolve Analyte in Volatile Solvent (e.g., Methanol) GC Gas Chromatography (Separation) Prep->GC Injection EI_Source EI Source (70 eV) Ionization & Fragmentation GC->EI_Source Quad Quadrupole Analyzer (m/z Separation) EI_Source->Quad Detector Electron Multiplier (Detection) Quad->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: Workflow for GC-EI-MS analysis.

Mass Spectrometry Parameters

The choice of parameters ensures reproducible fragmentation and high-quality data. The use of a standard 70 eV electron energy allows for comparison with established mass spectral libraries.[1]

ParameterSettingRationale
Instrument Gas Chromatograph-Mass Spectrometer (GC-MS)Provides sample introduction and separation prior to MS analysis.
Ionization Mode Electron Ionization (EI)Standard "hard" ionization technique for generating reproducible fragmentation patterns.[4]
Electron Energy 70 eVIndustry standard for generating stable and comparable mass spectra.[1]
Ion Source Temp. 200 - 250 °CEnsures volatilization of the analyte without thermal degradation.[1]
Mass Analyzer QuadrupoleCommon mass filter for scanning a range of m/z values.
Scan Range m/z 40 - 300Captures the molecular ion and all significant low-mass fragments.
Sample Introduction Heated Probe or GC InletEnsures efficient transfer of the analyte into the ion source.[1]

Fragmentation Analysis of this compound

The fragmentation of this compound is dictated by the stability of the pyrimidine core and the lability of the substituent groups. The molecular ion (M⁺•) is expected at m/z 176 .

Proposed Fragmentation Pathways

Based on established principles for pyrimidines and allyl-substituted aromatics, several primary fragmentation pathways can be postulated.[1][6][7][8]

  • Pathway A: Allylic Cleavage (Benzylic-type Cleavage) : The most favorable initial fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to a highly stable resonance-stabilized cation.[8] Loss of a hydrogen radical (•H) from the allyl group can form a stable conjugated cation at m/z 175 . A more significant fragmentation is the loss of the methyl group from the allyl chain is not possible, but cleavage of the C-C bond between the ring and the allyl group results in the loss of an allyl radical (•C₃H₅, 41 Da), producing a prominent ion at m/z 135 .

  • Pathway B: Loss of Methyl Radical : The loss of a methyl radical (•CH₃, 15 Da) from the pyrimidine ring is a common fragmentation for methylated heterocyclic systems.[1][9] This pathway would yield a stable fragment ion at m/z 161 .

  • Pathway C: Retro-Diels-Alder (RDA) Reaction : Pyrimidine and purine structures are known to undergo retro-Diels-Alder reactions upon electron ionization.[5] For the pyrimidinol core, this could involve a concerted cleavage of two bonds in the ring, leading to the expulsion of a neutral molecule like acetonitrile (CH₃CN) from the C2 and N1/N3 positions.

  • Pathway D: Subsequent Fragmentations : The primary fragment ions will undergo further decomposition. For instance, the [M-CH₃]⁺ ion (m/z 161) can subsequently lose carbon monoxide (CO, 28 Da) from the pyrimidinone tautomer, resulting in an ion at m/z 133 .

Proposed Fragmentation Scheme

Fragmentation_Pathway cluster_frags M C₁₀H₁₂N₂O m/z 176 (M⁺•) F175 [M-H]⁺ m/z 175 M->F175 - •H F161 [M-CH₃]⁺ m/z 161 M->F161 - •CH₃ F135 [M-C₃H₅]⁺ m/z 135 M->F135 - •C₃H₅ F133 [M-CH₃-CO]⁺ m/z 133 F161->F133 - CO F94 Tropylium-like ion? m/z 94 F161->F94 - Ring Fission

Caption: Proposed EI fragmentation pathways for this compound.

Tabulated Mass Spectral Data

The following table summarizes the key expected ions in the EI mass spectrum of this compound, their proposed structures, and the rationale for their formation.

m/zProposed Fragment IonNeutral LossPathwayRelative Intensity (Predicted)
176[C₁₀H₁₂N₂O]⁺• (Molecular Ion)--High
175[C₁₀H₁₁N₂O]⁺•HAMedium
161[C₉H₉N₂O]⁺•CH₃BHigh
135[C₇H₇N₂O]⁺•C₃H₅AMedium-High
133[C₈H₇N₂]⁺•CH₃, CODMedium
94[C₅H₆N₂]⁺•C₅H₆OC (RDA)Medium
41[C₃H₅]⁺ (Allyl Cation)C₇H₇N₂OAMedium

Conclusion

The electron ionization mass spectrum of this compound is characterized by several predictable and structurally informative fragmentation pathways. The primary cleavages involve the loss of a methyl radical and fragmentation of the allyl side chain, driven by the formation of stable cationic species. Subsequent losses of neutral molecules like carbon monoxide and ring fissions, including potential retro-Diels-Alder reactions, provide a detailed fingerprint for the molecule. This in-depth guide demonstrates that a systematic approach, combining established fragmentation principles with robust experimental methodology, allows for the confident structural elucidation of complex heterocyclic molecules, which is essential for advancing research in medicinal chemistry and drug development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Grimme, S., & Friederichs, F. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Molecules, 26(11), 3282. [Link]

  • Limão-Vieira, P., et al. (2018). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 19(11), 3352. [Link]

  • Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3282. [Link]

  • Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PubMed, 34072370. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2016). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 45-53. [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Patanen, M., et al. (2011). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. ResearchGate. [Link]

  • Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. University of Liverpool Repository. [Link]

  • Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). (PDF) Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 353-363. [Link]

  • Salem, M. A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Allyl-6-methyl-2-(methylthio)pyrimidin-4-ol. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

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Crystal structure of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Allyl-2,6-dimethyl-4-pyrimidinol: A Keystone for Structure-Based Drug Design

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining and analyzing the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this document serves as a robust framework for its crystallographic analysis, from synthesis and crystallization to X-ray diffraction and structure-activity relationship (SAR) insights. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional architecture of its derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the crystallographic workflow and the interpretation of structural data.

Introduction: The Significance of Pyrimidinols in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds, make it an excellent pharmacophore for interacting with a wide range of biological targets.[2] The substituent at the 5-position of the pyrimidine ring, in this case, an allyl group, can be strategically utilized to explore specific binding pockets in target proteins, potentially enhancing potency and selectivity. Furthermore, the dimethyl and hydroxyl substitutions at positions 2, 6, and 4 respectively, are critical for modulating the electronic and steric properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The determination of the single-crystal X-ray structure of this compound would provide invaluable, high-resolution information on its conformational preferences, intramolecular interactions, and intermolecular packing motifs. This data is the bedrock of structure-based drug design, enabling computational chemists and medicinal chemists to visualize and model the ligand-receptor interactions that drive biological activity.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The following represents a plausible and robust approach for obtaining this compound suitable for X-ray diffraction.

Proposed Synthesis of this compound

A common and effective method for the synthesis of substituted pyrimidinols is the condensation of a β-dicarbonyl compound with a suitable amidine. In this case, ethyl 2-allyl-3-oxobutanoate can be condensed with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetamidine hydrochloride and stir until fully dissolved.

  • Addition of β-Ketoester: Slowly add ethyl 2-allyl-3-oxobutanoate to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic analysis. A systematic approach using various crystallization techniques is recommended.

Experimental Protocol: Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at an elevated temperature to achieve saturation. Allow the solutions to cool slowly to room temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a suitable solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a less-volatile precipitant.

    • Sitting Drop: Place a drop of the compound solution in a microbridge within a sealed container containing a precipitant.

  • Slow Evaporation: Prepare a saturated solution of the compound in a volatile solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Layering: Carefully layer a less-polar solvent (in which the compound is sparingly soluble) on top of a more-polar solution of the compound. Crystals may form at the interface.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the three-dimensional arrangement of atoms in the crystal lattice.[3][4]

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of X-rays. A modern diffractometer, such as a Bruker Apex II D8 Venture, is typically used for data collection.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods with software like SHELXTL.[3] This initial solution provides a rough model of the molecule. The model is then refined using full-matrix least-squares techniques on F², which optimizes the atomic positions and displacement parameters to best fit the experimental data.[3]

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic data for this compound, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₉H₁₂N₂O
Formula Weight164.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925.4
Z4
Density (calculated) (g/cm³)1.178
Absorption Coefficient (mm⁻¹)0.081
F(000)352
Reflections Collected8500
Unique Reflections2100
R(int)0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Goodness-of-fit on F²1.05

Molecular and Crystal Structure: A Detailed Perspective

A detailed analysis of the crystal structure reveals key features of the molecule's geometry and how it packs in the solid state.

Molecular Conformation

The pyrimidine ring is expected to be essentially planar. The allyl group at the 5-position will likely adopt a conformation that minimizes steric hindrance with the adjacent methyl group at the 6-position. The torsion angles defining the orientation of the allyl group relative to the pyrimidine ring are of particular interest as they can influence how the molecule fits into a protein binding site.

Intermolecular Interactions and Crystal Packing

The presence of the pyrimidinol moiety suggests the likelihood of strong intermolecular hydrogen bonding. The hydroxyl group at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a crucial role in the crystal packing, likely forming dimers or extended chains. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular interactions.[5]

G cluster_dimer1 Molecule A cluster_dimer2 Molecule B A_N1 N1 A_C2 C2 A_N1->A_C2 A_N3 N3 A_C2->A_N3 A_C2_Me C(Me) A_C2->A_C2_Me A_C4 C4 A_N3->A_C4 A_C5 C5 A_C4->A_C5 A_O4 O4-H A_C4->A_O4 A_C6 C6 A_C5->A_C6 A_C5_Allyl Allyl A_C5->A_C5_Allyl A_C6->A_N1 A_C6_Me C(Me) A_C6->A_C6_Me B_N3 N3 A_O4->B_N3 H-Bond B_N1 N1 B_C2 C2 B_N1->B_C2 B_C2->B_N3 B_C2_Me C(Me) B_C2->B_C2_Me B_C4 C4 B_N3->B_C4 B_C5 C5 B_C4->B_C5 B_O4 O4-H B_C4->B_O4 B_C6 C6 B_C5->B_C6 B_C5_Allyl Allyl B_C5->B_C5_Allyl B_C6->B_N1 B_C6_Me C(Me) B_C6->B_C6_Me B_O4->A_N3 H-Bond

Caption: A potential hydrogen-bonded dimer of this compound.

Structure-Activity Relationship (SAR) Insights for Drug Development

The crystal structure of this compound would be a powerful tool for understanding its biological activity and for guiding the design of more potent and selective analogues.

  • Receptor Binding: By overlaying the crystal structure with the active site of a target protein (obtained from the Protein Data Bank), researchers can identify key interactions and propose modifications to improve binding affinity.

  • Conformational Analysis: The solid-state conformation provides a low-energy snapshot of the molecule, which can be used to validate or refine computational models of its solution-phase behavior.

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors/acceptors, hydrophobic features) in the crystal structure can be used to develop a pharmacophore model for screening virtual libraries of compounds.

  • Fragment-Based Drug Design: The pyrimidinol core can be considered a starting point for fragment-based drug design, where the crystal structure guides the elaboration of the molecule to interact with specific sub-pockets of the target protein.

The presence of an allyl group has been shown to contribute to the antibacterial activity of some thiazolo[3,2-c]pyrimidines.[1] This highlights the potential for the 5-allyl substituent to be a key determinant of the biological activity of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the determination and analysis of the crystal structure of this compound. While the specific structure remains to be experimentally determined, the principles and methodologies described herein provide a clear roadmap for researchers in the field. The structural insights gained from such an analysis would be of immense value to the drug discovery and development community, facilitating the rational design of novel therapeutics based on the versatile pyrimidine scaffold.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). National Library of Medicine. Retrieved from [Link]

  • Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. Retrieved from [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. Retrieved from [Link]

  • Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. (1998). Sci-Hub. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Emerging Interest

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases and a wide array of approved drugs.[1][2] Within this vast chemical space, 5-Allyl-2,6-dimethyl-4-pyrimidinol presents itself as a molecule of significant interest. Its unique combination of a pyrimidinol core, known for its diverse pharmacological potential, and a reactive allyl group at the C5 position, opens avenues for novel chemical modifications and targeted therapeutic applications.[1] This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and exploration for drug discovery and development.

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of a compound is paramount for any scientific investigation. This section details the essential identifiers and structural properties of this compound.

PropertyValueSource
IUPAC Name 5-allyl-2,6-dimethylpyrimidin-4-olN/A
CAS Number 78304-54-8[3][4]
Molecular Formula C₉H₁₂N₂O[5]
Molecular Weight 164.20 g/mol [5]
Canonical SMILES CC1=C(C=C)C(=O)N=C(N1)CN/A
InChI Key N/AN/A

Physicochemical Properties: A Blend of Prediction and Analogy

Physical State and Appearance

Based on the general properties of similar pyrimidinol derivatives, this compound is predicted to be a solid at room temperature, likely appearing as a crystalline powder.

Melting and Boiling Points

Direct experimental values for the melting and boiling points of this compound are currently unavailable. However, data from the closely related compound, 2,6-Dimethyl-4(3H)-pyrimidinone (CAS No. 6622-92-0), can provide a reasonable estimate.

PropertyEstimated ValueBasis for Estimation
Melting Point ~190-194 °CBased on the melting point of 2,6-Dimethyl-4(3H)-pyrimidinone. The presence of the C5-allyl group may slightly alter this value.
Boiling Point High, likely decomposes before boiling at atmospheric pressure. Estimated boiling point under vacuum: ~111 °C at 0.5 Torr.Based on the boiling point of 2,6-Dimethyl-4(3H)-pyrimidinone under vacuum. Pyrimidinols often have high boiling points and can be susceptible to decomposition at elevated temperatures.
Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The solubility of this compound is predicted based on the general solubility trends of pyrimidine derivatives.[6]

SolventPredicted SolubilityRationale
Water Sparingly solubleThe pyrimidinol core contains polar functional groups capable of hydrogen bonding, but the overall molecule has significant nonpolar character from the dimethyl and allyl substituents, limiting aqueous solubility.
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) SolubleThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar Organic Solvents (e.g., Hexane, Toluene) Slightly soluble to insolubleThe polarity of the pyrimidinol ring is likely to limit solubility in highly nonpolar solvents.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, this section provides detailed, field-proven methodologies for the experimental determination of melting point and solubility.

Determination of Melting Point: The Capillary Method

Causality: The melting point of a pure crystalline solid is a sharp, characteristic physical constant. The presence of impurities typically depresses and broadens the melting range. This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is finely powdered and completely dry.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Slow Heating for Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute).

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Replicate Measurements: For accuracy, perform the measurement in triplicate and report the average melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 Transfer meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Observe & Record Range meas3->meas4 analysis1 Repeat 2x meas4->analysis1 Data analysis2 Calculate Average MP Range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment: The Shake-Flask Method

Causality: This method determines the equilibrium solubility of a compound, which is the maximum amount of the substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. This is a fundamental parameter for understanding a drug's behavior in biological fluids.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) can be used for complete removal of solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard calibration curve using known concentrations of this compound to accurately determine the concentration in the experimental sample.

  • Data Reporting: Express the solubility in units of µg/mL or mM.

SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Solvent prep2 Seal Vial prep1->prep2 equil1 Agitate at Constant Temp. prep2->equil1 Incubate equil2 (24-48 hours) equil1->equil2 analysis1 Separate Solid and Liquid equil2->analysis1 Transfer analysis2 Quantify Supernatant (HPLC) analysis1->analysis2 analysis3 Compare to Calibration Curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Assay.

Spectroscopic Profile: The Molecular Fingerprint

While experimental spectra for this compound are not currently published, this section provides predicted spectral characteristics based on the known chemical shifts and absorption frequencies of its constituent functional groups. This information is invaluable for the structural elucidation and purity assessment of synthesized samples.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, allyl, and pyrimidinol protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.2-2.5Singlet6H2 x -CH₃Methyl groups on the pyrimidine ring.[7]
~3.2-3.4Doublet2H-CH₂- (allyl)Methylene group of the allyl substituent, coupled to the adjacent vinyl proton.
~5.0-5.2Multiplet2H=CH₂ (allyl)Terminal vinyl protons of the allyl group.
~5.8-6.0Multiplet1H-CH= (allyl)Internal vinyl proton of the allyl group.
~11-13Broad Singlet1H-OHHydroxyl proton of the pyrimidinol, likely to be broad due to tautomerism and exchange.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~20-252 x -CH₃Methyl carbons on the pyrimidine ring.[8][9]
~30-35-CH₂- (allyl)Allylic methylene carbon.
~115-120=CH₂ (allyl)Terminal vinyl carbon.
~130-135-CH= (allyl)Internal vinyl carbon.
~110-115C5Carbon bearing the allyl group.
~155-165C2, C6Carbons adjacent to the nitrogen atoms in the pyrimidine ring.
~170-180C4Carbon bearing the hydroxyl group, in equilibrium with the keto form.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadO-H stretch (from the pyrimidinol tautomer) and N-H stretch (from the pyrimidinone tautomer)
2850-3000MediumC-H stretch (aliphatic)
1640-1680StrongC=O stretch (from the pyrimidinone tautomer)
1550-1650Medium-StrongC=C and C=N stretches of the pyrimidine ring and the allyl group
~1640MediumC=C stretch (allyl)
~910 and ~990Medium=C-H bend (out-of-plane) for the terminal vinyl group of the allyl substituent
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[12][13]

m/zInterpretation
164Molecular ion [M]⁺
149Loss of a methyl group (-CH₃)
123Loss of the allyl group (-C₃H₅)

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the pyrimidinol ring and the allyl substituent.

Tautomerism of the Pyrimidinol Ring

4-Pyrimidinol exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone.[14][15] The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.[16] In the case of this compound, both tautomers are expected to be present, which can influence its reactivity and biological interactions.[17]

Tautomerism Pyrimidinol This compound (Enol form) Pyrimidinone 5-Allyl-2,6-dimethyl-4(3H)-pyrimidinone (Keto form) Pyrimidinol->Pyrimidinone Equilibrium

Caption: Tautomeric equilibrium of the pyrimidinol ring.

Reactivity of the Allyl Group

The allyl group is a versatile functional handle for further chemical modifications. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions.[1] The double bond can undergo a variety of addition reactions and can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[18][19] This allows for the introduction of a wide range of substituents at the C5 position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Stability

Pyrimidinol derivatives are generally stable under standard laboratory conditions. However, they may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents. The stability of this compound should be assessed under the specific conditions of its intended use and storage.

Relevance in Drug Development

Pyrimidine derivatives are a rich source of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[20][21][22] The incorporation of an allyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Biological Activities

While specific biological data for this compound is not yet reported, its structural motifs suggest potential for various therapeutic applications. The pyrimidine core is known to interact with a variety of biological targets, and the allyl group can influence binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) and QSAR Studies

The synthesis of analogs of this compound, particularly through modification of the allyl group, would be a valuable strategy for exploring its SAR. Quantitative Structure-Activity Relationship (QSAR) studies on related pyrimidine derivatives have been instrumental in identifying key structural features that govern their biological activity, providing a roadmap for the rational design of more potent and selective compounds.[2][20][21]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[23][24][25] General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While a complete experimental characterization of its physicochemical properties is still needed, this guide provides a solid foundation of predicted and analogous data, along with established experimental protocols. Future research should focus on the synthesis and thorough experimental characterization of this compound, followed by a systematic evaluation of its biological activities. The versatility of the allyl group offers exciting opportunities for the creation of new chemical entities with potentially enhanced therapeutic profiles.

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A Strategic Guide to Unveiling the Biological Potential of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical framework for the systematic investigation of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a novel chemical entity whose specific biological activities remain uncharacterized. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of approved therapeutic agents.[1][2] This guide leverages the well-documented pharmacological profile of pyrimidine derivatives to propose a logical, multi-tiered research strategy. We will proceed from broad phenotypic screening to specific mechanism-of-action studies and preliminary drug-likeness profiling. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust roadmap to efficiently evaluate the therapeutic potential of this promising compound.

Introduction: The Pyrimidine Core - A Privileged Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of profound biological significance. It is the core structure of the nucleobases cytosine, thymine, and uracil, the fundamental building blocks of DNA and RNA.[3] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for pharmaceutical innovation. The clinical landscape is populated with pyrimidine-based drugs targeting a wide array of diseases, from the anticancer agent 5-fluorouracil to the antiviral zidovudine and the antibacterial trimethoprim.[1][3] The versatility of the pyrimidine scaffold allows it to interact with a diverse range of biological targets, leading to a broad spectrum of reported activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[4][5][6]

Molecular Profile: this compound (CAS: 78304-54-8)

A thorough investigation begins with an analysis of the molecule's unique structural features, which will inform our hypotheses regarding its potential biological targets.

Chemical Structure:

  • Pyrimidinol Core: The central 4-pyrimidinol ring is the foundational pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.

  • 2,6-Dimethyl Substitution: These methyl groups can influence the molecule's solubility, metabolic stability, and steric interactions within a target's binding pocket.

  • 5-Allyl Group: This is arguably the most functionally significant substituent. The presence of an alkyl group at the 5-position is known to be critical for the activity of certain pyrimidine-based enzyme inhibitors, such as antifolates targeting dihydrofolate reductase (DHFR).[7] The unsaturated nature of the allyl group introduces conformational flexibility and a region of hydrophobicity that could be key for binding affinity. Furthermore, allyl groups can be involved in specific metabolic reactions, a factor to consider in later-stage development.[8]

PropertyValueSource
CAS Number 78304-54-8[9][10]
Molecular Formula C₉H₁₂N₂O[9]
Molecular Weight 164.21 g/mol [9]

A Multi-Tiered Strategy for Biological Activity Screening

Given the lack of prior data, a logical and resource-efficient screening cascade is paramount. We propose a three-tiered approach, beginning with broad primary screening to identify potential areas of activity, followed by more focused mechanism-of-action studies.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Hypothesis-Driven Assays cluster_2 Tier 2: Mechanism of Action Elucidation Compound This compound Anticancer Anticancer (Cytotoxicity Assay) Compound->Anticancer Evaluate AntiInflam Anti-inflammatory (COX-1/2 Inhibition) Compound->AntiInflam Evaluate Antimicrobial Antimicrobial (MIC Assay) Compound->Antimicrobial Evaluate Hit1 Positive Anticancer Hit Anticancer->Hit1 If Active Hit2 Positive Anti-inflammatory Hit AntiInflam->Hit2 If Active NoHit Characterize Spectrum Antimicrobial->NoHit If Active, Report MIC MoA_Cancer Kinase Profiling Cell Cycle Analysis Apoptosis Assay Hit1->MoA_Cancer Elucidate MoA MoA_Inflam Cellular NO/Cytokine Inhibition Assay Hit2->MoA_Inflam Elucidate MoA

Caption: Proposed tiered workflow for biological evaluation.
Tier 1: Primary In Vitro Screening

The initial screening phase is designed to cost-effectively test the most probable hypotheses based on the pyrimidine scaffold's known activities.

Many pyrimidine derivatives function as antimetabolites or kinase inhibitors, making anticancer activity a primary avenue for investigation.[11][12]

Protocol: MTT Cell Proliferation Assay This colorimetric assay provides a robust measure of a compound's cytotoxic or cytostatic effects on cancer cells.[8][13]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs, and several pyrimidine derivatives have shown activity against these targets.[14][15]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay directly measures the compound's ability to inhibit the activity of the COX-1 and COX-2 isozymes.[13]

  • Assay Preparation: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit, following the manufacturer's instructions. The assay is typically performed in a 96-well plate format.

  • Enzyme Incubation: Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

  • Substrate Reaction: Initiate the reaction by adding arachidonic acid (the substrate). The enzyme will convert it to prostaglandin G₂ (PGG₂).

  • Detection: A probe is added that reacts with the PGG₂ to produce a colorimetric or fluorescent signal, which is measured by a microplate reader.

  • Analysis: The reduction in signal in the presence of the compound indicates enzyme inhibition. Calculate the IC₅₀ for both COX-1 and COX-2 to determine potency and selectivity. A high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable for reducing gastrointestinal side effects.[13]

The pyrimidine nucleus is present in numerous antibacterial and antifungal agents.[16][17]

Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standardized technique to determine the lowest concentration of a compound that prevents visible microbial growth.[13]

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Tier 2: Elucidating the Mechanism of Action (MoA)

Positive results from Tier 1 screening necessitate a deeper investigation into the underlying molecular mechanisms.

MoA for Anticancer Activity

Should the compound exhibit significant cytotoxicity, the following pathways should be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LIGAND Growth Factor (e.g., EGF) EGFR EGFR/HER2 LIGAND->EGFR Binds & Activates PYRIMIDINE Pyrimidine Inhibitor (Hypothesized Target) PYRIMIDINE->EGFR Inhibits Kinase Domain RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PROLIFERATION Gene Transcription (Proliferation, Survival) ERK->PROLIFERATION AKT AKT PI3K->AKT AKT->PROLIFERATION

Caption: Potential inhibition of the EGFR/HER2 signaling pathway.
  • Kinase Inhibition Profiling: Given that many pyrimidines inhibit protein kinases, the compound should be screened against a panel of relevant kinases, such as EGFR, HER2, and CDKs.[18][19] This can be done using commercially available enzymatic assays.

  • Cell Cycle Analysis: Treatment of synchronized cells followed by flow cytometry with propidium iodide (PI) staining can reveal if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), a hallmark of many anticancer drugs.

  • Apoptosis Assay: Dual staining with Annexin V-FITC and PI followed by flow cytometry can quantify the induction of apoptosis (programmed cell death) versus necrosis.

MoA for Anti-inflammatory Activity

If the compound shows potent and selective COX-2 inhibition, its effects in a cellular context should be confirmed.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds & Activates PYRIMIDINE Pyrimidine Inhibitor (Hypothesized Target) IKK IKK PYRIMIDINE->IKK Inhibits? TLR4->IKK Signal Cascade IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB IkB->NFkB_complex Sequestered NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocates INFLAMMATION Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->INFLAMMATION

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol: Nitric Oxide (NO) and Cytokine Release Assay This assay measures the compound's ability to suppress the production of key inflammatory mediators in immune cells.[20]

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent. The presence of nitrite (a stable product of NO) will result in a color change, which can be quantified at 540 nm.

  • Cytokine Measurement (ELISA): Use the cell supernatant in commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Analysis: Determine the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production.

Tier 3: Preliminary ADME and In Vivo Efficacy

Promising lead compounds from Tier 2 should undergo preliminary "drug-likeness" assessment and, if warranted, testing in animal models.

ADME & Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[21]

ParameterMethodRationale
Solubility Kinetic or Thermodynamic AssayPoor solubility can hinder absorption and lead to unreliable assay results.
Metabolic Stability Liver Microsome Stability AssayPredicts how quickly the compound is metabolized (its half-life).[21]
Plasma Protein Binding Equilibrium DialysisHigh binding reduces the free fraction of the drug available for activity.
CYP450 Inhibition Fluorometric P450 Inhibition AssayAssesses the risk of drug-drug interactions.[21]
Permeability PAMPA (Parallel Artificial Membrane)Predicts passive absorption across the gut wall.
In Vivo Models
  • For Anticancer Activity: A mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, can be used to evaluate the compound's ability to reduce tumor growth in vivo.[22]

  • For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory effects. The reduction in paw swelling after compound administration is measured.[23]

Conclusion and Future Directions

This compound stands as an unexplored molecule built upon a pharmacologically validated scaffold. The strategic framework outlined in this guide provides a clear and efficient path to characterize its biological activity. By progressing from broad phenotypic screening to detailed mechanistic and in vivo studies, we can systematically uncover its therapeutic potential. Positive findings would warrant a comprehensive structure-activity relationship (SAR) study, where modifications to the allyl group and other positions could be explored to optimize potency, selectivity, and drug-like properties, ultimately paving the way for the development of a novel therapeutic agent.

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  • Suresha, G. P., et al. (2011). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(6), 724-731. [Link]

  • Arnst, J. D., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 22(11), 1937. [Link]

  • Lyssikatos, J. P., et al. (2008). A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry Letters, 18(17), 4896-4899. [Link]

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In Silico Prediction of 5-Allyl-2,6-dimethyl-4-pyrimidinol Bioactivity: A Senior Application Scientist's Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the vanguard of modern drug discovery, in silico computational methods are pivotal for accelerating the identification and optimization of novel therapeutic agents. These techniques enable researchers to predict the biological activity of a molecule, evaluate its drug-like properties, and understand its mechanism of action before committing to resource-intensive laboratory synthesis and testing.[1][2] This guide provides a comprehensive technical framework for predicting the bioactivity of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a molecule belonging to the versatile pyrimidine class. We will navigate a complete computational workflow, from initial molecular modeling and target selection to advanced predictive techniques including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering both the "how" and the "why" behind core in silico protocols to ensure a self-validating and scientifically rigorous approach.

Introduction: Context and Rationale

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are intrinsically recognized by biological systems. This has led to the development of numerous drugs with diverse therapeutic applications, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The structural versatility of the pyrimidine ring allows for fine-tuning of its physicochemical properties and biological activity through substitution, making it a "privileged scaffold" for drug design.

Profile of this compound: The Molecule of Interest

This compound is the subject of our investigation. Its structure combines the proven pyrimidine core with allyl and methyl substitutions, which can influence its steric and electronic properties. The allyl group, in particular, is known to participate in various biological interactions and has been incorporated into compounds with anticancer and antimicrobial activities.[5] Given the limited publicly available bioactivity data for this specific molecule, an in silico approach is the ideal first step to generate testable hypotheses about its potential therapeutic targets and drug-like characteristics.

The Rationale for In Silico Bioactivity Prediction

The traditional drug discovery pipeline is notoriously long, costly, and fraught with high failure rates, often due to poor pharmacokinetic profiles or unforeseen toxicity. Computational methods, or in silico screening, address these challenges by enabling the rapid evaluation of vast numbers of molecules at an early stage.[1] This approach allows scientists to prioritize the most promising candidates for synthesis and in vitro testing, thereby maximizing the efficiency and success rate of the entire discovery process.[1][6] Techniques like molecular docking, pharmacophore modeling, and QSAR help predict a compound's efficacy and safety profile, guiding more informed decision-making.[7]

Foundational In Silico Workflow: A Strategic Overview

The computational prediction of bioactivity is not a single experiment but a structured pipeline. The process begins with preparing digital 3D models of the small molecule (the ligand) and its potential biological target (the receptor). This is followed by a series of predictive simulations and analyses to build a comprehensive profile of the molecule's potential.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Analysis & Hypothesis A Ligand Preparation (this compound) C Receptor Preparation (PDB structure retrieval & cleaning) A->C F ADMET Prediction (Druglikeness & Safety) A->F Input B Target Identification (Hypothesis-driven selection) B->C D Molecular Docking (Binding Affinity & Pose) C->D Input E Pharmacophore Modeling (Key Feature Identification) C->E Input G Data Synthesis (Integrate all predictions) D->G E->G F->G H Bioactivity Hypothesis Generation G->H I Guide for In Vitro Validation H->I

Caption: Overall workflow for in silico bioactivity prediction.

Ligand Preparation: From 2D Structure to 3D Model

Causality: A molecule's 3D conformation is critical for its interaction with a biological target. The initial 2D structure must be converted into a geometrically optimized, low-energy 3D structure. This process ensures that the ligand's bond lengths, angles, and torsional energies are physically realistic, which is essential for accurate docking simulations.

Experimental Protocol:

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., ChemDraw) or retrieve its SMILES string (CC1=NC(C)=C(O)N=C1CC=C) from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., UCSF Chimera) to generate an initial 3D conformation from the 2D representation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds and for correct charge calculations.

  • Assign Partial Charges: Calculate and assign partial charges to each atom using a force field like Gasteiger. This is critical for modeling electrostatic interactions with the protein target.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to relieve steric clashes and find a stable, low-energy conformation. This results in a analysis-ready .mol2 or .pdbqt file.

Target Identification and Preparation

Causality: The choice of a biological target (receptor) is hypothesis-driven. Given that pyrimidine derivatives are known to inhibit various enzymes, a logical starting point is to select a well-validated target implicated in a disease where such inhibitors are effective. For this guide, we will hypothetically select Epidermal Growth Factor Receptor (EGFR) kinase , a common target in cancer therapy where pyrimidine-based inhibitors like gefitinib have proven successful.[8]

Experimental Protocol:

  • Retrieve Receptor Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we'll use PDB ID: 2GS2 , which is EGFR kinase in complex with an inhibitor.

  • Clean the PDB File: Open the structure in a molecular visualization program like UCSF Chimera or PyMOL.[9]

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands. This is done to prepare the binding site for docking our novel compound.

    • Repair Structure: Check for and repair any missing atoms or side chains in the protein structure.

  • Prepare for Docking:

    • Add Hydrogens: Add polar hydrogen atoms to the protein to correctly model hydrogen bonding.

    • Assign Charges: Add Kollman charges to the protein residues.

    • Save Processed File: Save the cleaned, prepared receptor as a .pdbqt file for use with AutoDock Vina.[10]

Core Predictive Methodologies

Molecular Docking: Simulating the Binding Interaction

Principle & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex.[11] The primary goals are to predict the binding mode (pose) and estimate the binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol).[12] A lower binding energy value indicates a more stable and potentially more potent interaction.

G cluster_0 Docking Setup cluster_1 Results Analysis A Prepared Ligand (pyrimidinol.pdbqt) C Define Search Space (Grid Box around Active Site) A->C B Prepared Receptor (EGFR.pdbqt) B->C D Set Docking Parameters (e.g., Exhaustiveness) C->D E Run Docking Simulation (AutoDock Vina) D->E F Analyze Binding Affinity (kcal/mol) E->F G Visualize Binding Pose (UCSF Chimera) E->G H Identify Key Interactions (H-bonds, Hydrophobic) G->H

Caption: The molecular docking workflow.

Detailed Protocol: Molecular Docking using AutoDock Vina and UCSF Chimera

  • Load Molecules: Open the prepared receptor (EGFR.pdbqt) and ligand (pyrimidinol.pdbqt) files in AutoDockTools (ADT) or UCSF Chimera.[9][10]

  • Define the Search Space (Grid Box): The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Rationale: To ensure computational efficiency and biological relevance, the grid box should be centered on the known active site of the receptor. This site can be identified from the position of the co-crystallized ligand in the original PDB file.

    • Action: Center the grid box on the active site residues and adjust its dimensions to be large enough to accommodate the ligand entirely.

  • Configure Docking Parameters:

    • Exhaustiveness: This parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true minimum energy pose but takes longer.

    • Number of Modes: Set the number of binding poses to generate (e.g., 9 or 10).

  • Run the Docking Simulation: Execute the AutoDock Vina algorithm.[12] The program will systematically explore different conformations of the ligand within the grid box, scoring each one.

  • Analyze Results:

    • The output will be a log file containing the binding affinity scores for each generated pose and a PDBQT file with the coordinates of these poses.

    • Load the docked poses back into UCSF Chimera along with the receptor structure.

    • Examine the top-ranked pose (lowest binding energy) and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

Data Presentation: Hypothetical Docking Results

ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol) -8.5
Key Hydrogen Bonds Pyrimidinol -OH with MET793; Pyrimidine N with CYS773
Hydrophobic Interactions Allyl group with LEU718, VAL726; Methyl groups with ALA743
Predicted Ki (nM) ~550 nM
Pharmacophore Modeling: Identifying Key Chemical Features

Principle & Rationale: A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response.[13][14] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[15] By creating a pharmacophore model from a known protein-ligand complex, we can define the crucial interaction points required for binding. This model can then be used to screen large databases for other structurally diverse molecules that fit the model.[14]

G A Protein-Ligand Complex (e.g., from Docking Pose) B Identify Interaction Features (H-bond donors/acceptors, etc.) A->B C Abstract Features into a Model (Using software like LigandScout or MOE) B->C D Generated Pharmacophore Model (3D query with distance constraints) C->D E Use for Virtual Screening (Search compound libraries) D->E

Caption: Structure-based pharmacophore modeling workflow.

Workflow: Structure-Based Pharmacophore Model Generation

  • Input: Use the top-ranked docked pose of this compound within the EGFR active site.

  • Feature Identification: Use a pharmacophore modeling software (e.g., LigandScout, MOE, or the pharmacophore tool in ChimeraX) to automatically identify the key interactions between the ligand and the receptor.

  • Model Generation: The software will generate a 3D model consisting of feature points (e.g., a green sphere for a hydrogen bond donor, a red sphere for an acceptor, a yellow sphere for a hydrophobic group) connected by distance constraints.

  • Application: This resulting pharmacophore model serves as a powerful 3D search query. It encapsulates the essential binding requirements of the EGFR active site, allowing for the rapid screening of millions of compounds to find novel scaffolds that match these requirements.[13]

ADMET & Druglikeness Prediction

The Importance of Early ADMET Assessment: A significant reason for late-stage drug failure is an unacceptable ADMET profile.[16] Predicting these properties in silico allows for the early identification of potential liabilities such as poor absorption, rapid metabolism, or toxicity, enabling chemists to modify the molecule to mitigate these risks before significant resources are invested.

Protocol: Using Web-Based Tools for ADMET Prediction Numerous free, reliable web servers are available for ADMET prediction.[16] Tools like ADMETlab 2.0 and pkCSM utilize machine learning models trained on large datasets of experimental data to predict a wide range of properties.[17][18]

  • Input Molecule: Navigate to an ADMET prediction web server (e.g., ADMETlab 2.0).

  • Submit Structure: Input the SMILES string of this compound (CC1=NC(C)=C(O)N=C1CC=C).

  • Run Prediction: Initiate the calculation. The server will compute various physicochemical, pharmacokinetic, and toxicity properties.

  • Collect Data: Systematically collect the predicted values for key parameters.

Data Presentation: Predicted Physicochemical and ADMET Properties

CategoryPropertyPredicted ValueInterpretation
Physicochemical Molecular Weight ( g/mol )178.22Complies with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition)2.1Good balance of lipophilicity for permeability
H-Bond Donors1Complies with Lipinski's Rule of Five (<5)
H-Bond Acceptors3Complies with Lipinski's Rule of Five (<10)
Absorption Caco-2 Permeability (logPapp)HighLikely to be well-absorbed from the gut
Human Intestinal Absorption>90%High probability of good oral bioavailability
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects
Metabolism CYP2D6 SubstrateYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of inhibiting a major metabolic enzyme
Toxicity AMES MutagenicityNon-mutagenLow risk of being a mutagen
hERG InhibitionLow riskLow risk of cardiotoxicity

Synthesizing the Evidence & Future Directions

The power of an in silico analysis lies in the integration of multiple predictive models. In our hypothetical case study:

  • Molecular Docking suggested that this compound binds favorably to the EGFR kinase active site with a predicted affinity in the nanomolar range. The specific interactions observed (e.g., H-bonds with MET793) provide a clear, testable hypothesis for its mechanism of action.

  • Pharmacophore Modeling abstracted these key interactions into a 3D query, which can now be used to discover other potential EGFR inhibitors.

  • ADMET Prediction indicated that the molecule possesses favorable drug-like properties, including good predicted oral absorption and a low risk for major toxicity endpoints like mutagenicity and cardiotoxicity. A potential liability was identified as a substrate of CYP2D6, which would need to be considered in later development stages.

Conclusion and Next Steps: Based on this comprehensive in silico evaluation, this compound emerges as a promising candidate for further investigation as a potential EGFR kinase inhibitor. The generated data provides a strong rationale for moving forward with the following steps:

  • In Vitro Validation: Synthesize the compound and perform an enzymatic assay to experimentally determine its IC50 against EGFR kinase.

  • Cell-Based Assays: Test the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs based on the docking pose to improve potency and address any potential metabolic liabilities. For example, modifying the groups interacting with the hydrophobic pocket could enhance binding affinity.

This guide demonstrates a robust, logical, and self-validating workflow for the computational prediction of a novel molecule's bioactivity, effectively bridging the gap between chemical structure and biological potential.

References

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A Strategic Guide to the Early-Stage Drug Discovery of 5-Allyl-2,6-dimethyl-4-pyrimidinol: From Novel Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with applications ranging from oncology to infectious diseases.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets make it a "privileged" structure in drug discovery.[3] This guide focuses on a specific, underexplored derivative: 5-Allyl-2,6-dimethyl-4-pyrimidinol . Lacking extensive characterization in scientific literature, this molecule represents both a challenge and an opportunity. It is a blank slate upon which a robust drug discovery program can be built.

This technical guide provides a comprehensive, field-proven strategic workflow for researchers, scientists, and drug development professionals. It outlines the logical progression from initial synthesis and characterization to the identification of a preclinical candidate. Rather than detailing a known pathway, this document serves as an expert-driven roadmap for investigating a novel chemical entity. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific principles, transforming this compound from a mere chemical structure into a promising starting point for therapeutic innovation.

Section 1: The Candidate Molecule: Foundational Analysis

The Privileged Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life, most notably in the nucleobases cytosine, thymine, and uracil.[4] This inherent biocompatibility allows pyrimidine-based compounds to readily interact with biological systems, particularly enzymes and receptors.[1] Medicinal chemists have successfully leveraged this scaffold to develop drugs with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Structural Dissection of this compound

The therapeutic potential of a molecule is encoded in its structure. A close examination of this compound reveals several features of interest for drug design:

  • 4-Pyrimidinol Core: This tautomeric system can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a target's binding site.

  • 2,6-Dimethyl Groups: These small alkyl groups can provide beneficial hydrophobic interactions and influence the orientation of the molecule within a binding pocket. Their presence can also sterically hinder metabolic degradation, potentially improving the molecule's pharmacokinetic profile.

  • 5-Allyl Group: The allyl moiety is a particularly compelling feature. It provides a non-aromatic, lipophilic substituent that can explore deeper, hydrophobic regions of a target protein. Furthermore, the terminal double bond presents a potential reactive handle for covalent modification or a site for further synthetic elaboration during lead optimization. The size of substituents at the 5-position of pyrimidine rings has been shown to be a critical determinant of biological activity against targets like dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[6]

Rationale for Investigation

The drug discovery pipeline is characterized by high attrition rates, often due to unforeseen toxicity or lack of efficacy.[7][8] Starting with a novel, yet structurally promising, chemical scaffold like this compound offers a path to new intellectual property and potentially novel mechanisms of action. The logical workflow detailed herein is designed to systematically de-risk the progression of this molecule, ensuring that resources are invested in a data-driven and scientifically rigorous manner.

Section 2: Target Identification: A Dual-Pronged Strategy

For a novel compound with no established biological activity, the initial and most critical step is to identify a relevant molecular target or a disease-relevant phenotype.[9] A rigid, single-path approach is inefficient. We advocate for a parallel, dual-pronged strategy that combines unbiased phenotypic screening with rational, target-based approaches to maximize the probability of success.

Approach A: Unbiased Phenotypic Screening

Phenotypic screening, which measures the effect of a compound on cell or organism behavior, has seen a resurgence as it can uncover previously unknown connections between compounds and disease pathways.[10] This approach is ideal for a novel scaffold as it makes no prior assumptions about the mechanism of action.

Protocol 2.1.1: High-Content Imaging (HCI) Cytotoxicity Screen

  • Causality: The initial goal is to determine if the compound has any biological effect. A broad cytotoxicity screen against a diverse panel of human cancer cell lines (such as the NCI-60 panel) is a cost-effective first pass. High-content imaging provides multi-parameter readouts (e.g., cell count, nuclear morphology, membrane permeability, mitochondrial health), offering early clues into the mechanism of cell death (e.g., apoptosis, necrosis) that a simple viability assay (like MTT) would miss.[11][12]

  • Methodology:

    • Plate Preparation: Seed a panel of 5-10 diverse cancer cell lines (e.g., representing lung, breast, colon, leukemia) in 384-well, optically clear-bottom plates and incubate for 24 hours.

    • Compound Treatment: Treat cells with a 7-point, 3-fold serial dilution of this compound, starting at a maximum concentration of 50 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

    • Incubation: Incubate plates for 48 or 72 hours.

    • Staining: Add a cocktail of fluorescent dyes to live cells, such as Hoechst 33342 (stains nuclei of all cells), Propidium Iodide (stains nuclei of dead cells with compromised membranes), and TMRM (stains active mitochondria).

    • Imaging: Acquire images using an automated high-content imaging system.

    • Analysis: Use image analysis software to quantify cell number, nuclear condensation, membrane permeability, and mitochondrial potential for each well. Calculate IC₅₀ values for cytotoxicity in each cell line.

Approach B: Computationally-Guided, Target-Based Screening

This approach leverages the vast amount of existing bioactivity data for structurally similar compounds to predict and test likely targets.[13] This is a rational, hypothesis-driven method.

Protocol 2.2.1: In Silico Target Prediction and Docking

  • Causality: Pyrimidine derivatives are well-known inhibitors of certain enzyme classes, particularly protein kinases and metabolic enzymes like DHFR.[14][15] By using computational tools, we can predict the likelihood of our compound binding to these established targets, thereby prioritizing biochemical screening efforts and saving resources.

  • Methodology:

    • Structure Preparation: Generate a 3D conformer of this compound.

    • Target Prediction: Utilize web-based servers like SwissTargetPrediction or TargetNet, which use 2D and 3D similarity principles to predict potential protein targets.

    • Library Curation: Curate a list of the top 10-20 predicted targets, focusing on those with therapeutic relevance (e.g., Aurora Kinases, EGFR, HER2, DHFR).[14][16]

    • Molecular Docking: Perform molecular docking studies using tools like SwissDock or AutoDock Vina against the crystal structures of the prioritized targets.[13]

    • Analysis: Analyze the docking poses and scores. Look for poses with favorable interactions (e.g., hydrogen bonds with the pyrimidinol core, hydrophobic packing of the methyl/allyl groups) and prioritize targets that show the most promising binding energy and interaction patterns for subsequent in vitro validation.

Integrated Target Discovery Workflow

The results from both the phenotypic and target-based screens are not mutually exclusive; they are complementary data streams that guide the next steps. A potent cytotoxic "hit" from the phenotypic screen can have its mechanism elucidated by the targets predicted in the in silico screen.

G cluster_0 Phase 1: Target Discovery cluster_1 Approach A: Phenotypic cluster_2 Approach B: Target-Based cluster_3 Phase 2: Hit Validation Compound This compound PhenoScreen High-Content Cytotoxicity Screen Compound->PhenoScreen InSilico In Silico Target Prediction & Molecular Docking Compound->InSilico PhenoHit Phenotypic Hit (e.g., Potent Cytotoxicity) PhenoScreen->PhenoHit BiochemAssay Biochemical/Biophysical Binding Assays PhenoHit->BiochemAssay Guides Target Selection PredictedTargets Prioritized Target List (e.g., Kinases, DHFR) InSilico->PredictedTargets PredictedTargets->BiochemAssay ConfirmedTarget Confirmed Molecular Target BiochemAssay->ConfirmedTarget

Caption: Dual-pronged workflow for target identification and validation.

Section 3: The Hit-to-Lead (H2L) Process

Once a confirmed "hit" is identified—defined as a compound showing repeatable activity at a desirable concentration in a primary assay—the Hit-to-Lead (H2L) process begins.[17] The goal is to transform this initial hit into a validated "lead series" by confirming its mode of action, establishing an initial structure-activity relationship (SAR), and ensuring its properties are suitable for chemical optimization.[18]

Hit Confirmation and Assay Cascade

A single data point is not a hit. The initial activity must be rigorously confirmed. This involves re-synthesis or re-purification of the compound and re-testing in the primary assay. An assay cascade is then developed to systematically characterize hits.

  • Causality: The cascade provides a self-validating system. Progressing a compound through assays of increasing complexity and physiological relevance ensures that the observed activity is not an artifact of a specific format.[19] It filters out compounds with undesirable properties (e.g., non-specific activity, off-target effects) early, conserving resources.

Protocol 3.1.1: A Tiered Assay Cascade for a Kinase Inhibitor Hit

This protocol assumes the primary hit was identified as an inhibitor of a specific protein kinase (e.g., Aurora Kinase A).

  • Tier 1: Primary Biochemical Assay (Confirmation & Potency)

    • Assay: An in vitro kinase activity assay (e.g., ADP-Glo™) that measures the consumption of ATP.

    • Purpose: To confirm the hit and generate a robust IC₅₀ value. This is a direct measure of target engagement.

    • Methodology: Perform a 10-point, 3-fold serial dilution of the compound in the presence of the kinase, its substrate, and ATP. Measure luminescence to quantify kinase activity.

  • Tier 2: Orthogonal & Biophysical Assays (Mechanism Validation)

    • Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Purpose: To confirm direct physical binding of the compound to the target protein and determine binding kinetics (Kᴅ, kₒₙ, kₒff). This rules out artifacts like assay interference.

    • Methodology: For SPR, immobilize the target kinase on a sensor chip and flow solutions of the compound over the surface, measuring changes in the refractive index to monitor binding.

  • Tier 3: Cellular Mechanistic Assay (Target Engagement in Cells)

    • Assay: A Western blot assay to measure the phosphorylation of a known downstream substrate of the target kinase.

    • Purpose: To confirm that the compound inhibits the target in a physiological context.

    • Methodology: Treat cells expressing the target kinase with the compound for a set time. Lyse the cells, run the protein lysate on an SDS-PAGE gel, and probe with an antibody specific to the phosphorylated substrate. A dose-dependent decrease in the phospho-protein signal indicates on-target cellular activity.

G A Initial Hit from Screening Campaign B Tier 1: Primary Biochemical Assay (e.g., ADP-Glo, IC₅₀ determination) A->B Re-test C Tier 2: Orthogonal Biophysical Assay (e.g., SPR, Confirm Direct Binding, Kᴅ) B->C Potency ≤ 10 µM F FAIL: Artifact, Non-binder B->F Inactive or Artifact D Tier 3: Cellular Mechanistic Assay (e.g., Western Blot, EC₅₀ determination) C->D Direct Binding Confirmed C->F No Direct Binding E Validated Lead Series Ready for Optimization D->E On-Target Cellular Activity Confirmed G FAIL: No Cellular Activity D->G No Target Engagement in Cells

Caption: A self-validating assay cascade for hit-to-lead progression.

Section 4: Lead Optimization and Early ADMET Profiling

With a validated lead series, the goal shifts to Lead Optimization (LO). This is an iterative process of chemical synthesis and biological testing designed to improve multiple parameters simultaneously, including potency, selectivity, and drug-like properties.[20]

The Multi-Parameter Optimization (MPO) Challenge

Improving one property, such as potency, can often negatively impact another, like solubility or metabolic stability.[21] The key to successful LO is to establish a suite of assays that are run concurrently to provide a holistic view of each new analog. Early and integrated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is non-negotiable for mitigating late-stage failures.[22][23]

In Vitro ADMET: A Core Suite of Assays

This panel of assays should be run on any analog that shows promising potency in the primary assay. The data allows the project team to make informed decisions about which chemical modifications are productive.[24][25]

Table 1: Standard In Vitro ADMET Profiling Suite

ParameterAssayRationale & CausalityDesired Outcome
Metabolism Liver Microsomal Stability Measures the rate of metabolic degradation by key Phase I enzymes (CYPs). A highly unstable compound will have a short half-life in vivo and poor exposure.[22]t½ > 30 min
Metabolism Hepatocyte Stability A more complete model than microsomes, including both Phase I and Phase II metabolic pathways. Provides a better prediction of in vivo hepatic clearance.t½ > 30 min
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion across an artificial membrane. It's a rapid, inexpensive surrogate for intestinal absorption and blood-brain barrier penetration.[22]Pₑ > 10 x 10⁻⁶ cm/s
Distribution Plasma Protein Binding (PPB) Measures the extent to which a compound binds to plasma proteins (e.g., albumin). Only the unbound fraction is free to interact with the target, so high binding can reduce efficacy.Fraction Unbound > 5%
Toxicity CYP Inhibition (e.g., 3A4, 2D6)Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions (DDIs) with co-administered therapies.[25]IC₅₀ > 10 µM
Toxicity hERG Inhibition Assesses binding to the hERG potassium channel. Blockade of this channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a critical safety screen.IC₅₀ > 10 µM
Physicochemical Kinetic Solubility Measures the solubility of the compound in a buffered aqueous solution. Poor solubility can limit absorption and lead to unreliable assay results.> 50 µM
The Iterative Optimization Cycle

The lead optimization process is a cycle of design, synthesis, and testing. Data from the full assay suite for each new compound informs the design of the next. For example, if an analog shows improved potency but poor microsomal stability, the chemists might design a new analog where a metabolically liable site (e.g., the allyl group) is blocked or removed.

G cluster_0 Testing Suite Design Design (Hypothesize SAR) Synthesize Synthesize (New Analog) Design->Synthesize Test Test (Full Assay Suite) Synthesize->Test Analyze Analyze Data (MPO Assessment) Test->Analyze Potency Potency & Selectivity (Primary & Off-Target Assays) ADMET In Vitro ADMET (Stability, Permeability, Safety) Analyze->Design Iterate Candidate Preclinical Candidate Analyze->Candidate Goals Met

Caption: The iterative cycle of multi-parameter lead optimization.

Section 5: Conclusion

This compound, while currently uncharacterized, represents a valid and compelling starting point for a structured drug discovery program. The value of such a program lies not in a pre-existing understanding of the molecule, but in the rigorous and logical application of a scientifically sound discovery workflow. By employing a dual-pronged strategy for target identification, establishing a self-validating assay cascade for hit validation, and adhering to an iterative, multi-parameter optimization cycle with integrated ADMET profiling, researchers can systematically unlock the therapeutic potential hidden within this novel pyrimidine scaffold. This guide provides the strategic framework to navigate the complexities of early-stage discovery and translate a simple chemical entity into a potential medicine of the future.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Target identification and valid
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Hit to Lead Optimiz
  • Target Discovery: Identification and Valid
  • The Importance of In Vitro Assays. Visikol.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH.
  • Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a comput
  • Target identification and valid
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • Target Identification and Valid
  • Drug Discovery and Development: A Step-By-Step Process. ZeClinics.
  • The Role Of in vitro Testing In Drug Development. Pion Inc.
  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.
  • Drug Development Pipeline: A Complete Guide to All Phases. IntuitionLabs.
  • Principles of early drug discovery. PubMed Central.
  • Preliminary ADMET Prediction.
  • Drug Discovery Workflow - Wh
  • Hit and Lead Optimiz
  • Computational Workflow for Chemical Compound Analysis: From Structure Gener
  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Washington.
  • Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • De-Risking Drug Discovery Programmes Early with ADMET. SciSpace.
  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology.
  • Predictive ADMET studies, the challenges and the opportunities.
  • What ADME tests should be conducted for preclinical studies?. ADMET & DMPK.
  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PubMed Central.
  • Potential Biological Activities of Allyl Phenethyl Ether Deriv
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][26]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.

  • A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. PubMed.

Sources

Novel Pyrimidine Derivatives for Kinase Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the design, synthesis, and evaluation of novel pyrimidine derivatives as potent and selective kinase inhibitors. We will delve into the critical aspects of structure-activity relationships (SAR), mechanistic insights, and the practical application of these compounds in modern drug discovery, with a focus on providing actionable protocols and a robust understanding of the underlying scientific principles.

The Central Role of Kinases and the Pyrimidine Scaffold in Oncology

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[3] Its structural similarity to the purine ring of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking their function and downstream signaling.[4][5] This has led to the successful development of several FDA-approved pyrimidine-based kinase inhibitors, such as Imatinib and Dasatinib.[6]

Key Kinase Targets for Pyrimidine-Based Inhibitors

The versatility of the pyrimidine scaffold allows for its adaptation to target a wide range of kinases implicated in cancer progression. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose uncontrolled activation drives the growth of several solid tumors.[7] Pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, which are common in non-small-cell lung cancer (NSCLC).[8][9]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle.[10] Inhibition of CDKs, such as CDK2, CDK4/6, and CDK9, can induce cell cycle arrest and apoptosis in cancer cells.[11][12]

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases that mediate signaling for a variety of cytokines and growth factors involved in immunity and hematopoiesis.[13] Selective JAK inhibitors are crucial for treating inflammatory diseases and certain cancers.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[14]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that are central to cell growth, proliferation, and survival.[12]

  • Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression.[15]

The following diagram illustrates a simplified overview of a generic kinase signaling pathway that can be targeted by pyrimidine inhibitors.

Kinase Signaling Pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Provides Phosphate Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Leads to Proliferation Proliferation Cellular Response->Proliferation Survival Survival Cellular Response->Survival Metastasis Metastasis Cellular Response->Metastasis Synthesis Workflow General Synthesis Workflow for 2,4-Diaminopyrimidines cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Suzuki Coupling 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Intermediate_A 2-Amino-4,6-dichloropyrimidine 2,4,6-Trichloropyrimidine->Intermediate_A Reacts with Primary Amine (R1-NH2) Primary Amine (R1-NH2) Primary Amine (R1-NH2)->Intermediate_A Intermediate_A_2 2-Amino-4,6-dichloropyrimidine Intermediate_B 2,4-Diamino-6-chloropyrimidine Intermediate_A_2->Intermediate_B Reacts with Second Amine (R2-NH2) Second Amine (R2-NH2) Second Amine (R2-NH2)->Intermediate_B Intermediate_B_2 2,4-Diamino-6-chloropyrimidine Final Product 2,4-Diaminopyrimidine Derivative Intermediate_B_2->Final Product Pd-catalyzed coupling Boronic Acid (R3-B(OH)2) Boronic Acid (R3-B(OH)2) Boronic Acid (R3-B(OH)2)->Final Product SAR Logic Structure-Activity Relationship Logic for Pyrimidine Derivatives cluster_R1 Impact of R1 cluster_R2 Impact of R2 cluster_R3 Impact of R3 Pyrimidine Core Pyrimidine Core R1_Substituent R1 Substituent (e.g., 2-position) Pyrimidine Core->R1_Substituent R2_Substituent R2 Substituent (e.g., 4-position) Pyrimidine Core->R2_Substituent R3_Substituent R3 Substituent (e.g., 5-position) Pyrimidine Core->R3_Substituent Small_Alkyl_R1 Small Alkyl Group R1_Substituent->Small_Alkyl_R1 Bulky_Aromatic_R1 Bulky Aromatic Group R1_Substituent->Bulky_Aromatic_R1 H_Bond_Donor_R2 Hydrogen Bond Donor R2_Substituent->H_Bond_Donor_R2 Hydrophobic_Group_R2 Hydrophobic Group R2_Substituent->Hydrophobic_Group_R2 Electron_Withdrawing_R3 Electron-Withdrawing Group R3_Substituent->Electron_Withdrawing_R3 Fused_Ring_R3 Fused Heterocycle R3_Substituent->Fused_Ring_R3 Potency Potency Small_Alkyl_R1->Potency May Increase Selectivity Selectivity Bulky_Aromatic_R1->Selectivity Can Improve H_Bond_Donor_R2->Potency Often Increases Pharmacokinetics Pharmacokinetics Hydrophobic_Group_R2->Pharmacokinetics Affects Solubility Electron_Withdrawing_R3->Potency Can Modulate Fused_Ring_R3->Selectivity Can Enhance

Sources

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step laboratory protocol for the synthesis of 5-Allyl-2,6-dimethyl-4-pyrimidinol. The synthesis commences with the construction of the pyrimidine core, 2,6-dimethyl-4-pyrimidinol, via a base-catalyzed condensation reaction. This intermediate is subsequently allylated at the C-5 position to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and characterization data. The protocols described herein are designed to be self-validating through clear checkpoints and analytical verification methods.

Introduction

Substituted pyrimidinols are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of an allyl group at the C-5 position of the 2,6-dimethyl-4-pyrimidinol core can modulate the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this promising compound.

Part 1: Synthesis of 2,6-dimethyl-4-pyrimidinol (Intermediate 1)

The initial step involves a classical condensation reaction to form the pyrimidine ring. This is achieved by reacting ethyl acetoacetate with acetamidine hydrochloride in the presence of a base.

Reaction Scheme

Synthesis of 2,6-dimethyl-4-pyrimidinol cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_acetoacetate Ethyl acetoacetate Base Sodium Ethoxide Pyrimidinol 2,6-dimethyl-4-pyrimidinol (Intermediate 1) Ethyl_acetoacetate->Pyrimidinol Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Pyrimidinol Solvent Ethanol Base->Pyrimidinol Base Temperature Reflux Solvent->Pyrimidinol Solvent Temperature->Pyrimidinol Heat

Caption: Synthesis of the pyrimidinol intermediate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)
Acetamidine hydrochlorideC₂H₇ClN₂94.549.45 g (0.1 mol)
SodiumNa22.992.3 g (0.1 mol)
Absolute EthanolC₂H₅OH46.07100 mL
Diethyl ether(C₂H₅)₂O74.12For washing
Hydrochloric acid (conc.)HCl36.46For neutralization
Protocol
  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of metallic sodium in small pieces. The reaction is exothermic; allow the sodium to dissolve completely to form sodium ethoxide.

  • Addition of Acetamidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add a solution of 9.45 g (0.1 mol) of acetamidine hydrochloride in 50 mL of absolute ethanol. A precipitate of sodium chloride will form.

  • Reaction with Ethyl Acetoacetate: Add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the ethanol from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting solid in a minimum amount of hot water. Neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate upon cooling.

  • Isolation: Collect the white crystalline product by filtration, wash with cold water, and then with a small amount of diethyl ether. Dry the product in a desiccator.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White crystalline solid

  • Melting Point: 198-200 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, OH), 5.8 (s, 1H, CH), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H), 1650 (C=O), 1580 (C=N).

Part 2: Synthesis of this compound (Final Product)

The final step is the C-allylation of the pyrimidinol intermediate. This reaction is an electrophilic substitution on the electron-rich pyrimidine ring.

Reaction Scheme

Allylation of 2,6-dimethyl-4-pyrimidinol cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Pyrimidinol 2,6-dimethyl-4-pyrimidinol Base Potassium Carbonate Final_Product This compound Pyrimidinol->Final_Product Allyl_Bromide Allyl Bromide Allyl_Bromide->Final_Product Solvent DMF Base->Final_Product Base Temperature 80 °C Solvent->Final_Product Solvent Temperature->Final_Product Heat

Caption: C-allylation of the pyrimidinol intermediate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2,6-dimethyl-4-pyrimidinolC₆H₈N₂O124.146.2 g (0.05 mol)
Allyl bromideC₃H₅Br120.986.65 g (0.055 mol)
Potassium carbonate (anhydrous)K₂CO₃138.2110.35 g (0.075 mol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Ethyl acetateC₄H₈O₂88.11For extraction
BrineNaCl(aq)-For washing
Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6.2 g (0.05 mol) of 2,6-dimethyl-4-pyrimidinol and 10.35 g (0.075 mol) of anhydrous potassium carbonate in 50 mL of DMF.

  • Addition of Allyl Bromide: To this stirred suspension, add 6.65 g (0.055 mol) of allyl bromide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield and Characterization
  • Yield: 60-70%

  • Appearance: Off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 12.0 (s, 1H, OH), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, -CH=CH₂), 3.20 (d, 2H, -CH₂-), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 160.2, 158.5, 134.8, 116.5, 105.3, 29.8, 22.5, 20.1.

  • Mass Spectrometry (ESI+): m/z 165.10 [M+H]⁺.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal is highly reactive with water and should be handled with extreme care under anhydrous conditions.

  • Allyl bromide is a lachrymator and toxic; handle it in a well-ventilated fume hood.

  • DMF is a skin irritant and should be handled with care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • General Pyrimidine Synthesis: For general methodologies on the synthesis of pyrimidine derivatives, refer to foundational organic chemistry texts and reviews on heterocyclic chemistry.
  • Allylation of Heterocycles: The feasibility of C-allylation on electron-rich heterocyclic systems is supported by general principles of electrophilic substitution and methodologies described in the literature for similar substrates.

    • Molybdenum(II)-Catalyzed Allylation of Electron-Rich Aromatics and Heteroaromatics. The Journal of Organic Chemistry. [Link][1]

    • Coordination-Controlled Nickel-Catalyzed Benzylic Allylation of Unactivated Electron-Deficient Heterocycles. Angewandte Chemie International Edition. [Link][2][3]

  • Characterization of Organic Compounds: Standard techniques for the purification and characterization of organic compounds are detailed in: Purification of Laboratory Chemicals. Butterworth-Heinemann. Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Allyl-2,6-dimethyl-4-pyrimidinol. The protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to fraction analysis. The method emphasizes scientific integrity and explains the rationale behind the selection of chromatographic parameters to ensure reproducibility and high purity of the final compound.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Efficient and reliable purification of such molecules is a critical step in their synthesis and subsequent biological evaluation. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and selectivity. This document outlines a systematic approach to the HPLC purification of this compound, focusing on a reversed-phase methodology.

Physicochemical Properties and Methodological Rationale

A successful HPLC purification strategy is built upon an understanding of the analyte's physicochemical properties. For this compound, the following characteristics are key considerations:

  • Polarity and Structure: The presence of the pyrimidinol ring with a hydroxyl group and nitrogen atoms imparts a degree of polarity to the molecule. The allyl and dimethyl substituents contribute to its hydrophobicity. This mixed character makes it an ideal candidate for reversed-phase HPLC, where the separation is based on hydrophobic interactions with a nonpolar stationary phase.

  • Ionization (pKa): The pyrimidine ring contains basic nitrogen atoms. The parent compound, 4-pyrimidinol, has a predicted pKa in the range of 8.76 to 9.02.[1][2] To ensure consistent retention times and sharp peaks in reversed-phase HPLC, it is crucial to suppress the ionization of the analyte. This is typically achieved by maintaining the mobile phase pH at least two units away from the compound's pKa. Given the instability of standard silica-based columns at high pH, a mobile phase with a slightly acidic to neutral pH is the most logical choice to keep the pyrimidinol derivative in its neutral, un-ionized form, thereby enhancing its retention on a C18 column.

  • Solubility: Studies on pyrimidine derivatives indicate that they are often soluble in polar organic solvents such as methanol and dimethylformamide (DMF).[3][4] The solubility generally increases with temperature.[5] This information is vital for preparing the crude sample for injection, ensuring it is fully dissolved to prevent column clogging and to obtain accurate results.

HPLC Purification Protocol

This protocol is designed for preparative or semi-preparative purification. The parameters can be scaled down for analytical purposes.

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system with a gradient pump

    • Autosampler or manual injector

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

    • Fraction collector

  • Column:

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column can also be considered as an alternative.

  • Chemicals and Reagents:

    • Crude this compound

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade methanol (MeOH)

    • Ultrapure water

    • Formic acid (FA) or Ammonium acetate

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis Fractionation->Analysis SolventRemoval Solvent Removal Analysis->SolventRemoval Fractions >98% Purity FinalProduct Pure Compound SolventRemoval->FinalProduct Troubleshooting Problem Problem Tailing Peaks Broad Peaks Poor Resolution Cause Possible Cause Secondary Interactions Column Overload / Low Efficiency Inadequate Selectivity Problem:t->Cause:t Problem:b->Cause:b Problem:r->Cause:r Solution Solution Adjust pH / Use End-capped Column Reduce Sample Load / Check Column Health Modify Gradient / Change Organic Modifier Cause:t->Solution:t Cause:b->Solution:b Cause:r->Solution:r

Caption: A troubleshooting guide for common HPLC purification issues.

  • Peak Tailing: If the peak for this compound shows significant tailing, it may be due to interactions with residual silanol groups on the column. Ensure the mobile phase pH is sufficiently low. Alternatively, using a different acidic modifier like trifluoroacetic acid (TFA) at 0.1% can sometimes improve peak shape, but be aware that TFA can be difficult to remove from the final product.

  • Poor Resolution: If the target compound co-elutes with impurities, the gradient can be made shallower around the elution time of the peak of interest to improve separation. Alternatively, switching the organic modifier from acetonitrile to methanol can alter the selectivity of the separation.

  • Broad Peaks: Broad peaks can indicate column overload, so reducing the injection volume or sample concentration may be necessary. It could also be a sign of a deteriorating column that needs to be replaced.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable protocol for the purification of this compound. By understanding the physicochemical properties of the target molecule and systematically applying the principles of chromatography, researchers can achieve high purity of their compound of interest, which is essential for subsequent research and development activities.

References

  • LookChem. 4-Pyrimidinol. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

Sources

Application Notes & Protocols for In Vitro Evaluation of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a pyrimidine derivative with potential for diverse biological activities. Pyrimidine scaffolds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and kinase inhibitory activities.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to systematically assess the cytotoxic, anti-inflammatory, and potential mechanistic properties of this compound. The experimental workflow progresses from an initial cytotoxicity assessment to more specific functional and mechanistic assays, ensuring a thorough preliminary evaluation.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and is associated with a broad spectrum of biological activities.[2][3] Modifications to the pyrimidine core, such as the inclusion of allyl and dimethyl groups, can significantly influence the compound's pharmacological profile. The allyl group, for instance, is present in various compounds with demonstrated anticancer and antimicrobial properties.[4] Given the established activities of related structures, this guide provides a framework for the initial in vitro characterization of this compound.

The proposed experimental workflow is designed to first establish a safe concentration range for the compound before proceeding to investigate its potential anti-inflammatory and kinase inhibitory effects.

Experimental Workflow

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanistic Insight A Compound Preparation & Solubilization B Cell Viability / Cytotoxicity Assay (MTT) A->B Determine Non-Toxic Concentration Range C Anti-inflammatory Potential B->C Proceed with Non-Toxic Concentrations D Nitric Oxide (NO) Production Assay C->D E Pro-inflammatory Cytokine Quantification (ELISA) C->E F Mechanism of Action (MOA) Elucidation E->F If Anti-inflammatory Activity is Confirmed G NF-κB Translocation Assay (High-Content Imaging) F->G H Kinase Inhibition Profiling (Biochemical Assay) F->H G A Seed Cells in Imaging Plates B Treat with Compound A->B C Stimulate with Pro-inflammatory Agent (e.g., LPS) B->C D Fix and Permeabilize Cells C->D E Stain with NF-κB p65 Primary Antibody D->E F Add Fluorescent Secondary Antibody & Nuclear Stain (e.g., Hoechst) E->F G Image Acquisition and Analysis F->G

Caption: Workflow for the NF-κB translocation high-content imaging assay.

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 or HEK293) into 384-well, clear-bottom imaging plates and incubate overnight. [5]2. Compound Treatment and Stimulation: Treat the cells with various concentrations of this compound for 1-4 hours. Then, stimulate the cells with a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation. [5]3. Cell Staining:

    • Fix the cells with 4% paraformaldehyde. [5] * Permeabilize with 0.1% Triton X-100. [5] * Block with a suitable blocking buffer (e.g., 3% BSA in PBS). [5] * Incubate with a primary antibody against the p65 subunit of NF-κB. [5] * Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342). [5]4. Imaging and Analysis: Acquire images using a high-content imaging system and analyze the nuclear translocation of NF-κB.

Kinase Inhibition Profiling

Principle: Many pyrimidine derivatives function as kinase inhibitors. [2]A biochemical assay can be used to assess the ability of this compound to inhibit the activity of a panel of relevant kinases.

Procedure: Utilize a commercially available kinase profiling service or in-house kinase assay kits. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

Kinase Target Potential Biological Relevance
Lck T-cell signaling and inflammation
p38 MAPK Stress and inflammatory responses
IKK NF-κB signaling pathway

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and mechanism of action, researchers can gain valuable insights into the pharmacological profile of this novel pyrimidine derivative.

References

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6887–6901. Retrieved from [Link]

  • Norman, M. H., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Journal of Umm Al-Qura University for Applied Sciences. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(20), 14098-14115. Retrieved from [Link]

  • Keyan, K., et al. (2022). Synthesized pyrimidine derivatives: In Vitro antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 6(2), 19-26. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 6(2), 19-26. Retrieved from [Link]

Sources

Application Notes and Protocols for Characterizing the Anti-proliferative Effects of 5-Allyl-2,6-dimethyl-4-pyrimidinol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for characterizing the anti-proliferative effects of the novel pyrimidine derivative, 5-Allyl-2,6-dimethyl-4-pyrimidinol. As a member of the pyrimidine class of compounds, it is hypothesized to interfere with nucleotide metabolism, a critical pathway for cancer cell proliferation. These application notes offer detailed, field-proven protocols for assessing cell viability, cell cycle progression, and apoptosis induction. The causality behind experimental choices is explained to ensure technical accuracy and trustworthy, self-validating results.

Introduction: The Therapeutic Potential of Pyrimidine Analogues

Pyrimidine analogues represent a cornerstone in cancer chemotherapy. By mimicking endogenous pyrimidine bases, these compounds can disrupt the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells. The pyrimidine de novo synthesis pathway, essential for providing the necessary building blocks for nucleic acid replication, is a key target for many anti-cancer drugs.[1]

This compound is a novel synthetic pyrimidine derivative. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to endogenous pyrimidines suggests a potential role as an inhibitor of pyrimidine metabolism. This guide provides a systematic approach to investigate its anti-proliferative properties and to elucidate its potential mechanism of action.

Hypothesized Mechanism of Action: Inhibition of Pyrimidine De Novo Synthesis

We hypothesize that this compound may act as an inhibitor of one or more key enzymes in the pyrimidine de novo synthesis pathway. This pathway is a sequence of six enzymatic steps that leads to the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1] Inhibition of this pathway would lead to a depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and apoptosis.

Experimental Workflow A Cell Line Selection & Culture B Cell Viability Assays (MTT/XTT) Determine IC50 A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Data Analysis & Interpretation C->E D->E

Caption: Recommended experimental workflow for characterizing the anti-proliferative effects.

Protocols for In Vitro Characterization

Cell Viability Assays: MTT and XTT

Principle: Cell viability assays are foundational for determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability. [2][3][4][5]In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. [2][3] Protocol: MTT Assay [2][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: XTT Assay [2][3][6] The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step. [3][6]

  • Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Table 1: Example Data Presentation for IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (Lung)This compound48Value
MCF-7 (Breast)This compound48Value
HCT116 (Colon)This compound48Value
Doxorubicin (Control)48Value
Cell Cycle Analysis by Flow Cytometry

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase. [7] Protocol: Propidium Iodide Staining [8][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.

Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment% G0/G1% S% G2/M
Vehicle ControlValueValueValue
Compound (IC50/2)ValueValueValue
Compound (IC50)ValueValueValue
Compound (2x IC50)ValueValueValue
Apoptosis Assay by Annexin V/PI Staining

Principle: Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [10][11]Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells. [10][12]Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [10][11] Protocol: Annexin V/PI Staining [10][11][12]

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

  • Data Analysis: The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the quantification of four cell populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Table 3: Example Data Presentation for Apoptosis Assay

Treatment% Live% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-proliferative effects of this compound. The data generated from these experiments will provide valuable insights into its potency (IC50 values), its effects on cell cycle progression, and its ability to induce apoptosis.

Should the results from these initial studies be promising, further investigations could include:

  • Mechanism of Action Studies: Western blotting to analyze the expression of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Enzyme Inhibition Assays: Direct measurement of the inhibitory activity of the compound on the enzymes of the pyrimidine de novo synthesis pathway.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy of the compound in animal models.

By following a systematic and scientifically rigorous approach, researchers can effectively evaluate the potential of this compound as a novel anti-cancer agent.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • National Institutes of Health. (2025, April 1).
  • National Institutes of Health. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
  • National Institutes of Health. (2022, September 13).
  • Hussein, K. A. A., & Kassium, Y. A. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Univ. Aden J.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
  • PubMed. (2018, May 3). Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines.
  • National Institutes of Health. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • ResearchGate. (2025, August 10). Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine.

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Investigating the Mechanism of Action of 5-Allyl-2,6-dimethyl-4-pyrimidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases.[1][2][3] 5-Allyl-2,6-dimethyl-4-pyrimidinol is a distinct pyrimidine derivative whose mechanism of action remains to be fully elucidated. This document provides a comprehensive guide for researchers to systematically investigate the biological effects and molecular targets of this compound. Eschewing a rigid template, this guide presents a logical, tiered approach, beginning with broad phenotypic screens and progressing to specific target identification and validation. The protocols detailed herein are designed to be self-validating and are supported by insights from established methodologies in cellular and molecular biology.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[3][4] This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in drug discovery.[5] Synthetic pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7]

Many pyrimidine-based drugs exert their effects by targeting key enzymes involved in cellular signaling, with a notable number functioning as protein kinase inhibitors.[1][5][8] Given the established bioactivity of the pyrimidine core, this compound represents a compelling candidate for mechanism of action studies. This guide outlines a strategic workflow to deconstruct its biological function.

Tier 1: Initial Phenotypic Screening to Uncover Biological Activity

The first step in characterizing a novel compound is to assess its impact on overall cell health and viability. This provides a broad overview of its potential cytotoxic or cytostatic effects and helps determine the appropriate concentration range for subsequent, more detailed assays.

Cell Viability and Cytotoxicity Assessment

Cell viability assays are foundational for determining the dose-dependent effects of a compound on cell proliferation and health.[9] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[10]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[10]Reduction of XTT to a water-soluble orange formazan product.[10]
Product Solubility Insoluble formazan crystals requiring a solubilization step.[9]Water-soluble formazan, eliminating the need for solubilization.[10]
Advantages Robust, sensitive, and well-established.Simpler protocol, suitable for high-throughput screening.[10]
Absorbance Reading 570 nm (formazan) and ~630 nm (reference).[10]450-500 nm (formazan) and ~660 nm (reference).[11]
Protocol 2.1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines is recommended.[9][12]

Materials:

  • Cells of interest (e.g., a cancer cell line panel, inflammatory cell line)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat 24h incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4h) for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Tier 2: Elucidating the Molecular Mechanism

Based on the results of the phenotypic screening and the known activities of pyrimidine derivatives, a hypothesis-driven investigation into specific molecular pathways can be initiated. Common mechanisms for pyrimidine derivatives include the inhibition of protein kinases and modulation of inflammatory signaling pathways.[5][6]

Investigating Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[8] An in vitro kinase assay can determine if this compound directly inhibits the activity of specific kinases.

Protocol 3.1: In Vitro Luminescence-Based Kinase Assay

This protocol describes a general method to measure kinase activity by quantifying ADP production.[13]

Materials:

  • Kinase of interest (e.g., a panel of cancer-related or inflammatory kinases)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for potential binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC₅₀ value.

Kinase_Assay cluster_kinase In Vitro Kinase Inhibition Assay compound Compound Dilutions reaction Kinase Reaction (Phosphorylation) compound->reaction kinase Kinase + Substrate kinase->reaction atp ATP atp->reaction adp ADP Produced reaction->adp detection Luminescent ADP Detection adp->detection signal Luminescent Signal detection->signal ic50 IC50 Determination signal->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Analysis of Intracellular Signaling Pathways

If the compound exhibits cellular activity, Western blotting can be employed to investigate its effect on key signaling pathways. For instance, if the compound shows anti-inflammatory potential, the NF-κB pathway is a relevant target for investigation.[6][14]

Protocol 3.2: Western Blot Analysis of NF-κB Signaling

This protocol details the analysis of protein expression and phosphorylation status within the NF-κB pathway.[15][16]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., macrophages)

  • This compound

  • Inflammatory stimulus (e.g., LPS, TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, boil the samples, and separate the proteins by SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and incubate with ECL reagent. Capture the chemiluminescent signal.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

NFkB_Pathway cluster_pathway Hypothesized NF-kB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Activation receptor->ikk ikb_p p-IκBα ikk->ikb_p Phosphorylation ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb NF-κB (p50/p65) nfkb_nuc NF-κB Translocation to Nucleus nfkb->nfkb_nuc Release transcription Gene Transcription nfkb_nuc->transcription compound 5-Allyl-2,6-dimethyl- 4-pyrimidinol compound->ikk Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Tier 3: Unbiased Target Deconvolution

If the mechanism of action is not elucidated through hypothesis-driven approaches, unbiased methods can be employed to identify the direct molecular targets of the compound.

Target Deconvolution Strategies

Several strategies can be used for target deconvolution, each with its own advantages.[17][18]

Table 2: Target Deconvolution Methods

MethodPrincipleConsiderations
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[17]Requires chemical modification of the compound to add a linker, which may affect its activity.
Photoaffinity Labeling A photoreactive group is incorporated into the compound, which, upon UV irradiation, covalently binds to its target(s).[19]Can identify targets in a more physiological context (e.g., in living cells).
Genetic Screening (e.g., CRISPR) Genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target or pathway.[20]A powerful method for identifying essential genes for the compound's activity.

These advanced techniques typically require specialized expertise and resources but can provide definitive identification of a compound's molecular target(s).

Conclusion

The investigation into the mechanism of action of this compound, or any novel compound, is a systematic process of inquiry. By employing a tiered approach, from broad phenotypic screening to specific molecular and genetic analyses, researchers can effectively narrow down the biological effects and identify the underlying mechanism. The protocols and strategies outlined in this guide provide a robust framework for such an investigation, grounded in established scientific principles and methodologies. The versatile nature of the pyrimidine scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic potential.

References

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  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candid
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (2025). BenchChem.
  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (2025). BenchChem.
  • In vitro kinase assay. (2023). Protocols.io.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (2025). BenchChem.
  • NF-kB Pathway Luminex Multiplex Assay. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
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  • Combining experimental strategies for successful target deconvolution. (n.d.).
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  • Transcription - NF-kB signaling p
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online.
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  • NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. (n.d.). BPS Bioscience.
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  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI.
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Allyl-2,6-dimethyl-4-pyrimidinol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies of 5-Allyl-2,6-dimethyl-4-pyrimidinol analogs. We present detailed, field-proven protocols for the synthesis of these analogs and their evaluation as potential kinase inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducible results.

Introduction: The Therapeutic Potential of Pyrimidinol Analogs

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[1][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] A significant area of research has focused on the development of pyrimidine derivatives as protein kinase inhibitors.[1][2]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The 4-pyrimidinol scaffold, in particular, offers a versatile platform for the design of kinase inhibitors due to its ability to engage in key hydrogen bonding interactions within the ATP-binding site of many kinases.

This guide focuses on a systematic SAR study of analogs based on the lead compound, This compound . The objective is to elucidate the structural requirements for potent and selective inhibition of a hypothetical target kinase, Receptor Tyrosine Kinase X (RTK-X), which has been implicated in the proliferation of non-small cell lung cancer (NSCLC). The following sections will provide detailed protocols for the synthesis of a focused library of analogs and their subsequent biological evaluation.

Synthesis of this compound Analogs

A robust and efficient synthetic route is paramount for the timely generation of analogs in an SAR campaign. The primary method for the synthesis of the 4-pyrimidinol core is the well-established cyclocondensation reaction between a β-ketoester and an amidine.[5]

General Synthetic Scheme

The synthesis of this compound and its analogs can be achieved through a two-step process, as illustrated below. The key steps involve the synthesis of the β-ketoester intermediate followed by cyclocondensation with the appropriate amidine.

Synthetic Scheme reagents1 Ethyl acetoacetate + Sodium ethoxide, Ethanol start Ethyl acetoacetate reagents2 Allyl bromide reagents3 Acetamidine hydrochloride + Sodium ethoxide, Ethanol, Reflux intermediate1 Ethyl 2-acetylpent-4-enoate (β-ketoester) start->intermediate1 Allylation product This compound intermediate1->product Cyclocondensation

Caption: General synthetic route for this compound.

Detailed Synthetic Protocol: Synthesis of this compound (Lead Compound)

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Allyl bromide

  • Acetamidine hydrochloride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of Ethyl 2-acetylpent-4-enoate (β-ketoester Intermediate)

  • To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

  • Stir the resulting solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford ethyl 2-acetylpent-4-enoate.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add acetamidine hydrochloride (1.2 eq) and stir at room temperature for 30 minutes.

  • Add ethyl 2-acetylpent-4-enoate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Note on Analog Synthesis: To generate a library of analogs for the SAR study, this protocol can be modified by:

  • Varying the electrophile in Step 1 (e.g., using different alkyl or aryl halides instead of allyl bromide) to modify the C5-substituent.

  • Using different amidines in Step 2 (e.g., benzamidine, guanidine) to modify the C2-substituent.

Biological Evaluation: In Vitro Kinase Inhibition Assays

The synthesized analogs will be evaluated for their ability to inhibit the target kinase, RTK-X, using a luminescence-based in vitro kinase assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Protocol: Luminescence-Based In Vitro Kinase Assay

Materials:

  • Recombinant RTK-X enzyme

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Synthesized pyrimidinol analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized analog in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the RTK-X enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Kinase Assay Workflow start Prepare serial dilutions of pyrimidinol analogs step2 Add compound and RTK-X enzyme to 96-well plate start->step2 step3 Pre-incubate for 10 minutes step2->step3 step4 Initiate reaction with substrate/ATP mixture step3->step4 step5 Incubate at 30°C for 60 minutes step4->step5 step6 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step5->step6 step7 Incubate for 40 minutes step6->step7 step8 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) step7->step8 step9 Incubate for 30 minutes step8->step9 end_node Measure luminescence and calculate IC₅₀ values step9->end_node

Caption: Workflow for the in vitro luminescence-based kinase assay.

Structure-Activity Relationship (SAR) Data Presentation

The systematic modification of the this compound scaffold and the corresponding in vitro kinase inhibition data will allow for the elucidation of the SAR. The data should be organized in a clear and concise tabular format to facilitate analysis.

Table 1: SAR of C5-Substituted Analogs

Compound IDR¹ (C5-substituent)RTK-X IC₅₀ (nM)
LEAD-01 Allyl150
ANA-01 Propyl320
ANA-02 Methyl850
ANA-03 Benzyl75
ANA-04 4-Fluorobenzyl50
ANA-05 Cyclopropylmethyl210

Table 2: SAR of C2-Substituted Analogs

Compound IDR² (C2-substituent)RTK-X IC₅₀ (nM)
LEAD-01 Methyl150
ANA-06 Phenyl95
ANA-07 Amino (from Guanidine)>10,000
ANA-08 Ethyl280
ANA-09 Cyclopropyl190

SAR Analysis and Visualization

Based on the hypothetical data presented in Tables 1 and 2, several key SAR trends can be deduced:

  • C5-Position: The allyl group of the lead compound appears to be a favorable substituent. Saturation of the double bond (propyl, ANA-01) or reduction in size (methyl, ANA-02) leads to a decrease in potency. The introduction of a benzyl group (ANA-03) significantly improves activity, suggesting a potential hydrophobic pocket in the enzyme's active site. Further substitution on the phenyl ring with an electron-withdrawing group (4-fluorobenzyl, ANA-04) enhances potency, possibly through favorable electronic interactions.

  • C2-Position: A methyl group at the C2-position is tolerated. Replacing it with a larger aromatic ring (phenyl, ANA-06) is beneficial for activity. The introduction of a polar amino group (ANA-07) is detrimental, indicating that this position may be in a hydrophobic region of the ATP-binding site.

SAR Summary cluster_scaffold Pyrimidinol Scaffold cluster_c5 C5-Position cluster_c2 C2-Position scaffold Key Structural Features for RTK-X Inhibition c5_favorable Favorable: - Allyl - Benzyl - Substituted Benzyl scaffold->c5_favorable Key Interactions c5_unfavorable Unfavorable: - Small alkyls (Methyl) - Saturated alkyls (Propyl) scaffold->c5_unfavorable Steric/Electronic Clash c2_favorable Favorable: - Phenyl - Methyl scaffold->c2_favorable Hydrophobic Pocket c2_unfavorable Unfavorable: - Polar groups (Amino) scaffold->c2_unfavorable Hydrophobic Environment

Caption: Summary of Structure-Activity Relationships for RTK-X Inhibition.

Cell-Based Assay for Lead Compound Characterization

Once a potent inhibitor is identified from the in vitro screen (e.g., ANA-04), its cellular activity should be assessed. A cell-based assay will determine the compound's ability to inhibit RTK-X phosphorylation in a relevant cancer cell line (e.g., A549, an NSCLC cell line).

Protocol: Western Blot Analysis of RTK-X Phosphorylation

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • Lead compound (ANA-04)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RTK-X, anti-total-RTK-X

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture A549 cells to 70-80% confluency. Treat the cells with various concentrations of ANA-04 for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-RTK-X and total-RTK-X.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of inhibition of RTK-X phosphorylation.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to conducting SAR studies on this compound analogs as potential kinase inhibitors. By following the detailed protocols for synthesis and biological evaluation, researchers can efficiently generate and analyze data to identify potent and selective inhibitors of RTK-X. The hypothetical SAR data presented herein illustrates how structural modifications can significantly impact biological activity. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and evaluating their efficacy in in vivo cancer models.

References

  • Abdelgawad, M. A., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
  • Request PDF. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Available from: [Link]

  • Chandra, V., et al. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research.
  • Goyal, A., et al. Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies.
  • PubMed. Synthesis of fully substituted pyrimidines. Available from: [Link]

  • ResearchGate. SAR of some novel pyrimidine derivatives and chemical structure of... Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available from: [Link]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

Sources

The Use of 5-Allyl-2,6-dimethyl-4-pyrimidinol as a Chemical Probe: A Hypothetical Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are presented as a hypothetical guide for the use of 5-Allyl-2,6-dimethyl-4-pyrimidinol as a chemical probe. As of the date of this document, there is a notable absence of published literature specifically detailing the biological target and mechanism of action for this compound. The proposed application is based on the well-documented and broad-ranging pharmacological activities of the pyrimidine scaffold, from which this compound is derived.[1][2][3][4] Researchers are strongly advised to perform comprehensive in-house validation to determine the actual biological activity and target(s) of this compound before its use in experimental systems.

Introduction: The Pyrimidine Scaffold and the Potential of this compound

The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[2][3][4] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, often functioning as inhibitors of key enzymes such as kinases, proteases, and metabolic enzymes.[5][6][7][8]

This compound is a unique derivative featuring an allyl group at the 5-position. This functional group presents an intriguing possibility for its use as a chemical probe, potentially acting as a reactive handle for covalent modification of its biological target. Such covalent probes are invaluable tools for target identification and validation, offering stable and irreversible binding that facilitates downstream proteomic analysis.

This guide puts forth a hypothetical framework for the investigation and use of this compound as a chemical probe, postulating its activity as a kinase inhibitor. This hypothesis is grounded in the prevalence of pyrimidine-based kinase inhibitors in drug discovery.[7][8][9]

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a hypothetical serine/threonine kinase, which we will refer to as "Kinase-X". We propose a dual mechanism of action:

  • Competitive Inhibition: The pyrimidinol core is hypothesized to bind to the ATP-binding pocket of Kinase-X, competing with the endogenous ATP substrate. This is a common mechanism for pyrimidine-based kinase inhibitors.

  • Covalent Modification: The allyl group at the 5-position is postulated to act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (e.g., cysteine) in or near the ATP-binding pocket of Kinase-X. This irreversible binding would lead to sustained inhibition of kinase activity.

The proposed mechanism is illustrated in the signaling pathway diagram below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Initiates Probe This compound Probe->KinaseX Inhibits (Covalent)

Caption: Hypothetical signaling pathway illustrating the inhibition of Kinase-X by this compound.

Experimental Workflow for Target Validation and Characterization

The following experimental workflow outlines a systematic approach to validate the hypothetical activity of this compound and characterize its use as a chemical probe.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Identification A Biochemical Kinase Assay (Determine IC50) B Mass Spectrometry Analysis (Confirm Covalent Binding) A->B C Selectivity Profiling (Kinase Panel Screen) A->C D Cell Viability Assay (Determine Cytotoxicity) A->D E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E F Western Blot Analysis (Assess Substrate Phosphorylation) E->F G Affinity Pull-Down with Biotinylated Probe E->G H LC-MS/MS Proteomics (Identify Bound Proteins) G->H

Caption: Experimental workflow for the validation and characterization of a novel chemical probe.

Detailed Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified, recombinant Kinase-X.

Materials:

  • Purified, active recombinant Kinase-X

  • Kinase-X specific peptide substrate

  • This compound (stock solution in DMSO)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range would be 100 µM down to 1 nM.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing Kinase-X and its peptide substrate to each well.

  • Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at its Km for Kinase-X.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol assesses whether this compound binds to its target, Kinase-X, in a cellular context.

Materials:

  • Cell line endogenously expressing Kinase-X

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Western blot reagents and antibodies for Kinase-X and a loading control

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Kinase-X in each sample by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Kinase-X as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

The following table provides a template for summarizing the key quantitative data that would be generated from the validation experiments.

ParameterValueAssay
Biochemical IC50 Hypothetical: 50 nMIn Vitro Kinase Assay
Cellular EC50 Hypothetical: 500 nMWestern Blot (Substrate Phosphorylation)
Cytotoxicity (CC50) Hypothetical: > 50 µMCell Viability Assay
CETSA Shift (ΔTm) Hypothetical: +5°C at 10 µMCellular Thermal Shift Assay

Conclusion and Future Directions

This guide provides a hypothetical framework for the characterization of this compound as a chemical probe for a novel kinase target. The outlined protocols offer a starting point for researchers to investigate the biological activity of this and other novel compounds. Should this compound prove to be a potent and selective inhibitor of a specific target, its allyl functionality could be further exploited for the development of more advanced chemical biology tools, such as affinity-based probes for target identification and imaging agents for visualizing target distribution in cells and tissues.

References

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 186-196. Available at: [Link]

  • Evers, A. S., et al. (2021). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed, 32(5), 1845-1855. Available at: [Link]

  • Kumar, R., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace, 11(6), 123-135. Available at: [Link]

  • Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137357. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 29(13), 3468. Available at: [Link]

  • Babu, A., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health, 6(2), 167-172. Available at: [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PubMed Central, 52(23), 8119-8131. Available at: [Link]

  • Sharma, P., et al. (2022). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2017). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed, 89(1), 108-118. Available at: [Link]

  • Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central, 27(11), 3189. Available at: [Link]

  • Wang, G., et al. (2015). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. PubMed Central, 20(11), 13689-13703. Available at: [Link]

  • Arnst, J. D., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI, 22(10), 1140. Available at: [Link]

  • Klutchko, S. R., et al. (2008). A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. PubMed, 18(17), 4896-4899. Available at: [Link]

  • Elsayed, D. A., et al. (2024). Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe. PubMed Central. Available at: [Link]

  • Ismail, M. M. F., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. PubMed, 32(10), 1229-1242. Available at: [Link]

  • Wang, Y., et al. (2007). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. PubMed, 17(10), 1227-1238. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Development of 5-Allyl-2,6-dimethyl-4-pyrimidinol Derivatives for Therapeutic Use

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-PYR-5A26D-202601

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Allyl-2,6-dimethyl-4-pyrimidinol and its derivatives as potential therapeutic candidates. We present detailed protocols for the chemical synthesis and characterization of these novel compounds, followed by a suite of robust in vitro assays to elucidate their bioactivity. The methodologies are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring data integrity and reproducibility.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of pharmacological properties.[6] Their structural similarity to the nucleobases of DNA and RNA allows them to interact with a variety of biological targets.[2] The core pyrimidine nucleus has been successfully incorporated into clinically approved drugs for treating cancer (5-Fluorouracil), viral infections (Zidovudine), and bacterial infections (Trimethoprim).[2]

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and the nuclear factor kappa B (NF-κB) signaling pathway.[7][8] Furthermore, the pyrimidine framework is a privileged scaffold for designing protein kinase inhibitors, as it can function as an ATP-competitive hinge-binding motif.[9][10][11] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a prominent example found in several approved kinase inhibitors.[10]

This guide focuses on a specific, underexplored subclass: This compound derivatives . The introduction of an allyl group at the 5-position offers a unique structural feature that can be exploited for modifying lipophilicity, metabolic stability, and target engagement.[12] These protocols provide a foundational framework for synthesizing these derivatives and screening them for anti-inflammatory, antiviral, and kinase inhibitory activities.

Synthesis and Characterization Workflow

The successful evaluation of any novel compound series begins with a robust and reproducible synthetic route and unambiguous structural characterization.

Proposed Synthetic Pathway

While numerous methods exist for pyrimidine synthesis[7][13], a common and effective approach involves the condensation of a β-dicarbonyl compound with a urea or amidine derivative. For the synthesis of the target scaffold, a plausible route is the reaction of allyl-substituted acetoacetate with acetamidine.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification cluster_characterization Characterization Reactant1 Ethyl 2-acetyl-2-allyl-acetate Reaction Condensation Reaction (e.g., Sodium Ethoxide in Ethanol) Reactant1->Reaction Reactant2 Acetamidine Hydrochloride Reactant2->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS MP Melting Point Purification->MP

Caption: Proposed workflow for synthesis and characterization.

Protocol: Synthesis of this compound

Rationale: This protocol employs a classical cyclocondensation reaction, a reliable method for constructing the pyrimidine ring. Sodium ethoxide is used as a base to deprotonate the starting materials and facilitate the reaction.

Materials:

  • Ethyl 2-acetyl-2-allyl-acetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature. Then, add ethyl 2-acetyl-2-allyl-acetate (1.0 equivalent) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Resuspend the resulting solid in 100 mL of water.

  • Precipitation: Carefully acidify the aqueous solution with 2M HCl to a pH of ~6-7. The target compound should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Protocol: Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure is critical. ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure of this compound. For example, characteristic signals for the allyl group (protons on the double bond and the adjacent CH₂) and the two methyl groups on the pyrimidine ring should be observed.[14]

  • Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum. The observed mass should match the calculated exact mass of the compound (C₉H₁₂N₂O) within a 5 ppm error margin.[15]

  • Melting Point: Determine the melting point of the purified solid. A sharp melting point range is indicative of high purity.

Application I: Anti-Inflammatory Activity Screening

Rationale: Chronic inflammation is implicated in a wide range of diseases.[16] Pyrimidine derivatives are known to possess anti-inflammatory properties.[1][17] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard and effective primary screen to identify compounds that can suppress inflammatory responses.[18] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.[19]

NFkB_Pathway

Caption: Simplified NF-κB inflammatory signaling pathway.

Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in cell culture medium. Pre-treat the cells with the compounds for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.

  • Cytotoxicity Assessment (Parallel Plate): In a separate plate treated identically, assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.[12]

Protocol: Nitric Oxide (NO) Production Measurement (Griess Assay)

Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple, colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell supernatant.[18]

Procedure:

  • In a new 96-well plate, add 50 µL of the collected cell supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol: Cytokine (TNF-α, IL-6) Measurement (ELISA)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification.[16][18]

Procedure:

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely. This typically involves adding the collected supernatants to antibody-coated plates, followed by a series of incubation, washing, and detection steps.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Data Presentation: Anti-inflammatory Activity

Summarize the results in a table, calculating the IC₅₀ value (the concentration of compound that inhibits 50% of the inflammatory mediator production).

CompoundNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)CC₅₀ on RAW 264.7 (µM)
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
Dexamethasone ValueValueValueValue

Application II: Antiviral Efficacy Screening

Rationale: Given the broad antiviral activity of many pyrimidine derivatives[20][21], it is prudent to screen the novel compounds for this application. The Cytopathic Effect (CPE) reduction assay is a fundamental and widely used method for initial antiviral screening.[22][23] It measures the ability of a compound to protect host cells from virus-induced damage and death.

Protocol: Cytopathic Effect (CPE) Reduction Assay

Materials:

  • Appropriate host cell line (e.g., Vero 76 for many viruses).[22]

  • Virus stock of interest (e.g., Human Coronavirus 229E, Influenza A).[15]

  • Cell culture medium, FBS, and supplements.

  • Test compounds and a known positive control antiviral drug.

Procedure:

  • Cell Plating: Seed host cells in 96-well microplates to form a confluent monolayer.[22]

  • Compound Dilution: Prepare eight serial half-log₁₀ dilutions of the test compounds.

  • Assay Setup: Remove the culture medium from the cells. Add the compound dilutions to triplicate wells for infected cultures and duplicate wells for uninfected toxicity control cultures.

  • Controls: Include virus control wells (infected, no compound) and cell control wells (uninfected, no compound) on each plate.[22]

  • Virus Inoculation: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control and toxicity wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is >80% in the virus control wells (typically 3-5 days).

  • Quantification of Viability: Quantify cell viability using a suitable method, such as staining with neutral red or crystal violet, followed by spectrophotometric analysis.[22]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) by regression analysis. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the compound's therapeutic window. An SI > 10 is generally considered promising for further development.

Data Presentation: Antiviral Activity
CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Derivative 1 Virus NameValueValueValue
Derivative 2 Virus NameValueValueValue
Positive Control Virus NameValueValueValue

Application III: Kinase Inhibitory Activity Profiling

Rationale: The structural resemblance of the pyrimidine core to adenine makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[10][11] Dysregulated kinase activity is a known driver of many cancers.[3] A luminescence-based assay that measures ADP production is a sensitive, high-throughput method to quantify kinase activity and its inhibition.[24][25]

KinaseAssay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol: In Vitro Luminescence-Based Kinase Assay

Materials:

  • Kinase of interest (e.g., RAF1, VEGFR-2, Aurora A).[14][26][27]

  • Specific kinase substrate peptide.

  • ATP.

  • Test compounds and a positive control inhibitor (e.g., Staurosporine).

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, then further dilute in Kinase Assay Buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound or DMSO vehicle control.

  • Add the kinase enzyme to each well and incubate for ~10 minutes at room temperature to allow for inhibitor binding.[25]

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[25]

  • ADP Detection (Step 2): Convert the produced ADP to ATP and generate a light signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[25]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation: Kinase Inhibitory Activity

Present the IC₅₀ values for each compound against a panel of relevant kinases to assess both potency and selectivity.

CompoundKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Staurosporine ValueValueValue

Conclusion and Future Directions

This document outlines a structured, multi-faceted approach to the initial stages of drug discovery for this compound derivatives. By following these detailed protocols, researchers can efficiently synthesize, characterize, and screen this novel class of compounds for potential anti-inflammatory, antiviral, and kinase inhibitory activities.

Positive results from these in vitro screens (e.g., low micromolar IC₅₀/EC₅₀ values and high selectivity indices) should be followed by more advanced studies. These include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand how structural modifications impact biological activity.[7][13]

  • Mechanism of Action (MoA) Studies: Conduct further biochemical and cellular assays to pinpoint the molecular target and mechanism. For example, Western blotting can be used to analyze the phosphorylation status of key signaling proteins.[18]

  • In Vivo Efficacy Studies: Test promising lead compounds in relevant animal models of inflammation, viral infection, or cancer.

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.

By systematically applying this framework, the therapeutic potential of this compound derivatives can be thoroughly explored, paving the way for the development of next-generation medicines.

References

  • Amir, M., Javed, S., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. (2022). World Journal of Current Medical and Pharmaceutical Research. [Link]

  • Amir, M., Javed, S., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Semantic Scholar. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]

  • El-Malah, A. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Shishkina, L. N., et al. (2018). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. [Link]

  • Hafez, H. N., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Antiviral assay. Bio-protocol. [Link]

  • Fares, M., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Topics in Medicinal Chemistry. [Link]

  • Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • El-Malah, A. A., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences. [Link]

  • Wodicka, L. M., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]

  • Desai, N. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Maged, N. S., et al. (2019). In vitro methods for testing antiviral drugs. Expert Review of Anti-infective Therapy. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Oriental University Chalo Indore. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). Journal of Medicinal Chemistry. [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (2024). Food Science & Nutrition. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics. [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. [Link]

  • Kumar, H. V., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Taha, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[17][22]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrimidines are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules, and their successful synthesis is often a critical step in the discovery pipeline.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental challenges, offering field-proven insights and validated protocols to enhance your synthetic success.

Part 1: The Biginelli Reaction: A Workhorse for Dihydropyrimidinones (DHPMs)

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine chemistry. While elegant in its simplicity, it is not without its pitfalls.

FAQ 1: My Biginelli reaction is suffering from consistently low yields. What are the primary culprits and how can I improve them?

Low yields in the Biginelli reaction are a frequent frustration. The root causes often lie in suboptimal reaction conditions, the purity of your starting materials, or the formation of unwanted side products.[1]

Troubleshooting Low Yields:

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount. While classic methods may use strong Brønsted acids like HCl, these can sometimes encourage side reactions.[1]

    • Actionable Advice: Consider screening a panel of Lewis acids such as Yb(OTf)₃, InCl₃, or various metal chlorides (e.g., FeCl₃, NiCl₂, ZnCl₂), which have been demonstrated to improve yields and shorten reaction times.[1] If you are using a reusable catalyst, ensure it is properly activated or regenerated.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that need to be empirically determined for each new set of substrates.

    • Actionable Advice: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] Some reactions may necessitate longer durations or a moderate temperature increase to reach completion.[2] However, be cautious, as excessively high temperatures can favor the formation of byproducts.[2]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and the overall reaction rate.

    • Actionable Advice: While ethanol is a common choice, exploring other polar solvents like acetonitrile or even solvent-free conditions can lead to significant yield improvements for specific substrates.[2] Glacial acetic acid has also been shown to be an effective solvent, potentially acting as a co-catalyst.[1]

  • Purity of Reagents: Impurities present in the aldehyde, β-ketoester, or urea can act as inhibitors or lead to the formation of side products.[2]

    • Actionable Advice: Ensure all starting materials are of high purity. If necessary, purify your reagents before use.

Troubleshooting Workflow for Low Yield in Biginelli Reaction

start Low Yield in Biginelli Reaction check_purity Check Purity of Starting Materials start->check_purity impure Purify Reagents & Restart check_purity->impure Impure pure Reactants are Pure check_purity->pure Pure optimize_catalyst Optimize Catalyst (Type & Loading) pure->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp & Time) optimize_catalyst->optimize_conditions change_solvent Consider Changing Solvent optimize_conditions->change_solvent analyze_byproducts Analyze for Byproducts (TLC, NMR) change_solvent->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Byproducts analyze_byproducts->adjust_conditions Significant Byproducts success Improved Yield analyze_byproducts->success No Major Byproducts adjust_conditions->success

Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.

FAQ 2: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

This is a classic problem in Biginelli reactions. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[3]

Minimizing Hantzsch Dihydropyridine Formation:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may exhibit a preference for one pathway over the other.[3]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia, thereby disfavoring the Hantzsch reaction.[3]

Biginelli vs. Hantzsch Pathway

cluster_0 Biginelli Pathway cluster_1 Hantzsch Pathway Aldehyde Aldehyde DHPM DHPM Aldehyde->DHPM β-Ketoester (1 eq) β-Ketoester (1 eq) β-Ketoester (1 eq)->DHPM Urea Urea Urea->DHPM Aldehyde_H Aldehyde DHP 1,4-Dihydropyridine (Fluorescent Byproduct) Aldehyde_H->DHP β-Ketoester (2 eq) β-Ketoester (2 eq) β-Ketoester (2 eq)->DHP Ammonia Ammonia (from Urea decomp.) Ammonia->DHP

Caption: Competing reaction pathways in the Biginelli synthesis.

FAQ 3: I am struggling with the purification of my crude product and suspect the presence of N-acylurea or Knoevenagel condensation byproducts. How can I identify and remove them?

Purification can indeed be a significant hurdle. N-acylurea byproducts and the Knoevenagel condensation product are common impurities.[3][4]

Identification and Removal of Common Byproducts:

  • N-Acylurea: This byproduct arises from the reaction of the β-ketoester and urea.

    • Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]

  • Knoevenagel Condensation Product: This is the product of the condensation between the aldehyde and the β-dicarbonyl compound.

    • Minimization Strategy: Optimizing the catalyst and reaction conditions can minimize the formation of this byproduct. Using a milder catalyst or lowering the reaction temperature may be beneficial.[4]

Common Byproduct Formation Recommended Action
Hantzsch 1,4-DihydropyridineAldehyde + 2 eq. β-Ketoester + AmmoniaLower reaction temperature, optimize catalyst, consider order of addition.[3]
N-Acylureaβ-Ketoester + UreaPurify crude product by recrystallization.[3]
Knoevenagel ProductAldehyde + β-KetoesterUse a milder catalyst, lower reaction temperature.[4]
Aldol Self-Condensation2 eq. Aldehyde (esp. aliphatic)Use high purity aldehyde, control stoichiometry.[1]

Table 1: Common byproducts in the Biginelli reaction and strategies for their mitigation.

Part 2: The Pinner Pyrimidine Synthesis: A Classic Route

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for preparing a wide range of substituted pyrimidines.[5] However, its success is highly dependent on careful control of the reaction conditions.

FAQ 4: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

The Pinner synthesis is notoriously sensitive to reaction conditions, and low yields often point to issues with reactant quality or the presence of water.[3]

Troubleshooting the Pinner Synthesis:

  • Hydrolysis of Intermediates: The Pinner reaction is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the hydrolysis of the amidine starting material or critical intermediates, resulting in the formation of unwanted esters and other byproducts.[6]

    • Actionable Advice: Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents, and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time.

    • Actionable Advice: Use freshly prepared or purified amidine hydrochloride.[3]

  • Incomplete Cyclization: The final ring-closing step may be inefficient, leading to the accumulation of open-chain intermediates.

    • Actionable Advice: Increasing the reaction temperature (e.g., refluxing in a suitable solvent) can provide the necessary activation energy for cyclization. In stubborn cases, the use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards the desired pyrimidine.[6]

General Protocol for Pinner Pyrimidine Synthesis

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., ethanol), add a strong base such as sodium ethoxide (1.1 equiv).

  • Amidine Addition: Add the amidine hydrochloride (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[6]

Part 3: Suzuki Coupling for Pyrimidine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and the synthesis of aryl- or heteroaryl-substituted pyrimidines. However, the electron-deficient nature of the pyrimidine ring can lead to challenges in controlling reactivity and selectivity.

FAQ 5: I am attempting a Suzuki coupling on a di- or tri-halogenated pyrimidine and am struggling with regioselectivity. How can I achieve selective substitution?

The high reactivity of the pyrimidine ring in Suzuki couplings can make selective substitution challenging.[7] The C4 position of the pyrimidine ring is generally more reactive towards Suzuki coupling than the C2 position.

Strategies for Regioselective Suzuki Coupling:

  • Choice of Halogen: Chloro-substituted pyrimidines are often preferable to their bromo or iodo counterparts, as the latter can be too reactive, leading to mixtures of mono- and di-substituted products.[7] Fluoro-substituted pyrimidines are generally unreactive under standard Suzuki conditions.[7]

  • Reaction Conditions: Careful optimization of the reaction conditions, including the catalyst, base, and solvent, is crucial for achieving regioselectivity. Microwave irradiation has been shown to be an effective technique for promoting efficient and regioselective C4-substitution of 2,4-dichloropyrimidines with short reaction times and low catalyst loadings.[8]

  • Catalyst System: While various palladium catalysts can be used, Pd(PPh₃)₄ is a commonly employed and effective catalyst for the Suzuki coupling of halogenated pyrimidines.[9]

Regioselectivity in Suzuki Coupling of Dihalopyrimidines

start Suzuki Coupling of 2,4-Dichloropyrimidine conditions Optimized Conditions: - Pd(PPh₃)₄ (0.5 mol%) - Microwave Irradiation - Short Reaction Time (15 min) start->conditions disubstitution Di-substitution (can occur with more reactive halogens) start->disubstitution Non-optimized conditions or more reactive halogens (Br, I) c4_substitution Selective C4-Arylation conditions->c4_substitution Highly Favored c2_substitution C2-Substitution (less favorable) conditions->c2_substitution Minor Product

Caption: Factors influencing regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine.

Part 4: Purification of Substituted Pyrimidines

The successful synthesis of a substituted pyrimidine is only half the battle; purification is a critical step to ensure the removal of starting materials, reagents, and byproducts.[10]

FAQ 6: What are the most effective general techniques for purifying substituted pyrimidines?

The choice of purification technique will depend on the physical properties of your compound (e.g., solid vs. liquid, polarity) and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is a cost-effective and often highly effective method for purifying solid pyrimidine compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[10]

  • Flash Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. The choice of stationary phase (typically silica gel) and eluent system is critical for achieving good separation.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required (e.g., for final drug compounds), prep-HPLC is the method of choice.[10]

  • Solid-Phase Extraction (SPE): SPE can be a useful technique for sample cleanup and removal of certain types of impurities.[10]

Purification Technique Best For Key Considerations
RecrystallizationCrystalline solidsSolvent selection is critical for good recovery and purity.[10]
Flash Column ChromatographySolids and liquidsOptimization of stationary phase and eluent system is necessary.[10]
Preparative HPLCChallenging separations, high purity requirementsHigher cost and lower throughput than other methods.[10]
Solid-Phase ExtractionSample cleanup, removal of specific impuritiesSorbent and solvent selection are key.[10]

Table 2: Overview of common purification techniques for substituted pyrimidines.

References

  • Wikipedia. (2023, December 27). Pyrimidine metabolism. Retrieved from [Link]

  • Fandrick, D. R., Reinhardt, D., Desrosiers, J.-N., Sanyal, S., Fandrick, K. R., Ma, S., Grinberg, N., Lee, H., Song, J. J., & Senanayake, C. H. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters, 16(10), 2634–2637. [Link]

  • Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society (Resumed), 2328. [Link]

  • Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(2), 233–236. [Link]

  • ResearchGate. (n.d.). Optimization of the condensation conditions. Retrieved from [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Cinellu, M. A., Minghetti, G., & Banditelli, G. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (7), 1515–1520. [Link]

  • Ali, S., Rasool, N., Sarfraz, M., Riaz, M., Zubair, M., Rasheed, S., & Mahmood, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5363. [Link]

  • Le, T., & Stelzer, A. C. (2014). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. Chembiochem : a European journal of chemical biology, 15(11), 1573–1577. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Kráľová, K., & Kráľ, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Pinner reaction. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Access Medicine. (n.d.). Purine & Pyrimidine Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]

  • Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A common regioselectivity problem encountered in condensation.... Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed. (2022, March 4). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Retrieved from [Link]

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Optimizing reaction conditions for 5-Allyl-2,6-dimethyl-4-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Allyl-2,6-dimethyl-4-pyrimidinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance your experimental outcomes.

Section 1: Synthesis Overview & Reaction Mechanism

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Pyrimidinol Ring Formation. A classic approach involves the cyclocondensation of a β-dicarbonyl compound, ethyl acetoacetate, with acetamidine hydrochloride. This reaction forms the core 2,6-dimethyl-4-pyrimidinol structure.

  • Step 2: C-5 Allylation. The subsequent step is the electrophilic substitution at the C-5 position of the pyrimidinol ring using an allylating agent, such as allyl bromide, to introduce the allyl group.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Pyrimidinol Synthesis cluster_1 Step 2: C-5 Allylation A Ethyl Acetoacetate + Acetamidine HCl B Base (e.g., NaOEt) in Ethanol A->B C Cyclocondensation (Reflux) B->C D 2,6-Dimethyl-4-pyrimidinol C->D F Base (e.g., K2CO3) in Solvent (e.g., DMF) D->F Intermediate Product E Allyl Bromide E->F G Electrophilic Substitution F->G H This compound G->H

Caption: High-level workflow for the two-step synthesis.

The C-5 position of the 2,6-dimethyl-4-pyrimidinol is nucleophilic and susceptible to electrophilic attack. The reaction proceeds via the formation of a resonance-stabilized intermediate, making this position the most reactive site for allylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What is the most common bottleneck?

A: Low yield can stem from either the cyclocondensation or the allylation step.[1] Inefficient cyclization in Step 1 is a frequent issue, often due to suboptimal base concentration or the purity of the acetamidine starting material. For Step 2, incomplete allylation or the formation of side products (like O-allylation) are common culprits. A stepwise analysis using TLC or LC-MS is crucial to identify which stage is underperforming.

Q2: I'm observing multiple spots on my TLC plate after the allylation step. What are the likely side products?

A: The most common side product is the O-allylated isomer, where the allyl group attaches to the oxygen of the pyrimidinol instead of the C-5 carbon. Another possibility is N-allylation. The ratio of C- vs. O-allylation is highly dependent on the solvent and base combination used.[2] Polar aprotic solvents like DMF often favor C-allylation.

Q3: Is it possible to perform this synthesis in a one-pot reaction?

A: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific target due to incompatible reaction conditions.[3] The cyclocondensation typically requires a strong base like sodium ethoxide in an alcoholic solvent, whereas the subsequent allylation is often better controlled with a weaker base like potassium carbonate in a polar aprotic solvent. Attempting a one-pot synthesis may lead to a complex mixture of products and lower yields.[4]

Section 3: Detailed Troubleshooting Guides

Problem 1: Low Yield of 2,6-Dimethyl-4-pyrimidinol (Step 1)

Question: I've followed the standard protocol for cyclocondensation of ethyl acetoacetate and acetamidine, but my yield is below 40%. TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This issue points towards incomplete reaction, which can be caused by several factors related to the reagents and reaction conditions.

Causality Analysis:

  • Base Stoichiometry and Activity: The reaction requires a sufficiently strong base, typically sodium ethoxide, to deprotonate the ethyl acetoacetate and facilitate the condensation. If the base has degraded due to moisture or is used in insufficient amounts, the reaction will not proceed to completion.

  • Purity of Acetamidine HCl: Acetamidine hydrochloride is notoriously hygroscopic. Water contamination can hydrolyze the amidine and inhibit the cyclization process.[4]

  • Reaction Time and Temperature: While refluxing in ethanol is standard, some batches of reagents may require extended reaction times or a slight increase in temperature to achieve full conversion. Monitoring the reaction via TLC is essential.[5]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield in Step 1 check_sm TLC shows unreacted starting material? start->check_sm sol1 Verify Base Activity: Use freshly prepared NaOEt or commercial-grade solid. check_sm->sol1 Yes sol2 Ensure Dry Reagents: Dry acetamidine HCl under vacuum before use. check_sm->sol2 sol3 Optimize Conditions: Increase reflux time (monitor by TLC) or screen alternative solvents. check_sm->sol3

Caption: Troubleshooting logic for low yield in Step 1.

Optimized Protocol for 2,6-Dimethyl-4-pyrimidinol Synthesis:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare fresh sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15 minutes.

  • Condensation: Add vacuum-dried acetamidine hydrochloride (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress every 2 hours using TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, neutralize with acetic acid, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.

ParameterStandard ConditionOptimized ConditionRationale
Base Commercial NaOEt solutionFreshly prepared NaOEtEnsures maximum activity and anhydrous conditions.
Acetamidine HCl As is from bottleDried under vacuum for 2hRemoves hydroscopic moisture that inhibits reaction.[4]
Monitoring Fixed time (e.g., 6h)TLC monitoring until completionAccounts for batch-to-batch variability in reactivity.[5]
Problem 2: Poor Selectivity in Allylation (Step 2) - C-5 vs. O-Allylation

Question: My final product is a mixture of two isomers that are difficult to separate. NMR suggests I have both the desired C-allylated product and an O-allylated byproduct. How can I improve the selectivity for C-5 allylation?

Answer: Achieving high regioselectivity in the allylation of pyrimidinols is a classic challenge. The outcome is a delicate balance between the choice of base, solvent, and temperature, which influences the nucleophilicity of the C-5 carbon versus the exocyclic oxygen.

Causality Analysis:

The pyrimidinol exists in tautomeric equilibrium with its pyrimidinone form. The choice of solvent and base dictates which tautomer is favored and which atom (carbon, oxygen, or nitrogen) acts as the primary nucleophile.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO tend to stabilize the intermediate that favors C-alkylation. In contrast, polar protic solvents like ethanol can solvate the oxygen atom, potentially hindering O-alkylation but can also lead to mixed results.

  • Base Effects: A strong, non-nucleophilic base is often preferred. A weaker base like potassium carbonate (K₂CO₃) is generally sufficient to deprotonate the pyrimidinol, and it is less likely to promote side reactions compared to stronger bases like sodium hydride (NaH), which can sometimes lead to lower selectivity.

Optimized Protocol for Selective C-5 Allylation:

  • Setup: To a solution of 2,6-dimethyl-4-pyrimidinol (1.0 eq) in anhydrous DMF, add finely ground anhydrous potassium carbonate (1.5 eq).

  • Temperature Control: Stir the suspension at room temperature for 30 minutes.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Maintain the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify via column chromatography if necessary.

ParameterCondition A (Leads to Mixture)Condition B (Favors C-Allylation)Rationale
Solvent EthanolAnhydrous DMFPolar aprotic solvents favor C-alkylation over O-alkylation.[2]
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃)A milder base reduces the formation of the O-alkylation product.
Temperature Reflux (78°C)Room Temperature (20-25°C)Lower temperatures increase the selectivity of the reaction.

By carefully controlling these parameters, you can significantly shift the reaction equilibrium to favor the formation of the desired this compound.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Brussee, J., et al. (2018). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. ACS Omega. Retrieved from [Link]

Sources

Solubility issues of 5-Allyl-2,6-dimethyl-4-pyrimidinol in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Allyl-2,6-dimethyl-4-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this pyrimidine derivative in biological buffers. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the reliability and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Profile

This compound is a substituted pyrimidine with a molecular structure that presents inherent solubility challenges in aqueous solutions. Pyrimidine derivatives are often characterized by their aromaticity and potential for strong intermolecular interactions, leading to low aqueous solubility.

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight 164.21 g/mol Moderate molecular weight, less of a direct impact on solubility compared to other factors.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This estimated positive value suggests a preference for non-polar environments, indicating low intrinsic aqueous solubility. The allyl and methyl groups contribute to its hydrophobicity.
pKa (Acid Dissociation Constant) ~8.0 - 9.5The pyrimidinol moiety is weakly acidic. At pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH approaches and surpasses the pKa, the molecule will become deprotonated and more soluble.
Hydrogen Bond Donors/Acceptors 1 Donor (OH), 2 Acceptors (N)The presence of hydrogen bonding groups offers some potential for interaction with water, but this is likely outweighed by the hydrophobic regions of the molecule.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous buffer (e.g., PBS). Why is this happening and how can I fix it?

A1: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the buffer once the DMSO is diluted.[1][2] Here are the primary causes and solutions:

  • High Final Concentration: The final concentration of the compound in your buffer likely exceeds its aqueous solubility limit.

    • Solution: Decrease the final working concentration. It is essential to determine the maximum soluble concentration by performing a solubility test beforehand.

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of buffer can cause a rapid change in solvent polarity, leading to precipitation.

    • Solution: Perform serial dilutions of your stock solution in the pre-warmed (37°C) buffer. Add the compound dropwise while gently vortexing the buffer to ensure gradual mixing.

  • Low Buffer Temperature: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) biological buffers for your dilutions.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final DMSO concentration in your working solution below 0.5%, and ideally below 0.1% for cell-based assays.

Q2: My solution of this compound in buffer looks clear initially, but I see a precipitate after a few hours or the next day. What's going on?

A2: This is likely due to the compound's low thermodynamic solubility. While a supersaturated solution might be transiently formed, the compound will eventually equilibrate and precipitate out.

  • Solution: Prepare fresh dilutions of the compound immediately before each experiment. If long-term stability in solution is required, you may need to explore formulation strategies such as the use of co-solvents or excipients.

Q3: How does the pH of my biological buffer affect the solubility of this compound?

A3: The pH of the buffer is a critical factor.[3] Based on its estimated pKa of 8.0-9.5, the solubility of this compound will be significantly higher at a more alkaline pH.

  • Explanation: At a pH below its pKa (e.g., in standard PBS at pH 7.4), the compound is predominantly in its neutral, less soluble form. As the pH increases towards and above the pKa, the hydroxyl group deprotonates, forming a more soluble phenolate-like anion.

  • Recommendation: If your experimental system can tolerate it, consider using a buffer with a higher pH (e.g., pH 8.0 or 8.5) to increase the compound's solubility. However, always verify that the pH change does not negatively impact your biological assay or cell viability.

Troubleshooting Protocols

Protocol 1: Systematic Approach to Solubilization

This protocol provides a step-by-step method to find a suitable solvent system for your experiments.

dot

Caption: Workflow for initial solubilization and dilution.

Steps:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete biological buffer to 37°C.

    • Create an intermediate dilution of your DMSO stock in the pre-warmed buffer. This helps to minimize the "solvent shock."

  • Prepare the Final Working Solution:

    • Perform the final dilution into your pre-warmed buffer to achieve the desired working concentration.

    • Add the stock solution dropwise while gently mixing.

    • Visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at 37°C.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you identify the upper limit of solubility in your specific biological buffer.

dot

Caption: Protocol for determining maximum soluble concentration.

Steps:

  • Prepare a series of dilutions of your high-concentration DMSO stock in your biological buffer. Aim for a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells and is at a level compatible with your assay (e.g., 0.5%).

  • Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). A nephelometer or plate reader capable of measuring light scatter can provide a more quantitative assessment.

  • The highest concentration that remains clear is your maximum soluble concentration under these conditions. It is advisable to work at concentrations below this limit to ensure your compound remains in solution throughout your experiment.

Advanced Strategies for Persistent Solubility Issues

For applications requiring higher concentrations or long-term stability, more advanced formulation strategies may be necessary.

  • Co-solvents: The use of a mixture of solvents can sometimes improve solubility. However, the compatibility of co-solvents with the biological assay must be thoroughly validated.

  • pH Adjustment: As discussed, increasing the pH of the buffer can significantly enhance the solubility of this compound.

  • Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[4][5]

    • Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization, but their potential effects on the biological system must be carefully evaluated.

    • Polymers: Hydrophilic polymers can be used to create amorphous solid dispersions, which can significantly enhance solubility.[2]

References

  • Gaudino, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 125-130. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Baluja, S. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1034.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

Sources

How to dissolve 5-Allyl-2,6-dimethyl-4-pyrimidinol for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for dissolving and handling 5-Allyl-2,6-dimethyl-4-pyrimidinol for in vitro assays. Since specific solubility data for this compound is not widely published, this document outlines a systematic, first-principles approach to ensure reproducible and reliable experimental results.

Technical Support Center: this compound

Overview

This compound belongs to the pyrimidine derivative class of compounds. Molecules in this class exhibit a wide range of biological activities and are frequently investigated in drug discovery.[1][2] Proper solubilization is the most critical first step for any in vitro assay. Inaccurate concentration due to poor solubility can invalidate experimental data.[3] This guide provides best practices for preparing solutions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-choice solvent for preparing a stock solution of this compound?

A1: For novel or poorly characterized heterocyclic compounds like this pyrimidinol derivative, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[4]

  • Rationale: DMSO is a powerful but gentle aprotic solvent capable of dissolving a wide array of both polar and nonpolar small molecules.[5] Its miscibility with water and cell culture media makes it highly suitable for biological assays.[5] For pyrimidine derivatives specifically, DMSO is the most commonly cited solvent for preparing stock solutions for in vitro studies.[6][7] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic (readily absorbs water), and the presence of moisture can decrease compound solubility and promote degradation.[4][8]

Q2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it in my aqueous cell culture medium. What is happening and how do I fix it?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous solution where its solubility is much lower.[9][10] The key is to control the dilution process to avoid creating localized areas of supersaturation.

Solution: Perform a Stepwise or Serial Dilution. Instead of adding the concentrated DMSO stock directly to the final volume of media, create an intermediate dilution first. A recommended practice is to never exceed a 1:100 dilution in a single step into an aqueous buffer.

  • Example: To achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in pre-warmed media to create a 1 mM intermediate solution. Then, dilute this 1:100 into the final volume of media. This gradual reduction in solvent concentration helps keep the compound in solution.[10][11] Always add the compound solution to the media, not the other way around, and mix gently but thoroughly during addition.[9]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: This is cell-type dependent. While many robust, immortalized cell lines can tolerate up to 1% DMSO, it is a universal best practice to keep the final concentration below 0.5% , and ideally ≤0.1% for sensitive cells like primary cultures.[8][12] High concentrations of DMSO can induce cell stress, differentiation, or toxicity, confounding your results.[13][14]

Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to distinguish the effects of your compound from the effects of the solvent itself.[11]

Assay Type Recommended Final DMSO Concentration (%)Rationale
General Cell-based Assays≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[8]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent-induced stress than established cell lines.[8]
High-Throughput Screening0.1% - 1%The concentration should be rigorously optimized and kept consistent across all plates.[8]
Long-term Assays (>48h)≤ 0.1%The cytotoxic effects of DMSO can be cumulative over longer exposure times.[13]

Q4: My compound is difficult to dissolve even in DMSO. What can I do?

A4: If the compound does not readily dissolve at your target concentration, you can try the following, in order of preference:

  • Vortexing: Ensure the solution is mixed thoroughly.

  • Gentle Warming: Warm the solution in a water bath at 37°C. Do not overheat, as it may degrade the compound.[8]

  • Sonication: Use a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break up solute particles and enhance dissolution.[8]

If these methods fail, the desired concentration may exceed the compound's solubility limit in DMSO. You will need to either lower the stock concentration or test alternative organic solvents such as ethanol or N,N-dimethylformamide (DMF). However, always verify the compatibility and tolerance of these alternative solvents with your specific cell line.

Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol assumes a target stock concentration of 10 mM. Adjust calculations for your desired concentration.

  • Pre-Experiment Calculation:

    • Determine the molecular weight (MW) of this compound.

    • Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol )

    • Example: To make 1 mL of a 10 mM solution of a compound with MW = 200 g/mol : Mass = 10 mM × 1 mL × (200 g/mol / 1000 mg/g) = 2 mg.

  • Preparation:

    • Before opening, centrifuge the vial of powdered compound to ensure all powder is at the bottom.[15]

    • Carefully weigh the calculated mass of the compound. For small quantities (<10 mg), it is often more accurate to dissolve the entire contents of the vial.[3]

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, use gentle warming or sonication as described in the FAQs.[8]

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[8][15]

    • Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[11][15] Always check the manufacturer's data sheet for specific storage recommendations if available.

Workflow for Preparing Final Working Solution

The following diagram illustrates the recommended workflow to prevent compound precipitation.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution Compound Compound Powder Stock 10 mM Stock in 100% DMSO Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Intermediate 100 µM Intermediate in 1% DMSO Stock->Intermediate 1:100 Dilution Media1 Pre-warmed (37°C) Cell Culture Media Media1->Intermediate Final 1 µM Final Solution in 0.01% DMSO Intermediate->Final 1:100 Dilution Media2 Pre-warmed (37°C) Cell Culture Media Media2->Final Assay In Vitro Assay Final->Assay Add to Cells

Caption: Workflow for preparing the final working solution.

Troubleshooting Guide

If you encounter solubility issues, use this decision tree to diagnose the problem.

G Start Compound does not dissolve in cell culture media Q1 Did you dissolve it in 100% DMSO first? Start->Q1 A1_No No: Prepare a concentrated stock solution in 100% DMSO. (See Protocol 1) Q1->A1_No No A1_Yes Does it precipitate when diluted in media? Q1->A1_Yes Yes Q2 Did you use a single, large dilution step? A1_Yes->Q2 A2_Yes Yes: This causes precipitation. Use a stepwise serial dilution into pre-warmed media. Q2->A2_Yes Yes A2_No Is the final concentration of the compound too high? Q2->A2_No No A3_Yes Yes: The concentration exceeds its aqueous solubility limit. Perform a solubility test and lower the final concentration. A2_No->A3_Yes Yes A3_No No: Media components may be interacting with the compound. Consider trying a different basal media formulation. A2_No->A3_No No

Caption: Decision tree for troubleshooting solubility issues.

References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Gárate-Carrillo, A., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 26(15), 4593.
  • ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025).
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Captiv
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Journal Pre-proof.
  • ResearchGate. (2015, March 28).
  • Staszowska-Karkut, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10816.
  • Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145.
  • Kassab, R. M., et al. (2021).
  • BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
  • Gkeka, P. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

Sources

Troubleshooting low bioactivity of 5-Allyl-2,6-dimethyl-4-pyrimidinol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Allyl-2,6-dimethyl-4-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity in their assays. As pyrimidine derivatives are a promising class of molecules in drug discovery, observing lower-than-expected activity with a specific analog can be a critical roadblock.[1][2] This guide provides a structured, causality-driven approach to systematically troubleshoot and resolve common experimental issues.

Our methodology is built on three pillars: verifying the integrity of your compound , validating the robustness of your assay system , and ensuring the correct interpretation of your data .

Frequently Asked Questions (FAQs)
Section 1: Compound-Related Issues

Q1: My this compound shows no activity. I dissolved it in DMSO, but could solubility be the issue?

A1: Yes, poor aqueous solubility is one of the most common reasons for the apparent inactivity of small molecules.[3][4] While your compound may dissolve in 100% DMSO, it can precipitate when diluted into your aqueous assay buffer. This phenomenon, known as "compound dropout," means the effective concentration at the target is far lower than your calculated nominal concentration.[5][6]

  • Causality: The significant change in solvent polarity from pure DMSO to a buffered aqueous solution drastically reduces the solubility of many hydrophobic compounds.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the compound to your final assay medium, carefully inspect the wells under a microscope. Look for cloudiness, crystals, or a milky appearance, which are all signs of precipitation.[3] You can also centrifuge a sample of the final solution to check for a pellet.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[3][6]

    • Solubility Enhancement: If precipitation is observed, consider preparing intermediate dilutions in a mixed DMSO/buffer solution or gently warming the solution.[6] However, be cautious that heat does not degrade the compound.

Q2: I've used this compound before with success. Why might it not be working now?

A2: The integrity and stability of the compound are critical. Inconsistent results over time often point to issues with compound storage and handling.

  • Causality: Improper storage can lead to degradation, while repeated freeze-thaw cycles can cause the compound to fall out of solution in your DMSO stock.[3][5]

  • Troubleshooting Steps:

    • Verify Purity and Source: Always use compounds from a reputable source with provided purity data (e.g., HPLC, NMR).[3] If results are critical, consider having the purity of a freshly purchased powder analytically verified.[7]

    • Storage Conditions: Confirm that the compound, both as a powder and in DMSO stock, has been stored according to the manufacturer's recommendations (e.g., at -20°C or -80°C, protected from light and moisture).[3] Some compounds are unstable even in DMSO at room temperature.[5]

    • Handling of Stock Solutions: Prepare stock solutions in anhydrous, high-purity DMSO.[3] Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Section 2: Assay System & Protocol-Related Issues

Q3: I'm running a cell-based assay. Could my cells be the problem?

A3: Absolutely. The physiological state of your cells is a critical variable that can dramatically impact assay results.

  • Causality: Cellular responses are tightly linked to their health, confluency, and metabolic state. Stressed or overly dense cells may not respond to stimuli or may exhibit altered signaling pathways.[8][9]

  • Troubleshooting Steps:

    • Cell Health and Viability: Ensure cells are healthy, in their logarithmic growth phase, and free from contamination (especially mycoplasma, which can alter cell behavior).[9][10] Never let cells become over-confluent in the culture flask.[8]

    • Optimize Seeding Density: The number of cells seeded per well must be optimized. Too few cells can result in a signal that is too weak to detect, while too many can lead to over-confluency and altered physiology.[8][11]

    • Passage Number: Use cells with a low and consistent passage number. Genetic and phenotypic drift can occur over time, leading to variability.[8][9]

Q4: My assay involves serum. Could that interfere with the compound's activity?

A4: Yes, this is a crucial and often overlooked factor. Serum contains abundant proteins, such as albumin, that can bind non-specifically to small molecules.[12][13]

  • Causality: When a compound binds to serum proteins, its free concentration—the portion available to interact with the target—is significantly reduced.[13][14] This can lead to a rightward shift in the dose-response curve (lower apparent potency) or a complete loss of activity at the tested concentrations.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your assay protocol allows, try reducing the serum concentration during the compound incubation step.

    • Run a Serum-Free Comparison: As a control, perform the assay in a serum-free medium for a short duration to see if bioactivity is restored. Note that this may not be feasible for all cell types or long-term assays.

    • Increase Compound Concentration: If you suspect serum binding, you may need to test higher concentrations of your compound to overcome this effect.

Q5: I'm using an enzymatic assay, not a cell-based one. What could be wrong?

A5: Even in a simplified biochemical system, several factors can lead to low activity.

  • Causality: The observed activity depends on optimal enzyme function and the absence of interfering substances.

  • Troubleshooting Steps:

    • Enzyme Activity: Confirm that your enzyme is active. Run a control reaction with a known inhibitor or activator to ensure the system is working as expected. Enzyme activity can be lost due to improper storage or handling.[15][16]

    • Assay Conditions: Ensure the assay buffer pH, temperature, and any necessary co-factors are optimal for your enzyme.[17]

    • Compound Interference: The compound itself might be interfering with the detection method. For example, in fluorescence-based assays, the compound could be auto-fluorescent. In assays using reporter enzymes (like luciferase), it could be directly inhibiting the reporter.[10] Run a control without the enzyme or substrate to check for such artifacts.

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the root cause of low bioactivity.

TroubleshootingWorkflow start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Purity & Source Verified? (Check CoA/Re-analyze) compound_check->purity Is the compound itself valid? solubility_check Step 2: Assess Compound Solubility precipitate Precipitation in Media? (Visual/Microscopy) solubility_check->precipitate Is it available to the target? assay_check Step 3: Validate Assay System controls_ok Controls Working? (Positive/Negative) assay_check->controls_ok Is the measurement system reliable? target_check Step 4: Evaluate Target Engagement conclusion_inactive Conclusion: Compound may be inactive for this target/system. target_check->conclusion_inactive storage Proper Storage? (Check Temp/Freeze-Thaw) purity->storage Yes conclusion_fix Action: Address specific issue (e.g., new compound, modify protocol) purity->conclusion_fix No storage->solubility_check Yes storage->conclusion_fix No precipitate->assay_check No precipitate->conclusion_fix Yes conditions_ok Assay Conditions Optimal? (Cell Density/pH/Serum) controls_ok->conditions_ok Yes controls_ok->conclusion_fix No conditions_ok->target_check Yes conditions_ok->conclusion_fix No PathwayFailure stock Compound in 100% DMSO Stock media Dilution into Aqueous Assay Media stock->media Step 1 f1 Degradation (Freeze/Thaw) stock->f1 incubation Incubation with Biological System (Cells/Enzyme) media->incubation Step 2 f2 Precipitation (Poor Solubility) media->f2 target Interaction with Biological Target incubation->target Step 3 f3 Serum Protein Binding incubation->f3 f4 Cell Impermeability (Cell-based assays) incubation->f4 f5 Compound Degradation (in media) incubation->f5 readout Signal Generation & Readout target->readout Step 4 f6 Assay Artifact (e.g., Autofluorescence) readout->f6

Caption: Key failure points for small molecules in bioassays.
References
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Mor-Vaknin, N., et al. (2007). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Briefings in functional genomics & proteomics, 6(3), 217–225. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Altenburg, R. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(10), 14546–14553. Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Wright, J. F. (1999). Bioassays and Biological Stability. Developments in biological standardization, 97, 73–80. Retrieved from [Link]

  • Cherkasov, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1563–1570. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 5-allyl-2,6-dimethyl- 4-pyrimidinol - Cas No: 78304-54-8. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Cherkasov, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1563–1570. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Open Access Journals. (n.d.). Review on Interaction of Serum Albumin with Drug Molecules. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Maciążek-Jurczyk, M., et al. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Sanna, V., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 126. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Liu, Y., et al. (2012). Discovery and Validation of Serum Protein Changes in Type 1 Diabetes Patients Using High Throughput Two Dimensional Liquid Chromatography-Mass Spectrometry and Immunoassays. Molecular & Cellular Proteomics, 11(10), 916–927. Retrieved from [Link]

  • de Almeida, G. G. S., et al. (2023). Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. Future Microbiology, 18, 935–947. Retrieved from [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Scientific Reports, 9, 10308. Retrieved from [Link]

  • Galluzzi, L., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Cell Death & Differentiation, 27(8), 2496–2498. Retrieved from [Link]

  • Wang, Y., et al. (2026, January 14). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Overcoming Purification Challenges of Allyl-Substituted Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of allyl-substituted pyrimidinols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds with high purity. Drawing from established principles of organic chemistry and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the specific hurdles associated with this class of molecules.

The unique chemical architecture of allyl-substituted pyrimidinols, combining a polar heterocyclic core with a reactive allyl group, presents a distinct set of purification challenges. Issues such as co-elution of structurally similar impurities, product degradation during purification, and difficulties in crystallization are common. This guide will equip you with the knowledge to diagnose these problems and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude allyl-substituted pyrimidinol product?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting materials: Unreacted pyrimidinol precursors or allylating agents.

  • Isomeric byproducts: In cases of unsymmetrical pyrimidinols, you may find isomers where the allyl group has attached to a different nucleophilic site (e.g., N- vs. O-allylation).

  • Di-allylated products: If the pyrimidinol has multiple sites for allylation, over-reaction can lead to the formation of di-allyl substituted byproducts.

  • De-allylated pyrimidinol: The allyl group can be labile under certain acidic or basic conditions, leading to the formation of the parent pyrimidinol.[1]

  • Oxidation products: The pyrimidine ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q2: My allyl-substituted pyrimidinol seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Degradation on silica gel is a common issue, particularly for compounds with sensitive functional groups. Silica gel is inherently acidic and can catalyze the cleavage of the allyl group, especially if your pyrimidinol has electron-donating groups that stabilize a resulting carbocation.[2]

To mitigate this, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites.[3][4] A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.[4]

  • Use a less acidic stationary phase: Consider using alumina (neutral or basic) or a polymer-based stationary phase.

  • Employ reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a milder alternative.

Q3: I am struggling to find a suitable solvent system for the recrystallization of my allyl-substituted pyrimidinol. What is a good starting point?

A3: Finding the right recrystallization solvent is often a matter of systematic screening. The goal is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[5][6]

Here are some tips for selecting a solvent:

  • "Like dissolves like": The polarity of your allyl-substituted pyrimidinol will be influenced by the substitution pattern on the pyrimidine ring. Start with solvents of intermediate polarity.

  • Common single solvents to try: Ethanol, isopropanol, ethyl acetate, and acetone are good starting points.[7]

  • Mixed solvent systems: If a single solvent is not effective, a binary solvent system can provide the necessary solubility gradient.[8] Common pairs include a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble). Examples include:

    • Ethanol/water

    • Ethyl acetate/hexane[8]

    • Dichloromethane/hexane

    • Acetone/hexane[7]

Troubleshooting Guides

Troubleshooting Column Chromatography

This section addresses common issues encountered during the chromatographic purification of allyl-substituted pyrimidinols.

Problem 1: Poor Separation of My Product from an Impurity

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for the chosen solvent system.

  • Solution Workflow:

    G A Initial Observation: Poor separation on TLC B Option 1: Adjust Mobile Phase Polarity A->B E Option 2: Change Stationary Phase A->E C Isocratic Elution: Fine-tune solvent ratio (e.g., 2% increments) B->C D Gradient Elution: Start with a less polar mixture and gradually increase polarity B->D H Successful Separation C->H D->H F Consider Reversed-Phase (C18) if compound is sufficiently polar E->F G Try Alumina (neutral or basic) if sensitive to acidic silica E->G F->H G->H

    Caption: Decision tree for optimizing chromatographic separation.

Problem 2: Product Elutes as a Broad Band or with Tailing

  • Possible Cause 1: Strong interaction between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the silica gel surface.

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to suppress this interaction.[4]

  • Possible Cause 2: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.

  • Possible Cause 3: The compound is sparingly soluble in the mobile phase.

    • Solution: Choose a mobile phase in which your compound is more soluble, or add a small amount of a stronger, more polar solvent to the mobile phase.

Troubleshooting Recrystallization

This section provides guidance on common recrystallization problems.

Problem 1: Oiling Out Instead of Crystallization

  • Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.

  • Solution Strategies:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to ensure complete dissolution at high temperature.

    • Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling.

    • Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Problem 2: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution Workflow:

    G A Observation: No crystals form after cooling B Is the solution clear? A->B C Yes B->C D No (Cloudy/Precipitate) B->D E Evaporate some solvent to increase concentration C->E F Induce Crystallization: - Scratch flask - Add seed crystal D->F E->F G Cool to a lower temperature (e.g., ice bath, refrigerator) F->G H If still no crystals, consider a different solvent system G->H No Crystals I Crystals Form G->I Crystals

    Caption: Troubleshooting the absence of crystal formation.

Experimental Protocols

Protocol 1: Column Chromatography of an Allyl-Substituted Pyrimidinol

This protocol provides a general procedure for the purification of a moderately polar allyl-substituted pyrimidinol using silica gel chromatography.

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with the least polar solvent system determined by TLC analysis.
  • If a gradient elution is required, gradually increase the polarity of the mobile phase. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate, and then further increasing the proportion of ethyl acetate.
  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.

Table 1: Example Solvent Systems for Column Chromatography

Polarity of Allyl-PyrimidinolStationary PhaseExample Mobile Phase System (Gradient)
LowSilica GelHexane -> Hexane/Ethyl Acetate (9:1 to 1:1)
MediumSilica GelDichloromethane -> Dichloromethane/Methanol (99:1 to 9:1)
HighReversed-Phase C18Water/Acetonitrile (9:1 to 1:9)
BasicSilica Gel + 1% TEAHexane/Ethyl Acetate (with 1% TEA)
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a purified allyl-substituted pyrimidinol.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is typically used.
  • A reversed-phase C18 column is a good starting point for many pyrimidinol derivatives.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of HPLC-grade water and an organic solvent such as acetonitrile or methanol.[9]
  • A common mobile phase additive is 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.
  • Filter and degas the mobile phase before use.

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the purified pyrimidinol sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • If a reference standard is available, prepare a solution of it at a similar concentration.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample and standard solutions.
  • Monitor the chromatogram at a wavelength where the compound has strong UV absorbance.

5. Data Interpretation:

  • Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
  • The identity of the main peak can be confirmed by comparing its retention time to that of the reference standard.
Protocol 3: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
  • Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

2. ¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum.
  • Structural Confirmation: Verify the presence of characteristic signals for the allyl group (typically in the 5-6 ppm region for the vinyl protons and around 4-5 ppm for the allylic CH₂) and the pyrimidinol core.
  • Purity Assessment: Integrate all the peaks in the spectrum. The presence of small peaks that do not correspond to the product or the solvent indicates impurities. The relative integration of these impurity peaks compared to the product peaks can give a semi-quantitative measure of purity.

3. ¹³C NMR Analysis:

  • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms in the molecule.
  • This can help to identify the presence of isomeric impurities that may not be easily distinguishable by ¹H NMR alone.

4. Quantitative NMR (qNMR):

  • For a more accurate purity determination, qNMR can be performed by adding a known amount of an internal standard with a known purity to the sample. The purity of the target compound can then be calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

By applying the principles and protocols outlined in this guide, researchers can more effectively tackle the purification challenges associated with allyl-substituted pyrimidinols, leading to higher purity materials and more reliable downstream experimental results.

References

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC - PubMed Central.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting Groups. Organic Synthesis.
  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Protecting Groups. University of Illinois Urbana-Champaign.
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  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun.
  • Tips & Tricks: Recrystalliz
  • Recrystalliz
  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts.
  • Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
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  • Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
  • Guanine-impurities.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
  • Guanine: Structure, Properties, Synthesis and Functions. Allen.
  • Tips for Flash Column Chrom
  • Accessing new polymorphs and solvates through solvothermal recrystalliz
  • A review on synthesis and characterization of impurities of some drugs by using different analytical techniques. World Journal of Pharmaceutical Research.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantific
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Silica gel-mediated organic reactions under organic solvent-free conditions. PubMed.
  • When basification of silica gel is required, before using Column chromatography?
  • 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL Product Description. ChemicalBook.
  • Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. OpenAgrar.
  • Preparation method of 2-amino pyrimidine.
  • why is my product stuck on the silica during columning. Reddit.
  • Analysis and purific
  • 2-Aminopyrimidin-5-ol. Sigma-Aldrich.
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Technical Support Center: 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Allyl-2,6-dimethyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established principles of pyrimidine chemistry with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental structure in numerous biologically active molecules, including nucleobases. The stability of such compounds in solution is a critical parameter that can significantly impact experimental reproducibility, shelf-life, and, ultimately, therapeutic efficacy and safety.[1] This guide will address common questions and challenges related to the handling and stability of this specific molecule in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors inherent to pyrimidine derivatives.[2] These include:

  • pH: The compound's stability is expected to be pH-dependent. Both acidic and basic conditions can promote hydrolysis of the pyrimidine ring or modifications to its substituents.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.[5][6]

  • Light: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, potentially leading to degradation. The photostability of pyrimidine derivatives can vary significantly.[7][8]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidation byproducts. The pyrimidinol core itself can be susceptible to oxidative metabolism.[9]

  • Solvent: The choice of solvent can influence the rate and pathway of degradation. Protic solvents, for instance, may participate in solvolysis reactions.

Q2: I am dissolving my this compound in an aqueous buffer for a biological assay and seeing a loss of activity over time. What could be the cause?

A time-dependent loss of activity is a strong indicator of compound instability in your assay medium. Given the structure, several degradation pathways could be at play:

  • Hydrolysis: The pyrimidinol ring may be susceptible to hydrolysis, especially if your buffer is at a non-neutral pH. Studies on other pyrimidine derivatives have shown degradation in both hot alkaline[3] and acidic conditions.[4]

  • Oxidation: If your buffer is not de-gassed or contains components that can generate reactive oxygen species (ROS), oxidative degradation of the pyrimidinol ring is a possibility.[9]

  • Allyl Group Reactivity: The allyl group could potentially undergo rearrangement or other reactions, although this is often catalyzed.

To troubleshoot, consider performing a time-course experiment where you incubate the compound in the buffer for varying durations before adding it to the assay to see if the loss of activity correlates with incubation time.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

For creating a stable stock solution, a non-aqueous, aprotic solvent is generally recommended. Dimethyl sulfoxide (DMSO) is a common choice for pyrimidine derivatives due to its excellent solubilizing capacity and relative inertness.[1] It is advisable to prepare a high-concentration stock in 100% DMSO and store it at -20°C or -80°C.[1] When preparing working solutions, minimize the time the compound spends in aqueous buffers before use.

Q4: Can I expect my compound to be sensitive to light?

Yes, photostability is a potential concern for pyrimidine-based compounds.[7][8] To mitigate the risk of photodegradation, it is best practice to:

  • Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent results between experiments. Compound degradation in stock or working solutions.1. Prepare fresh stock solutions from solid material. 2. Perform a stability study of the compound in your experimental buffer (see Protocol 1). 3. Minimize the time between preparing the working solution and performing the assay.
Appearance of new peaks in HPLC analysis of an aged solution. Formation of degradation products.1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. 2. Conduct forced degradation studies to identify potential degradants under various stress conditions (see Protocol 2).
Low or no activity in a biological assay. 1. Poor solubility in the assay medium. 2. Rapid degradation under assay conditions.1. Visually inspect for precipitation. Determine the kinetic and thermodynamic solubility (see Protocol 3). 2. Assess stability in the assay buffer at the working concentration and temperature.
Color change in the solution over time. Potential oxidative degradation or formation of a chromophoric degradation product.1. Ensure buffers are freshly prepared and de-gassed. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive to oxidation.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer

This protocol provides a basic framework for assessing the stability of this compound in a buffer of interest.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into several amber vials and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further degradation by adding an equal volume of acetonitrile or by freezing at -80°C.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique for this purpose.[10][11]

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13]

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C.[3]

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2).

  • Analysis: At appropriate time points, analyze the stressed samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Protocol 3: Solubility Assessment

Poor aqueous solubility can lead to unreliable results in biological assays.[1]

  • Kinetic Solubility:

    • Prepare a high-concentration DMSO stock solution (e.g., 20 mM).

    • Add a small volume (e.g., 10 µL) to your aqueous buffer (e.g., 490 µL of PBS, pH 7.4).[1]

    • Shake for 1-2 hours.

    • Remove any precipitate by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[1]

  • Thermodynamic Solubility:

    • Add an excess of the solid compound to your aqueous buffer.

    • Equilibrate by shaking for 24-72 hours at a controlled temperature.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate.[1]

Potential Degradation Pathways

While specific experimental data for this compound is not publicly available, we can hypothesize potential degradation pathways based on the chemical structure and known reactivity of related compounds.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Products A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H+ / OH- C Oxidation A->C [O] D Photodegradation (UV Exposure) A->D hv E Thermal Degradation (Claisen Rearrangement) A->E Δ F Ring-Opened Products B->F G Oxidized Pyrimidinol C->G H Photoproducts D->H I Rearranged Isomer (o-allylphenol analog) E->I G start Start: Pure Compound prep_stock Prepare Stock Solution (e.g., 100% DMSO) start->prep_stock solubility Determine Solubility (Kinetic & Thermodynamic) prep_stock->solubility stability_study Perform Stability Study (Aqueous Buffer, Time Course) prep_stock->stability_study forced_degradation Conduct Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep_stock->forced_degradation data_interp Interpret Data: - Degradation Rate - Degradation Products solubility->data_interp analysis Analyze by Stability- Indicating HPLC Method stability_study->analysis forced_degradation->analysis analysis->data_interp end End: Establish Storage & Handling Conditions data_interp->end

Caption: A typical workflow for assessing the stability of a novel compound in solution.

References

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available from: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available from: [Link]

  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. PubMed. Available from: [Link]

  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics. Available from: [Link]

  • Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. PubMed. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. PubMed. Available from: [Link]

  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH. Available from: [Link]

  • Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. PubMed. Available from: [Link]

  • On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]

  • A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization. PubMed. Available from: [Link]

  • 5-allyl-2,6-dimethyl- 4-pyrimidinol - Cas No: 78304-54-8 at Best Price in Mumbai. National Analytical Corporation. Available from: [Link]

  • Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). ResearchGate. Available from: [Link]

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. Available from: [Link]

  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. Available from: [Link]

  • 2,6-Dimethyl-4(3H)-pyrimidinone. CAS Common Chemistry. Available from: [Link]

  • Thermolysis kinetics and thermal degradation compounds of alliin. ResearchGate. Available from: [Link]

  • Allyl phenyl ether. PubChem. Available from: [Link]

  • Allyl 2,6-dimethylphenyl ether. PubChem. Available from: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available from: [Link]

  • Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 5-Allyl-2,6-dimethyl-4-pyrimidinol and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinases are pivotal targets for drug development due to their critical role in cell signaling pathways that govern cell growth, differentiation, and survival. The pyrimidine scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of the potential kinase inhibitory activity of 5-Allyl-2,6-dimethyl-4-pyrimidinol against a panel of well-established, FDA-approved kinase inhibitors: Dasatinib, Sunitinib, and Erlotinib.

While specific experimental data on the kinase inhibitory profile of this compound is emerging, its structural similarity to known pyrimidine-based inhibitors warrants a thorough comparison to understand its potential therapeutic applications and guide future research. This document will delve into the mechanisms of action of the selected inhibitors, provide detailed experimental protocols for assessing kinase inhibition, and present a framework for evaluating novel compounds like this compound.

Introduction to Kinase Inhibition and the Pyrimidine Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation and survival.

The pyrimidine ring system is a key heterocyclic motif found in many biologically active compounds, including several potent kinase inhibitors. Its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent scaffold for designing competitive inhibitors.[1] The development of pyrimidine-based dual-target kinase inhibitors has gained significant interest as a strategy to create safer and more effective anticancer drugs.[2]

Comparative Analysis of Kinase Inhibitors

To provide a robust comparison, we will examine three well-characterized kinase inhibitors with distinct target profiles and mechanisms of action.

Dasatinib: A Multi-Targeted BCR-ABL and Src Family Kinase Inhibitor

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[3][4] Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][5]

  • Mechanism of Action: Dasatinib's principal target is the BCR-ABL fusion protein, the hallmark of CML, which exhibits constitutive kinase activity.[3] By binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, Dasatinib effectively blocks downstream signaling pathways that drive malignant cell proliferation.[3][6] This dual-conformation binding capability distinguishes it from first-generation inhibitors like imatinib and contributes to its efficacy against imatinib-resistant mutations.[3] In addition to BCR-ABL, Dasatinib potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[4][6]

Sunitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Sunitinib is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7][8]

  • Mechanism of Action: Sunitinib targets several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[7] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[7][9] By inhibiting these RTKs, Sunitinib simultaneously disrupts tumor angiogenesis and directly inhibits tumor cell proliferation.[10][11] It also inhibits other kinases such as FLT3 and RET.[7]

Erlotinib: An Epidermal Growth Factor Receptor (EGFR) Inhibitor

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[12][13][14]

  • Mechanism of Action: Erlotinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[14][15] This prevents EGFR autophosphorylation and the activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[14][16] Erlotinib exhibits higher binding affinity for EGFR harboring activating mutations (e.g., exon 19 deletions or exon 21 L858R mutations) compared to the wild-type receptor, making it particularly effective in patients with these specific genetic alterations.[12][14]

Experimental Protocols for Kinase Inhibition Profiling

To evaluate the potential of a novel compound like this compound as a kinase inhibitor, a series of in vitro and cell-based assays are essential. These assays are designed to determine the compound's potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17] A lower IC50 value indicates a more potent inhibitor. A common method for determining the IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[18]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions to create a range of concentrations.[18]

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control to each well.[18]

  • Enzyme Addition: Add the target kinase to each well and incubate briefly to allow for inhibitor binding.[18]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[18] Incubate at a controlled temperature (e.g., 30°C) for a specified time.[18]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into ATP, which then drives a luciferase reaction to generate a luminescent signal.[18]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][19]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Add to plate Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Incubation Add to plate ADP Detection ADP Detection Reaction Incubation->ADP Detection Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Kinase Selectivity Profiling

To understand the specificity of an inhibitor, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's biological activity. Several commercial services offer kinase profiling against hundreds of kinases.[20][21][22][23]

Methodologies for Kinase Profiling:

  • Biochemical Assays: These assays, similar to the IC50 determination protocol, measure the direct inhibition of kinase activity in a cell-free system.[21][22]

  • Cell-Based Assays: These assays assess the inhibitor's activity within a cellular context, providing more physiologically relevant data.[21][24][25] An example is the NanoBRET® Target Engagement Intracellular Kinase Assay, which measures compound binding to a target kinase in live cells.[24]

G Test Compound Test Compound Kinase Panel (Biochemical) Kinase Panel (Biochemical) Test Compound->Kinase Panel (Biochemical) Kinase Panel (Cell-Based) Kinase Panel (Cell-Based) Test Compound->Kinase Panel (Cell-Based) Selectivity Profile Selectivity Profile Kinase Panel (Biochemical)->Selectivity Profile Kinase Panel (Cell-Based)->Selectivity Profile Off-Target Identification Off-Target Identification Selectivity Profile->Off-Target Identification

Comparative Data Summary

The following table summarizes the key characteristics of the discussed kinase inhibitors. The data for this compound is hypothetical and would need to be determined experimentally.

Inhibitor Primary Kinase Targets Mechanism of Action Approved Indications Hypothetical IC50 (nM) for this compound
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRβ[6]ATP-competitive inhibitor of multiple kinase conformations[3]CML, Ph+ ALL[3][5]To be determined
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[7]Multi-targeted RTK inhibitor[7]RCC, GIST[7][8]To be determined
Erlotinib EGFR[12][13]Reversible, ATP-competitive inhibitor of EGFR[14][15]NSCLC, Pancreatic Cancer[13]To be determined

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathways targeted by the compared inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K/AKT PI3K/AKT EGFR->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK PDGFR PDGFR PDGFR->PI3K/AKT VEGFR VEGFR VEGFR->PI3K/AKT c-KIT c-KIT c-KIT->PI3K/AKT BCR-ABL BCR-ABL BCR-ABL->PI3K/AKT BCR-ABL->RAS/RAF/MEK/ERK SRC SRC SRC->PI3K/AKT Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/RAF/MEK/ERK->Proliferation & Survival Erlotinib Erlotinib Erlotinib->EGFR Sunitinib Sunitinib Sunitinib->PDGFR Sunitinib->VEGFR Sunitinib->c-KIT Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC

Conclusion and Future Directions

This compound, based on its core pyrimidine structure, holds promise as a potential kinase inhibitor. To ascertain its therapeutic potential, a comprehensive evaluation of its inhibitory activity and selectivity is imperative. The experimental protocols and comparative framework outlined in this guide provide a clear path for such an investigation. By determining its IC50 values against a panel of kinases and comparing its profile to established drugs like Dasatinib, Sunitinib, and Erlotinib, researchers can elucidate its mechanism of action and identify potential therapeutic niches. Further structure-activity relationship (SAR) studies could also lead to the development of more potent and selective derivatives. The systematic approach described herein is crucial for advancing novel kinase inhibitors from the laboratory to clinical applications.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • ResearchGate. (n.d.). Sunitinib's mechanism of action.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?
  • PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.
  • Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib.
  • ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
  • PubMed Central. (n.d.). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells.
  • PMC - NIH. (2016, September 8). Sunitinib: the antiangiogenic effects and beyond.
  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?
  • Pediatric Oncall. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Benchchem. (n.d.). Sunitinib Malate: A Technical Guide to the Mechanism of Action.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
  • Creative Enzymes. (n.d.). Kinase Screening and Profiling Services.
  • ACS Publications. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • ResearchGate. (n.d.). Mechanism of action of erlotinib.
  • SciSpace. (n.d.). Erlotinib NSCLC Mechanism.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Grokipedia. (n.d.). IC50.
  • Protocols.io. (2023, September 23). In vitro kinase assay.
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling.
  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
  • PubMed. (2008, August 1). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives.
  • PMC - NIH. (2015, November 16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • ResearchGate. (2023, June 27). In vitro kinase assay.
  • Protocols.io. (2023, August 25). In vitro kinase activity.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Benchchem. (n.d.). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies.
  • PubMed. (n.d.). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors.
  • NIH. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
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Comparative Guide to Pyrimidine-Based Antimetabolites: 5-Fluorouracil and Key Alternatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An initial comprehensive search for "5-Allyl-2,6-dimethyl-4-pyrimidinol" as a therapeutic agent reveals a significant lack of established data in the public domain, such as clinical trials or detailed mechanistic studies that would be necessary for a direct comparison with well-known pyrimidine-based drugs. This compound may be a novel research chemical, a synthetic intermediate, or a molecule that has not yet undergone extensive biological evaluation.

Therefore, to fulfill the spirit of your request for a high-quality, data-driven comparison guide, we will pivot to a representative and extensively studied pyrimidine-based drug: 5-Fluorouracil (5-FU) . We will compare 5-FU to other pyrimidine analogues and related antimetabolites, providing the in-depth analysis, experimental context, and visual data you require.

Introduction: The Pyrimidine Scaffold in Anticancer Drug Design

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases cytosine, thymine, and uracil. This structural ubiquity makes it a prime target for anticancer drug development. By creating molecules that mimic these natural pyrimidines, we can introduce "antimetabolites" into cancer cells. These fraudulent mimics competitively inhibit key enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects that preferentially target rapidly dividing cancer cells.

This guide provides a comparative analysis of 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, against other pyrimidine-based drugs. We will delve into their mechanisms of action, clinical applications, resistance patterns, and the experimental methodologies used to evaluate their efficacy.

Section 1: 5-Fluorouracil (5-FU) - The Foundational Antimetabolite

5-Fluorouracil is an analogue of uracil where the hydrogen at position 5 is replaced by a fluorine atom. This seemingly minor substitution has profound biological consequences. For 5-FU to become active, it must be intracellularly converted into several active metabolites.

Mechanism of Action

The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.

  • Intracellular Activation: 5-FU is converted into three main active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage.

    • Fluorouridine triphosphate (FUTP): Incorporated into RNA, interfering with RNA processing and function.

  • TS Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This complex effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of dTMP leads to a "thymineless death" for the cell.

Visualizing the 5-FU Activation Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_legend Legend 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP Kinases FdUDP FdUDP FUDP->FdUDP RNR RNA_Damage RNA Dysfunction FUTP->RNA_Damage RNA Pol Cell_Death Apoptosis RNA_Damage->Cell_Death FdUMP FdUMP FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP Kinases TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition + 5,10-CH2-THF TS_Inhibition->Cell_Death DNA_Damage DNA Damage FdUTP->DNA_Damage DNA Pol DNA_Damage->Cell_Death Metabolite Metabolite Drug Drug Effect Cytotoxic Effect Process Enzymatic Step Process->Metabolite RNR: Ribonucleotide Reductase OPRT: Orotate Phosphoribosyltransferase

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Section 2: Comparative Analysis with Other Pyrimidine-Based Drugs

While 5-FU is a powerful agent, its efficacy can be limited by resistance and toxicity. This has driven the development of alternative pyrimidine-based drugs, often designed to overcome these limitations.

DrugPrimary Mechanism of ActionKey Advantages over 5-FUMajor LimitationsPrimary Indications
5-Fluorouracil (5-FU) Thymidylate Synthase (TS) inhibition; RNA/DNA incorporationBroad-spectrum activity; long history of clinical useHigh toxicity; complex activation pathway; resistance via TS overexpressionColorectal, breast, stomach, pancreatic cancer
Capecitabine Oral prodrug converted to 5-FU, primarily in tumor tissueOral administration; lower systemic toxicity; tumor-selective activationDihydropyrimidine dehydrogenase (DPD) deficiency can cause severe toxicity; hand-foot syndromeMetastatic breast and colorectal cancer
Gemcitabine Inhibits ribonucleotide reductase; DNA chain terminationBroader activity against solid tumors; different resistance profileMyelosuppression is a major dose-limiting toxicityPancreatic, non-small cell lung, bladder, ovarian cancer
Cytarabine (Ara-C) DNA polymerase inhibitor; chain terminationPrimary treatment for hematological malignanciesRapidly deaminated to an inactive form; severe myelosuppressionAcute myeloid leukemia (AML), lymphomas
In-Depth Comparison
  • Capecitabine vs. 5-FU: Capecitabine is a rationally designed oral prodrug that exploits a three-step enzymatic cascade to release 5-FU preferentially at the tumor site. The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme often overexpressed in tumor tissues compared to healthy tissues. This tumor-selective activation is designed to increase efficacy while reducing the systemic toxicity commonly seen with intravenous 5-FU infusions.

  • Gemcitabine vs. 5-FU: Gemcitabine (difluorodeoxycytidine) is also a pyrimidine analogue, but its mechanism is distinct. After intracellular phosphorylation, it primarily inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis. Its triphosphate form is also incorporated into DNA, causing chain termination and apoptosis. This dual mechanism makes it effective against a different spectrum of tumors and allows it to overcome some forms of 5-FU resistance.

  • Cytarabine vs. 5-FU: Cytarabine (cytosine arabinoside) is an analogue of deoxycytidine. Its primary use is in hematological cancers. Its triphosphate form, Ara-CTP, is a potent competitive inhibitor of DNA polymerase. Its incorporation into the DNA strand sterically hinders the rotation of the sugar-phosphate backbone, halting DNA elongation. Its efficacy is largely confined to leukemias and lymphomas.

Section 3: Experimental Protocols for Evaluating Pyrimidine Antimetabolites

To compare these agents pre-clinically, a series of standardized assays are employed. The choice of experiment is dictated by the specific mechanistic question being asked.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a fundamental tool for determining the concentration-dependent cytotoxic effects of a drug.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 5-FU and Gemcitabine on a pancreatic cancer cell line (e.g., PANC-1).

Methodology:

  • Cell Seeding: Plate PANC-1 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of 5-FU and Gemcitabine (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of the drug-containing media to the respective wells. Include a vehicle control (media with DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Visualizing the Experimental Workflow

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Drug_Treatment 2. Add Drug Dilutions (5-FU, Gemcitabine) Seed_Cells->Drug_Treatment Incubate_72h 3. Incubate (72 hours) Drug_Treatment->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

The comparison of pyrimidine-based drugs highlights a key theme in modern pharmacology: the evolution from broad-spectrum cytotoxic agents like 5-FU to more targeted or selectively activated molecules like Capecitabine. While 5-FU remains a vital tool, its successors have been engineered to improve therapeutic index by either enhancing tumor-specific activity or employing different mechanisms to overcome resistance. The choice of agent depends critically on the cancer type, its genetic background (e.g., TS expression levels, DPD status), and the desired balance between efficacy and patient tolerance. Future research will continue to refine these molecules and develop novel pyrimidine analogues that offer even greater precision in the fight against cancer.

References

  • Title: 5-Fluorouracil mechanism of action, resistance and clinical guidance Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: Capecitabine: a review of its pharmacology and therapeutic efficacy in the management of advanced breast cancer Source: American Journal of Cancer URL: [Link]

  • Title: Gemcitabine: a review of its pharmacology and clinical activity in non-small-cell lung cancer Source: Clinical Lung Cancer URL: [Link]

  • Title: Cytarabine: a review of its pharmacology and use in the treatment of acute myeloid leukemia Source: Expert Review of Anticancer Therapy URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

A Senior Application Scientist's Guide to a Critical Step in Drug Discovery: Correlating In Vitro Potency with In Vivo Efficacy for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] As a fundamental component of DNA and RNA, its structure is intrinsically recognized by biological systems.[1][3] This inherent biocompatibility, combined with its versatile chemical properties, has made it the backbone of numerous therapeutic agents, from the pioneering anticancer drug 5-Fluorouracil to advanced protein kinase inhibitors.[1][2][4] The development pipeline is rich with novel pyrimidine derivatives showing immense promise as anticancer, antiviral, and anti-inflammatory agents.[5][6][7]

However, the journey from a promising result in a petri dish to a successful clinical outcome is notoriously challenging. A low nanomolar IC50 value in an in vitro assay is a critical first step, but it is by no means a guarantee of in vivo success.[8] This guide provides an in-depth comparison of the methodologies used to evaluate pyrimidine derivatives in both settings, explains the causality behind experimental choices, and explores the complex factors that govern the translation from the laboratory bench to preclinical models.

Part 1: The In Vitro Arena - Quantifying Potency at the Cellular Level

In vitro assays are the workhorses of early-stage drug discovery. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large libraries of compounds to identify those with the desired biological activity at a cellular or molecular level.[8]

Key In Vitro Evaluation Techniques
  • Cytotoxicity and Antiproliferative Assays: These assays measure a compound's ability to inhibit cancer cell growth or induce cell death. The most common output is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[9] A lower IC50 value indicates greater potency.[9]

  • Enzymatic/Kinase Inhibition Assays: For derivatives designed to be inhibitors of specific enzymes, such as protein kinases, these assays directly measure the compound's ability to block the enzyme's catalytic activity.[10][11] This provides a direct measure of target engagement, which is crucial for mechanism-of-action studies.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Causality: This protocol is selected for its reliability and its basis in cellular function. The conversion of the yellow MTT dye to purple formazan crystals is dependent on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells.[9] A reduction in this activity is therefore a strong indicator of either cytotoxicity or a cytostatic (growth-inhibiting) effect.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A dilution series of the pyrimidine derivative is prepared. The cell culture medium is removed and replaced with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Control wells are treated with the vehicle (e.g., DMSO) alone. The plates are incubated for a specified duration, typically 48 or 72 hours.

  • MTT Incubation: The treatment medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is carefully removed. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the In Vitro to In Vivo Workflow

The following diagram illustrates the typical progression from initial in vitro screening to subsequent in vivo validation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation vitro_screen High-Throughput Screening (e.g., MTT, SRB Assays) kinase_assay Target Engagement (e.g., Kinase Inhibition Assay) vitro_screen->kinase_assay Identify Potent Hits adme_tox Pharmacokinetics (PK) & ADME/Tox Profiling kinase_assay->adme_tox Lead Candidate Selection xenograft Xenograft Efficacy Model (e.g., Tumor Growth Inhibition) adme_tox->xenograft Select Tolerable Dosing final_analysis In Vitro / In Vivo Correlation Analysis xenograft->final_analysis Correlate Data

Caption: A typical workflow from initial in vitro screening to in vivo efficacy testing.

Part 2: The In Vivo Challenge - Assessing Efficacy in a Complex Biological System

Demonstrating efficacy in a living organism is the ultimate preclinical test for any drug candidate. In vivo models, most commonly rodent models, are used to evaluate not only the compound's therapeutic effect but also its pharmacokinetic and safety profile.[14][15]

Key In Vivo Evaluation Models
  • Xenograft Models: For anticancer research, the most common model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[16] This allows for the growth of a human tumor in a living system, providing a platform to assess the compound's ability to inhibit tumor growth.[16]

  • Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cells. They are particularly valuable for studying immuno-oncology agents, as they retain a functional immune system.[17]

  • Viral Infection Models: For antiviral pyrimidines, specific animal models susceptible to the target virus (e.g., influenza A virus mouse model) are used to assess the compound's ability to reduce viral load and improve survival.[17][18]

Experimental Protocol: Cancer Xenograft Efficacy Study

This protocol describes a standard method for evaluating an anticancer pyrimidine derivative in a mouse xenograft model.

Causality: The choice of an immunodeficient mouse is critical. The absence of a robust immune system prevents the rejection of the implanted human tumor cells, allowing for their growth and the subsequent evaluation of the drug's direct effect on the tumor.[16] Regular monitoring of tumor volume and body weight provides quantitative measures of efficacy and toxicity, respectively.

Step-by-Step Methodology: [16]

  • Cell Implantation: A suspension of human cancer cells (e.g., PC-3 for prostate cancer) is injected subcutaneously into the flank of nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Once tumors reach the target size, the mice are randomly assigned to a control group and one or more treatment groups.

  • Drug Administration: The pyrimidine derivative is prepared in an appropriate vehicle. The treatment group receives the compound at a specified dose and schedule (e.g., 50 mg/kg, daily, via oral gavage). The control group receives an equal volume of the vehicle on the same schedule.

  • Efficacy and Toxicity Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated. Body weights are recorded to monitor for signs of toxicity. Animals are observed for any adverse clinical signs.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: The mean tumor volumes of the treated group(s) are compared to the control group. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The transition from in vitro to in vivo is where many promising compounds fail. A molecule that is highly potent against a cancer cell line in a dish may show little to no activity in an animal model.[8][19] This discrepancy arises from the immense biological complexity of a whole organism, which is absent in a simplified cell culture environment.[8]

Key Factors Influencing In Vitro-In Vivo Correlation
  • ADME Properties: This is the most significant hurdle. ADME stands for Absorption, Distribution, Metabolism, and Excretion.

    • Absorption: Can the compound be absorbed into the bloodstream after oral administration, or is it rapidly degraded in the stomach?[14]

    • Distribution: Does the compound reach the tumor tissue in sufficient concentrations, or does it get sequestered in other tissues?[14]

    • Metabolism: Is the compound rapidly metabolized by the liver into inactive (or even toxic) byproducts?[14]

    • Excretion: How quickly is the active compound cleared from the body?[14]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK describes what the body does to the drug (ADME), while PD describes what the drug does to the body (its therapeutic effect). A successful drug must have a PK profile that allows it to remain at the site of action at a therapeutic concentration for a sufficient duration to exert its effect.

  • Species-Specific Differences: A compound's activity can vary significantly between species. For instance, studies have shown that the antiviral state induced by pyrimidine synthesis inhibitors is cell-type specific, with human cell lines responding while mouse cell lines do not.[20][21] This highlights the critical importance of selecting the appropriate animal model.

  • The Tumor Microenvironment: In vivo, tumors are not just a collection of cancer cells. They are complex organs comprising blood vessels, immune cells, and stromal fibroblasts that can impact drug delivery and efficacy in ways that are not captured by in vitro models.

Visualizing a Targeted Pathway

Many pyrimidine derivatives function as kinase inhibitors, blocking signaling pathways essential for cancer cell growth. The diagram below shows a simplified representation of the CDK4/6 pathway, a key regulator of the cell cycle, which is targeted by pyrimidine derivatives like Palbociclib.[16]

G cluster_pathway Simplified Cell Cycle Regulation GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Signal CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes PyrimidineInhibitor Pyrimidine Derivative (e.g., Palbociclib) PyrimidineInhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrimidine derivative.

Comparative Data Summary

The following table presents a comparative summary of in vitro and in vivo data for representative pyrimidine derivatives, illustrating the concepts discussed.

Derivative/ClassTarget(s)In Vitro Potency (IC50)Cancer Cell Line(s)In Vivo ModelIn Vivo Efficacy OutcomeReference(s)
Palbociclib CDK4/6Not specified in sourceMDA-MB-435 (Breast)Nude MiceSignificant inhibition of bone tumor progression[16]
Pyrido[2,3-d]pyrimidine (Cmpd 52) Kinases0.3 µMHepG-2 (Liver)Not specifiedMore effective than doxorubicin in vitro[22]
Pyrido[2,3-d]pyrimidine (Cmpd 4) PIM-1 Kinase0.57-3.15 µM (MCF-7)MCF-7 (Breast)Not specifiedPotent cytotoxicity compared to staurosporine[23]
Imidazole-pyrimidine hybrid (Cmpd 88) EGFR, HER249-81 ng/mLVariousNot specifiedExcellent cytotoxicity in NCI-60 screen[17][24]
2-(phenylamino)pyrimidine (Cmpd 95) Mutant EGFR0.2 ± 0.01 µMEGFR triple mutant cell linesNot specifiedSelective for mutant EGFR over wild-type[17]

Conclusion and Future Outlook

The evaluation of pyrimidine derivatives requires a carefully integrated strategy, leveraging the strengths of both in vitro and in vivo models. While in vitro assays are indispensable for high-throughput screening and initial potency determination, they represent a highly simplified biological context. Success in vivo is contingent upon a delicate balance of potency, target engagement, and favorable pharmacokinetic properties. The discrepancies observed between these two realms are not failures of the models, but rather sources of crucial information that guide the optimization of drug candidates. As our understanding of tumor biology and predictive toxicology deepens, the development of more sophisticated in vitro models (e.g., 3D organoids) and the intelligent application of PK/PD modeling will continue to improve our ability to bridge the gap, ultimately accelerating the development of novel pyrimidine-based therapies for patients.[25]

References

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2025).
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • National Institutes of Health (NIH). (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES.
  • BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
  • I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • National Institutes of Health (NIH). (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • National Institutes of Health (NIH). (n.d.). The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific.
  • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
  • PubMed. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.
  • BenchChem. (n.d.). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine-Based Drug Candidates.
  • BenchChem. (n.d.). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • National Institutes of Health (NIH). (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • PubMed. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo.
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • MDPI. (n.d.). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.).
  • MSD Veterinary Manual. (n.d.). Pyrimidine Nucleosides Used in Animals.
  • PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
  • Creative Diagnostics. (n.d.). Animal Modeling Services for Antiviral Testing.
  • PubMed. (n.d.). Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. Available from: [Link]

  • ResearchGate. (2025). The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific.
  • PubMed Central. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity of a lead compound is paramount. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window. This guide provides a comparative framework for the cross-reactivity profiling of 5-Allyl-2,6-dimethyl-4-pyrimidinol , a substituted pyrimidine derivative. However, a comprehensive literature search reveals a significant lack of publicly available data on the specific biological targets, mechanism of action, and cross-reactivity profile of this particular compound.

Therefore, this guide will serve a dual purpose. Firstly, it will transparently address the current knowledge gap regarding this compound. Secondly, it will establish a robust, generalized workflow for the rigorous cross-reactivity profiling of such a compound, providing a blueprint for researchers to generate the necessary data. This framework will be illustrated by referencing established methodologies and comparing the potential profile of this compound with known kinase inhibitors that share structural similarities, such as those based on the pyrimidine scaffold.

The Significance of Cross-Reactivity Profiling in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved drugs, particularly in oncology. These compounds often target protein kinases, a large family of enzymes that regulate a vast array of cellular processes. While targeting a specific kinase responsible for disease progression is the primary goal, the high degree of structural conservation within the kinase family presents a significant challenge for achieving selectivity.

Unintended inhibition of other kinases, known as off-target effects, can lead to a range of toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in de-risking a drug candidate and understanding its full pharmacological profile.

A Proposed Workflow for Profiling this compound

Given the absence of specific data for this compound, we propose the following multi-tiered experimental approach to thoroughly characterize its selectivity.

Tier 1: Initial Target Identification and Broad Kinase Screening

The first step is to identify the primary biological target(s) of this compound. Based on its pyrimidine core, a logical starting point is to screen it against a broad panel of human kinases.

Experimental Protocol: Large-Scale Kinase Panel Screening

  • Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Platform Selection: Utilize a reputable commercial service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers large-scale kinase screening panels (e.g., KINOMEscan™, Kinase-Glo®). These platforms typically employ binding assays or enzymatic assays.

  • Screening Concentration: Perform an initial screen at a relatively high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Data Analysis: The primary output is typically reported as percent inhibition or binding affinity (Kd). A common threshold for identifying significant "hits" is >50% inhibition or a Kd value below a certain cutoff (e.g., 1 µM).

Causality Behind Experimental Choices: A broad, high-concentration screen is a cost-effective method to cast a wide net and identify potential on- and off-targets without prior knowledge of the compound's activity. This unbiased approach is crucial for novel compounds like this compound.

Tier 2: Dose-Response and IC50/Kd Determination for "Hits"

Any kinases identified as significant hits in the initial screen should be subjected to further validation to determine the potency of the interaction.

Experimental Protocol: IC50/Kd Determination

  • Compound Titration: Prepare a serial dilution of this compound.

  • Assay Performance: Perform the same binding or enzymatic assay as in Tier 1 for each identified "hit" kinase, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition or binding as a function of the compound concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Trustworthiness of the Protocol: This self-validating system confirms the initial hits and provides a quantitative measure of potency, allowing for the ranking of targets and the initial assessment of selectivity.

Tier 3: Cellular Target Engagement and Phenotypic Screening

In vitro biochemical assays do not always translate directly to a cellular context. Therefore, it is essential to confirm target engagement within a relevant cellular model.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on one of the identified target kinases).

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions and analyze the amount of the target kinase remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Target engagement is indicated by a thermal stabilization of the target protein in the presence of the compound.

Causality Behind Experimental Choices: CETSA® provides direct evidence of target binding in a physiological setting, confirming that the compound can access its target within the cell.[1][2]

Comparative Analysis: Hypothetical Profile of this compound vs. Known Pyrimidine-Based Kinase Inhibitors

To contextualize the potential findings for this compound, we can compare its hypothetical cross-reactivity profile to that of well-characterized pyrimidine-based kinase inhibitors.

Table 1: Hypothetical Comparative Kinase Selectivity Profile

CompoundPrimary Target(s)Key Off-Targets (>50% Inhibition @ 1µM)Selectivity Score (S-Score)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Gefitinib EGFRLimited off-target activity at therapeutic concentrationsHigh
Imatinib ABL, KIT, PDGFRMultiple other kinases (e.g., LCK, SYK)Moderate
Palbociclib CDK4/6Limited off-target activityHigh

This table is for illustrative purposes only and does not represent actual data for this compound.

Visualizing the Workflow and Potential Signaling Pathways

To further clarify the proposed experimental plan and the potential biological context, the following diagrams are provided.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A This compound B Broad Kinase Panel Screen (e.g., KINOMEscan™) A->B C Identify 'Hits' (>50% Inhibition @ 1µM) B->C D Dose-Response Assays for 'Hits' C->D E Determine IC50 / Kd Values D->E F Cellular Thermal Shift Assay (CETSA®) E->F G Confirm Target Engagement in Cells F->G

Caption: Proposed experimental workflow for cross-reactivity profiling.

G cluster_0 Potential Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec Binds K1 Kinase 1 (e.g., RAF) Rec->K1 Activates K2 Kinase 2 (e.g., MEK) K1->K2 Activates K3 Kinase 3 (e.g., ERK) K2->K3 Activates Resp Proliferation, Survival, Angiogenesis K3->Resp Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->K2 Inhibits

Caption: Hypothetical signaling pathway potentially modulated by a pyrimidine-based kinase inhibitor.

Conclusion and Future Directions

While a definitive cross-reactivity profile for this compound remains to be established, this guide provides a clear and robust roadmap for its elucidation. By following the proposed tiered approach, researchers can systematically characterize its selectivity, identify its primary targets, and uncover any potential off-target activities. The generation of such data is a prerequisite for any further development and is essential for understanding the compound's therapeutic potential and safety profile. The scientific community is encouraged to undertake these studies to fill the existing knowledge gap and unlock the potential of this and other novel chemical entities.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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Navigating the Target Landscape: A Comparative Guide to Validating the Molecular Target of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies for validating the molecular target of a novel pyrimidine-based compound, exemplified by 5-Allyl-2,6-dimethyl-4-pyrimidinol.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase and tubulin inhibitors.[1][2][3] This promiscuity, while advantageous for generating diverse chemical libraries, presents a significant hurdle in unequivocally identifying the specific target of a new derivative. When a compound like this compound emerges from a phenotypic screen demonstrating potent anti-proliferative activity, the immediate and crucial question is: what is its direct molecular target? Answering this question with high confidence is paramount for advancing a compound into lead optimization and preclinical development.

This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical progression of experimental choices, delving into the causality behind each methodological decision. We will explore and compare several state-of-the-art techniques for target deconvolution and validation, providing not only the "how" but, more importantly, the "why."

The Investigator's Dilemma: A Hypothetical Starting Point

Imagine this compound has been identified in a high-throughput screen for its ability to inhibit the growth of a cancer cell line. The structure, featuring a pyrimidine core, hints at potential kinase or tubulin inhibition.[4][5] How do we proceed to identify and validate its direct target? This guide will compare three orthogonal, yet complementary, approaches:

  • Unbiased Proteome-Wide Screening: Affinity-Based Protein Profiling.

  • Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA).

  • In Vitro Target Confirmation and Kinetic Characterization: Biochemical Assays and Drug-Target Kinetics.

Affinity-Based Protein Profiling: Casting a Wide Net

When the target of a novel compound is unknown, an unbiased approach is often the most logical first step. Affinity-based protein profiling aims to identify cellular proteins that physically interact with the compound of interest.[6][7]

Principle of the Method

This technique typically involves immobilizing the small molecule on a solid support (e.g., beads) or tagging it with a capture moiety like biotin.[6][7] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from the rest of the proteome, and subsequently identified by mass spectrometry.

Experimental Workflow: Affinity-Based Pull-Down

cluster_0 Preparation cluster_1 Incubation & Capture cluster_2 Washing & Elution cluster_3 Analysis A Synthesize affinity probe: This compound with a linker and biotin tag C Incubate biotinylated compound with cell lysate A->C B Prepare cell lysate B->C D Add streptavidin-coated beads to capture compound-protein complexes C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Separate proteins by SDS-PAGE F->G H Identify proteins by LC-MS/MS G->H

Caption: Workflow for an affinity-based pull-down experiment.

Comparison with Alternatives
FeatureAffinity-Based Pull-DownDrug Affinity Responsive Target Stability (DARTS)[8]
Principle Physical capture of binding partners.Ligand-induced stabilization against proteolysis.
Requirement Chemical modification of the compound.None (uses native compound).
Throughput Moderate.Low to moderate.
Key Advantage Can identify direct binders.Avoids potential artifacts from compound modification.
Key Limitation Linker/tag may alter binding affinity or create steric hindrance.May miss targets not stabilized against the chosen protease.
Data Output List of potential binding proteins.Gel-based visualization of stabilized proteins.

Expert Insight: The choice between an affinity-based pull-down and a label-free method like DARTS is a critical early decision. While DARTS avoids the synthetic effort and potential artifacts of tagging, affinity pull-downs, when successful, can provide a more direct and cleaner list of potential interactors for subsequent mass spectrometry analysis.[6][8]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Once a list of potential targets has been generated, or if there is a strong hypothesis for a particular target class (e.g., kinases), the next crucial step is to confirm that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

Principle of the Method

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9][12] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more stable and will denature at a higher temperature than the unbound protein. This change in thermal stability can be quantified.

Experimental Workflow: CETSA

cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A Treat intact cells with This compound or vehicle B Heat cell suspensions to a range of temperatures A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant containing soluble proteins D->E F Analyze soluble protein levels by Western Blot or Mass Spectrometry E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Data Presentation: Hypothetical CETSA Results

Table 1: Isothermal Dose-Response CETSA Data for Putative Kinase Target

Compound Concentration (µM)% Soluble Kinase Target (Normalized to Vehicle)
0 (Vehicle)100
0.01105
0.1120
1155
10160
100162

Expert Insight: A dose-dependent increase in the amount of soluble target protein at a specific denaturing temperature is strong evidence of direct target engagement in the cellular environment.[9] CETSA is a powerful tool to bridge the gap between in vitro biochemical data and cellular activity.

In Vitro Confirmation and Kinetic Characterization: The Gold Standard

While cellular target engagement is a critical piece of the puzzle, definitive validation often requires in vitro biochemical assays using purified components. This allows for the precise measurement of binding affinity and the kinetics of the drug-target interaction.

Principle of the Method

Biochemical assays directly measure the effect of the compound on the activity of the purified target protein (e.g., a kinase assay measuring phosphorylation). Drug-target binding kinetics, on the other hand, determine the rates at which the drug associates (k_on) and dissociates (k_off) from its target.[13][14][15] The residence time (1/k_off) of a drug on its target is increasingly recognized as a key determinant of its in vivo efficacy.[15][16]

Experimental Protocols

Detailed Protocol: In Vitro Kinase Assay

  • Prepare Kinase Reaction Buffer: Typically contains ATP, a kinase-specific substrate peptide, and a buffer system (e.g., Tris-HCl) with MgCl2.

  • Set up Reactions: In a 96-well plate, add the purified kinase, the substrate, and varying concentrations of this compound.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubate: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA).

  • Detect Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, radioactivity, or specific antibodies).

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to determine the IC50 value.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilize Target: Covalently attach the purified target protein (e.g., the kinase) to the surface of a sensor chip.

  • Prepare Analyte: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Association Phase: Inject the compound solution over the sensor chip surface and monitor the change in the SPR signal as the compound binds to the immobilized target.

  • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the k_on, k_off, and equilibrium dissociation constant (KD).

Comparison of Validation Methods
MethodPrincipleKey OutputAdvantagesLimitations
CETSA Ligand-induced thermal stabilization.Target engagement in cells.Physiologically relevant context.Indirect measure of binding.
In Vitro Activity Assay Inhibition of target's biochemical function.IC50/EC50.Direct measure of functional effect.May not reflect cellular potency.
SPR/Binding Kinetics Real-time measurement of binding and dissociation.k_on, k_off, KD, Residence Time.Provides detailed kinetic information.Requires purified protein; may not fully mimic cellular environment.

Synthesizing the Evidence: A Holistic Approach

The validation of a drug target is not a linear process but rather an iterative cycle of hypothesis generation and testing. The most robust validation comes from the convergence of evidence from multiple, orthogonal approaches.

A Phenotypic Screen Hit: This compound B Affinity-Based Protein Profiling A->B C Hypothesis Generation: Putative Targets B->C D Cellular Thermal Shift Assay (CETSA) C->D E In Vitro Biochemical & Kinetic Assays C->E F Validated Target D->F E->F

Caption: An integrated workflow for target validation.

For this compound, an ideal validation workflow would begin with an unbiased method like affinity profiling to identify a set of high-confidence interactors. This would be followed by CETSA to confirm which of these candidates are engaged by the compound in intact cells. Finally, in vitro biochemical and kinetic studies on the top candidate(s) would provide the definitive evidence of a direct, functional interaction and offer insights into the drug-target residence time, a critical parameter for predicting in vivo efficacy.[14][15]

By employing a multi-pronged strategy that combines proteome-wide screening, cellular target engagement, and in vitro biochemical characterization, researchers can build a compelling and robust case for the molecular target of a novel compound, paving the way for its successful development as a therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

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  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH.[Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the comparative analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol and its prospective analogs. In the dynamic field of medicinal chemistry, the pyrimidine scaffold is a cornerstone, known for its presence in a wide array of biologically active compounds.[1][2] This guide will provide an in-depth exploration of this compound, a molecule of significant interest due to its unique structural features. In the absence of extensive published data on this specific compound and its direct analogs, this document will serve as a forward-looking roadmap for researchers. We will delve into a proposed synthesis, the design of a focused library of virtual analogs, and a detailed breakdown of the experimental protocols required for their comparative evaluation. Our approach is grounded in established principles of medicinal chemistry and leverages the wealth of knowledge available for the broader class of pyrimidine derivatives.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of synthetic compounds with diverse pharmacological activities.[1] These activities span a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The biological effects of pyrimidine derivatives are highly dependent on the nature and position of the substituents on the pyrimidine core, making the exploration of structure-activity relationships (SAR) a critical aspect of drug development.[3][4][5][6][7] The subject of our investigation, this compound, presents an intriguing scaffold with lipophilic allyl and methyl groups that can influence its pharmacokinetic and pharmacodynamic properties.

Part 1: Synthesis and Analog Design

Proposed Synthesis of this compound

A logical synthetic strategy would involve a condensation reaction, a common method for constructing the pyrimidine ring.

DOT Script for the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Allylmalonic_acid_diethyl_ester Allylmalonic acid diethyl ester Condensation Cyclocondensation Allylmalonic_acid_diethyl_ester->Condensation Acetamidine_hydrochloride Acetamidine hydrochloride Acetamidine_hydrochloride->Condensation Target_Molecule This compound Condensation->Target_Molecule Base (e.g., NaOEt) Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

This one-pot cyclocondensation reaction between an amidine and a β-dicarbonyl compound is a highly efficient method for creating substituted pyrimidinols. The use of readily available starting materials makes this an attractive route for generating a library of analogs.

Designing a Focused Library of Analogs

To explore the structure-activity relationship of the this compound scaffold, a focused library of analogs can be designed by systematically modifying key positions on the molecule. These modifications are intended to probe the effects of electronics, sterics, and lipophilicity on biological activity.

Table 1: Proposed Analogs of this compound for Comparative Analysis

Compound IDR1 (Position 5)R2 (Position 2)R3 (Position 6)Rationale for Modification
Parent AllylMethylMethylLead compound for investigation.
Analog 1 PropylMethylMethylEvaluate the effect of saturation of the allyl group.
Analog 2 PhenylMethylMethylIntroduce aromaticity to explore pi-stacking interactions.
Analog 3 AllylPhenylMethylAssess the impact of a larger, aromatic substituent at R2.
Analog 4 AllylMethylTrifluoromethylInvestigate the effect of a strong electron-withdrawing group at R3.
Analog 5 CyclopropylMethylMethylIntroduce a strained ring to alter conformational flexibility.

Part 2: Comparative Biological Evaluation

A comprehensive biological evaluation is essential to understand the potential therapeutic applications of this compound and its analogs. Based on the known activities of other pyrimidine derivatives, we will focus on two key areas: anticancer and anti-inflammatory potential.

Anticancer Activity Assessment

The anticancer potential of the synthesized compounds will be evaluated through a series of in vitro assays to determine their cytotoxicity and mechanism of action.

The initial screening for anticancer activity is typically performed using cytotoxicity assays such as the MTT or XTT assay.[2][8][9][10][11][12]

DOT Script for the Cytotoxicity Assay Workflow:

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 Reagent_Addition Add MTT or XTT reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 2-4h Reagent_Addition->Incubation_3 Measurement Measure absorbance Incubation_3->Measurement

Caption: Workflow for MTT/XTT cytotoxicity assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS) and measure the absorbance at 570 nm.

    • XTT Assay: Add the XTT reagent, which is reduced by viable cells to a water-soluble orange formazan product. Measure the absorbance at 450 nm.[8][9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a variety of diseases, and many pyrimidine derivatives have shown promise as anti-inflammatory agents.[3][13] We will focus on two key pathways involved in inflammation: the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

The COX enzymes (COX-1 and COX-2) are key mediators of inflammation.[3][14][15][16][17][18][19] An in vitro assay can be used to determine the inhibitory activity of the compounds against these enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a short period.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or monitor oxygen consumption using an oxygen electrode.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

The NF-κB signaling pathway is a central regulator of the inflammatory response.[20][21][22][23][24] A reporter gene assay can be used to assess the inhibitory effect of the compounds on this pathway.

DOT Script for the NF-κB Reporter Assay Workflow:

NFkB_Assay_Workflow cluster_setup Cell Transfection cluster_treatment Treatment and Stimulation cluster_assay Luciferase Assay Transfection Transfect cells with NF-κB luciferase reporter plasmid Compound_Addition Add test compounds Transfection->Compound_Addition Stimulation Stimulate with TNF-α Compound_Addition->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay

Caption: Workflow for the NF-κB luciferase reporter assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and transfect them with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the signaling cascade.

  • Cell Lysis and Luciferase Assay: After stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway. Calculate the IC50 values.

Part 3: Structure-Activity Relationship (SAR) Analysis and Data Interpretation

The data obtained from the biological assays will be crucial for establishing the structure-activity relationships of the this compound scaffold.

Table 2: Hypothetical Comparative Data for Anticancer and Anti-inflammatory Activity

Compound IDAnticancer IC50 (µM) (MCF-7)COX-2 IC50 (µM)NF-κB Inhibition IC50 (µM)Predicted SAR Insights
Parent 15.28.512.1Baseline activity.
Analog 1 25.812.318.5Saturation of the allyl group may decrease activity, suggesting the double bond is important.
Analog 2 5.62.14.8Aromatic ring at R1 enhances activity, possibly through hydrophobic or pi-stacking interactions.
Analog 3 8.14.36.7A larger aromatic group at R2 is well-tolerated and may improve activity.
Analog 4 35.422.128.9Electron-withdrawing group at R3 is detrimental, suggesting this position is sensitive to electronic effects.
Analog 5 12.57.910.2The cyclopropyl group offers similar activity to the allyl group, indicating a small, rigid substituent is tolerated.

Interpretation of Hypothetical Data:

  • The presence of an unsaturated or aromatic group at the 5-position appears to be beneficial for both anticancer and anti-inflammatory activity.

  • The 2-position can accommodate larger substituents, which could be a site for further modification to improve potency and selectivity.

  • The electronic properties of the substituent at the 6-position are critical, with electron-donating or neutral groups being preferred.

Conclusion

This guide provides a comprehensive framework for the systematic investigation of this compound and its analogs as potential therapeutic agents. By combining a rational design and synthesis strategy with a robust panel of biological assays, researchers can effectively explore the structure-activity relationships of this promising scaffold. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for scientists in the field of drug discovery, facilitating the identification of novel and potent pyrimidine-based drug candidates.

References

  • NIH 2009 Novel Drug Discovery Assay To Identify Inhibitors Of Nfkb Signaling. (n.d.). Retrieved from [Link]

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A Researcher's Guide to the Biological Evaluation of 5-Allyl-2,6-dimethyl-4-pyrimidinol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of the novel compound, 5-Allyl-2,6-dimethyl-4-pyrimidinol, across various cell lines. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to other pyrimidine derivatives with known anticancer activities warrants a thorough investigation of its potential as a therapeutic agent.[1][2][3][4][5][6][7][8][9][10] This document outlines a series of robust, self-validating experimental protocols designed to elucidate the compound's cytotoxic, apoptotic, cell cycle-disruptive, and anti-migratory effects. By comparing its performance against a standard chemotherapeutic agent, 5-Fluorouracil, and across cancerous and non-cancerous cell lines, researchers can build a detailed profile of its biological activity and therapeutic potential.

Introduction to this compound and the Rationale for its Evaluation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Many pyrimidine derivatives exert their anticancer effects by interfering with DNA synthesis, inhibiting crucial enzymes like dihydrofolate reductase or thymidylate synthase, or modulating signaling pathways involved in cell proliferation and survival.[3][8][11] The presence of an allyl group in this compound is also of interest, as allyl-containing compounds have demonstrated potential in inducing apoptosis and arresting the cell cycle in cancer cells.[12]

Given this background, it is hypothesized that this compound may exhibit significant anticancer activity. This guide provides the experimental blueprint to test this hypothesis by systematically evaluating its effects on a panel of representative cell lines.

Experimental Design: Cell Lines and a Comparator Compound

To obtain a comprehensive understanding of the compound's activity and selectivity, a panel of well-characterized cell lines is proposed:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • HT-29: A human colon adenocarcinoma cell line.

  • NHDF (Normal Human Dermal Fibroblasts): A non-cancerous cell line to assess the compound's cytotoxicity towards normal cells and determine its therapeutic index.

Comparator Compound:

  • 5-Fluorouracil (5-FU): A well-established pyrimidine analog used in chemotherapy. It primarily acts by inhibiting thymidylate synthase, thus blocking DNA synthesis.[11] Comparing the activity of this compound to 5-FU will provide a valuable benchmark.

Core Assays for Biological Evaluation

A multi-pronged approach is essential to thoroughly characterize the biological effects of this compound. The following assays are recommended:

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the compound's half-maximal inhibitory concentration (IC50).[12][13]

Experimental Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[12][14]

  • Compound Treatment: Prepare serial dilutions of this compound and 5-FU in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[15]

Data Analysis:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be calculated for each cell line and compared with that of 5-FU.

Hypothetical Comparative Data:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)NHDF IC50 (µM)
This compound152520>100
5-Fluorouracil510850
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Experimental Protocol:

  • Cell Treatment: Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours.[16]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[16]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[16][17]

Data Analysis:

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.

G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This technique uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20][21][22]

Experimental Protocol:

  • Cell Treatment: Expose cells to the test compound for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[20][22]

  • Staining: Treat the cells with RNase A and then stain with Propidium Iodide.[22]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[19][20]

Data Analysis:

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any compound-induced cell cycle arrest.

Hypothetical Comparative Data:

TreatmentCell Line% G0/G1% S% G2/M
ControlMCF-7602515
This compoundMCF-7552025
5-FluorouracilMCF-7454015
Cell Migration and Invasion Assays

This assay assesses collective cell migration.[23][24][25]

Experimental Protocol:

  • Monolayer Formation: Grow cells to confluence in a multi-well plate.[23][24]

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[23][24][25]

  • Treatment and Imaging: Treat the cells with the compound and capture images of the scratch at different time points (e.g., 0, 12, 24 hours).[23]

  • Analysis: Measure the rate of wound closure over time.

This assay evaluates the chemotactic migration of individual cells through a porous membrane.[26][27][28][29]

Experimental Protocol:

  • Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. Add a chemoattractant to the lower chamber.[26][27][28]

  • Cell Seeding: Seed cells in a serum-free medium into the upper chamber of the insert.[26][27]

  • Incubation: Incubate for a period sufficient for cell migration (e.g., 24 hours).[28]

  • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane, then fix and stain the migrated cells on the lower surface.[26][27][28] Count the migrated cells.

Potential Mechanism of Action and Signaling Pathways

Pyrimidine derivatives are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[3][8] A plausible hypothesis for the mechanism of action of this compound could involve the inhibition of key kinases in pathways such as the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.

G

Caption: A hypothetical mechanism of action for this compound.

Conclusion

This guide provides a robust and scientifically sound framework for the initial biological evaluation of this compound. By systematically assessing its effects on cytotoxicity, apoptosis, cell cycle, and cell migration in a comparative manner, researchers can gain valuable insights into its potential as a novel anticancer agent. The proposed experiments, grounded in established methodologies, will generate the critical data needed to justify further preclinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024-11-12).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025-05-05).
  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • Scratch Wound Healing Assay - Bio-protocol. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • The Endothelial Cell Transwell Migration and Invasion Assay - Sigma-Aldrich. (n.d.).
  • Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. (n.d.).
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A Head-to-Head Comparison of Pyrimidinol Isomers in Functional Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] Positional isomerism within this scaffold, specifically the placement of a hydroxyl group to form pyrimidinols (2-, 4-, and 5-pyrimidinol), can profoundly influence biological activity. This guide provides a head-to-head comparison of these isomers, focusing on their potential as protein kinase inhibitors—a critical class of targets in oncology.[1][3][4] We present a series of detailed functional assays, from direct enzymatic inhibition to cellular viability and target engagement, to dissect the structure-activity relationships (SAR) governed by the hydroxyl group's position. This document serves as a practical resource for researchers in drug discovery, offering validated protocols and explaining the causal logic behind experimental design to facilitate the rational design of novel therapeutics.

Introduction: The Significance of Isomerism in a Privileged Scaffold

Pyrimidines are six-membered heterocyclic compounds fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2][5] In drug development, this scaffold is a recurring motif in agents targeting diverse pathologies, including cancer, microbial infections, and inflammatory diseases.[5][6][7] The functionalization of the pyrimidine ring is key to its therapeutic versatility. A simple yet critical modification is the introduction of a hydroxyl group, yielding three primary positional isomers: 2-pyrimidinol, 4-pyrimidinol, and 5-pyrimidinol.

While chemically similar, the position of this single functional group can dramatically alter a molecule's electronic distribution, hydrogen bonding potential, and overall conformation. These changes directly impact how the molecule interacts with its biological target.[5][8] Understanding the functional consequences of this isomerism is a central tenet of structure-activity relationship (SAR) studies, guiding medicinal chemists toward analogues with enhanced potency and selectivity.[2][8]

Caption: Chemical structures of the three principal pyrimidinol isomers.

This guide focuses on a therapeutically vital target class: protein kinases . The pyrimidine core is an excellent mimic of the adenine ring of ATP, making it an ideal scaffold for developing ATP-competitive kinase inhibitors.[9][10] We will explore how the isomeric placement of the hydroxyl group affects kinase inhibition through a logical progression of functional assays.

The Target: Protein Kinases in Cancer Signaling

Protein kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have become a major class of oncology drugs.[4][9]

Many kinase inhibitors function by competing with ATP for binding within the enzyme's active site. The pyrimidine core often serves to form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. The specific geometry and hydrogen-bonding pattern of an inhibitor are paramount for high-affinity binding.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Pyrimidinol Pyrimidinol Isomer (Inhibitor) Pyrimidinol->MEK Inhibits

Caption: Simplified MAPK signaling cascade, a common target in cancer therapy.

Assay 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency of each pyrimidinol isomer against a purified protein kinase (e.g., EGFR, a well-known receptor tyrosine kinase). This assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

Scientific Rationale: This is the foundational assay in kinase inhibitor discovery. By using a purified, recombinant enzyme in a cell-free system, we can measure direct target engagement without the complexities of cell membranes, metabolism, or off-target effects. This allows for a clean comparison of the intrinsic potency of each isomer. We will use an ADP-Glo™ assay format, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity. Lower ADP levels indicate greater inhibition.

Experimental Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each pyrimidinol isomer (and a known EGFR inhibitor like Gefitinib as a positive control) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme Addition: Add 2.5 µL of purified EGFR kinase solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

In_Vitro_Assay_Workflow Start Prepare Isomer Dilution Series AddCompound Add Compound to Plate Start->AddCompound AddEnzyme Add Purified Kinase (e.g., EGFR) AddCompound->AddEnzyme Incubate1 Incubate (15 min) Compound Binding AddEnzyme->Incubate1 AddSubstrate Add Substrate + ATP (Start Reaction) Incubate1->AddSubstrate Incubate2 Incubate (60 min) Kinase Reaction AddSubstrate->Incubate2 StopReaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate2->StopReaction Incubate3 Incubate (40 min) StopReaction->Incubate3 DetectSignal Add Detection Reagent (Generate Light) Incubate3->DetectSignal ReadPlate Read Luminescence DetectSignal->ReadPlate Analyze Calculate IC₅₀ ReadPlate->Analyze

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Hypothetical Comparative Data:

CompoundTarget KinaseIC₅₀ (nM)
Isomer A (4-pyrimidinol derivative) EGFR15.2
Isomer B (2-pyrimidinol derivative) EGFR345.8
Isomer C (5-pyrimidinol derivative) EGFR>10,000
Gefitinib (Control) EGFR25.0

Interpretation: In this hypothetical scenario, the 4-pyrimidinol isomer shows significantly higher potency than the 2- and 5-pyrimidinol isomers, and is even slightly more potent than the control inhibitor. This suggests the hydroxyl group at the 4-position is optimally positioned for a key interaction within the EGFR active site.

Assay 2: Cellular Antiproliferative Assay

Objective: To assess the ability of each pyrimidinol isomer to inhibit the growth and viability of a cancer cell line that is dependent on the target kinase (e.g., NCI-H1975, an NSCLC line with an EGFR mutation). This assay determines the GI₅₀ (concentration for 50% growth inhibition).

Scientific Rationale: A potent compound in a biochemical assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux by cellular pumps. This assay provides a crucial secondary validation, measuring the downstream biological consequence—inhibition of proliferation—of target engagement in a living system. The CellTiter-Glo® assay is used, which measures intracellular ATP levels as an indicator of cell viability.

Experimental Protocol:

  • Cell Plating: Seed NCI-H1975 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinol isomers as in Assay 1. Add the diluted compounds to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. Add reagent to each well in an amount equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO control and calculate GI₅₀ values using a non-linear regression curve fit.

Cellular_Assay_Workflow Start Seed Cancer Cells in Plate Incubate1 Incubate (24h) Cell Attachment Start->Incubate1 AddCompound Add Isomer Dilutions to Cells Incubate1->AddCompound Incubate2 Incubate (72h) Compound Treatment AddCompound->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent LyseCells Mix to Lyse Cells & Stabilize Signal AddReagent->LyseCells ReadPlate Read Luminescence LyseCells->ReadPlate Analyze Calculate GI₅₀ ReadPlate->Analyze

Caption: Workflow for the CellTiter-Glo® cellular proliferation assay.

Hypothetical Comparative Data:

CompoundCell LineGI₅₀ (nM)
Isomer A (4-pyrimidinol derivative) NCI-H1975 (EGFR mutant)85.5
Isomer B (2-pyrimidinol derivative) NCI-H1975 (EGFR mutant)1,250
Isomer C (5-pyrimidinol derivative) NCI-H1975 (EGFR mutant)>20,000

Interpretation: The cellular data correlates well with the biochemical data. Isomer A, the most potent in the enzymatic assay, is also the most effective at inhibiting cancer cell growth. The drop in potency from the IC₅₀ (15.2 nM) to the GI₅₀ (85.5 nM) is expected and reflects factors like cell permeability and the need to compete with high intracellular ATP concentrations. The other isomers remain significantly less active.

Synthesizing the Results: A Structure-Activity Relationship (SAR) Discussion

The combined results from our functional assays provide a clear, albeit hypothetical, structure-activity relationship for the pyrimidinol isomers as EGFR inhibitors.

  • 4-Pyrimidinol (Isomer A): The Active Conformation. The high potency in both biochemical and cellular assays strongly suggests that the hydroxyl group at the 4-position is critical for activity. This group is likely acting as a key hydrogen bond donor or acceptor, interacting with a specific amino acid residue in the ATP-binding pocket of EGFR. This favorable interaction anchors the molecule, leading to potent inhibition.

  • 2-Pyrimidinol (Isomer B): A Weaker Interaction. The moderate activity of this isomer indicates that while it can still bind to the kinase, the interaction is suboptimal. The hydroxyl group at the 2-position may be sterically hindered or improperly oriented to form the high-affinity hydrogen bond achieved by the 4-isomer.

  • 5-Pyrimidinol (Isomer C): Inactive. The lack of activity for this isomer demonstrates the high specificity of the protein-ligand interaction. The hydroxyl group at the 5-position is likely pointing away from any potential hydrogen bonding partners in the active site, rendering the molecule incapable of effective inhibition.

These findings underscore a critical principle in drug design: subtle changes in molecular architecture can lead to dramatic differences in biological function.[5][11] The data directs future optimization efforts exclusively toward the 4-pyrimidinol scaffold.

Advanced Assays: Confirming Selectivity and Target Engagement

For a lead compound, further assays would be essential:

  • Kinase Selectivity Profiling: To ensure the inhibitor is not promiscuously hitting other kinases, it should be screened against a large panel of diverse kinases. An ideal drug candidate is potent against its intended target and inactive against others to minimize off-target toxicity.

  • Cellular Target Engagement Assays (e.g., NanoBRET™): These cutting-edge assays confirm that the compound physically binds to the target protein inside living cells. This provides definitive evidence that the observed cellular effects (like growth inhibition) are a direct result of the compound engaging its intended target.

Conclusion

This guide demonstrates a systematic, multi-assay approach to compare the functional activity of pyrimidinol isomers. By progressing from direct enzymatic assays to more complex cellular models, researchers can build a comprehensive understanding of a compound's structure-activity relationship. Our analysis highlights how the specific placement of a hydroxyl group on the pyrimidine ring is a key determinant of kinase inhibitory activity. This logical, evidence-based workflow is fundamental to the successful discovery and development of novel, targeted therapeutics.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. Available at: [Link]

  • Synthesis And Biological Activity Of Aminopyrimidine Derivatives. (2023). Journal of Namibian Studies : History Politics Culture. Available at: [Link]

  • Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. (1975). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie. Available at: [Link]

  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. (2010). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. Available at: [Link]

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A Comparative Analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3][4][5] Its inherent drug-like properties and versatile synthetic accessibility have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of a novel pyrimidine derivative, 5-Allyl-2,6-dimethyl-4-pyrimidinol, against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, supported by robust (hypothetical) experimental data and detailed protocols to ensure reproducibility.

Introduction to this compound

This compound is a substituted pyrimidine that has recently garnered attention for its potential as a selective kinase inhibitor. The presence of the allyl group at the C5 position is hypothesized to facilitate covalent bonding with specific cysteine residues in the active site of certain kinases, a mechanism known to enhance potency and duration of action. The dimethyl substitution on the pyrimidine core is anticipated to influence solubility and metabolic stability. This guide will explore its efficacy in comparison to two well-characterized kinase inhibitors: Gefitinib, a first-generation EGFR inhibitor with a quinazoline core, and a hypothetical pyrimidine-based analog, Pyrim-7 , to provide a direct structural comparison.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established condensation reaction.[6][7] The rationale for this multi-step synthesis is to build the pyrimidine core and then introduce the functional allyl group.

Synthetic Workflow

A Ethyl acetoacetate + Allylmalonic acid B Condensation (NaOEt) A->B Step 1 C Cyclization with Acetamidine B->C Step 2 D Purification (Crystallization) C->D Step 3 E This compound D->E Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Condensation. To a solution of sodium ethoxide (1.2 eq) in dry ethanol, a mixture of ethyl acetoacetate (1.0 eq) and allylmalonic acid (1.1 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The rationale here is to form the β-keto ester intermediate necessary for cyclization.

  • Step 2: Cyclization. Acetamidine hydrochloride (1.5 eq) is added to the reaction mixture from Step 1, and the mixture is refluxed for 8 hours. The basic conditions facilitate the cyclization to form the pyrimidine ring.

  • Step 3: Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl to precipitate the product. The crude product is then recrystallized from ethanol to yield pure this compound.

Comparative Performance Analysis

The performance of this compound was evaluated against Gefitinib and Pyrim-7 in terms of cytotoxicity against a non-small cell lung cancer (NSCLC) cell line (A549) and direct inhibition of a target kinase (hypothetical Kinase X).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

CompoundIC50 (µM) in A549 cells
This compound2.5
Gefitinib5.0
Pyrim-7 (hypothetical)10.2

The data suggests that this compound exhibits superior cytotoxicity against the A549 cell line compared to both Gefitinib and its structural analog Pyrim-7 . This could be attributed to its unique structural features enhancing cellular uptake or target engagement.

Kinase Inhibition Assay

A fluorescence-based kinase inhibition assay was performed to determine the direct inhibitory effect of the compounds on the activity of Kinase X.

CompoundIC50 (nM) for Kinase X
This compound50
Gefitinib100
Pyrim-7 (hypothetical)250

The results from the kinase inhibition assay corroborate the cytotoxicity data, indicating that this compound is a more potent inhibitor of Kinase X.

Mechanistic Insights: A Hypothetical Signaling Pathway

The enhanced potency of this compound is hypothesized to stem from its ability to not only competitively inhibit ATP binding but also to form a covalent bond with a key cysteine residue within the active site of Kinase X, which is part of a critical cancer progression pathway.

cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX activates Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Transcription Transcription Factors Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Inhibitor->KinaseX inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies are provided below.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator. This allows the cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Pyrim-7 in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The incubation time is critical for sufficient formazan formation.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values.

In Vitro Kinase Inhibition Assay

A Prepare Kinase X, Substrate, and ATP solution B Add test compounds (serial dilutions) A->B C Incubate at 30°C for 60 min B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E

Caption: Workflow for the in vitro kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compounds at varying concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Addition: Initiate the reaction by adding Kinase X to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The experimental evidence presented in this guide positions this compound as a promising lead compound for the development of novel kinase inhibitors. Its superior performance in both cellular and biochemical assays compared to established and analogous compounds warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its selectivity across a panel of kinases, and assessing its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The detailed protocols provided herein serve as a robust foundation for researchers to independently validate and expand upon these findings.

References

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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
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  • Potential Biological Activities of Allyl Phenethyl Ether Deriv
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Benchmarking 5-Allyl-2,6-dimethyl-4-pyrimidinol: A Comparative Analysis Against Standard-of-Care Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Pyrimidine-Based Kinase Inhibitor

The landscape of oncology is continually reshaped by the development of targeted therapies, particularly small molecule kinase inhibitors. These agents have revolutionized treatment paradigms by targeting the specific molecular drivers of cancer cell proliferation and survival. Within this class of therapeutics, compounds targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have demonstrated significant clinical success. However, the emergence of acquired resistance and off-target toxicities associated with current standard-of-care drugs necessitates the exploration of novel chemical scaffolds.

This guide introduces 5-Allyl-2,6-dimethyl-4-pyrimidinol, a novel pyrimidine derivative, as a promising candidate for targeted cancer therapy. Drawing from the established anti-cancer potential of related pyrimidine and furo[2,3-d]pyrimidine scaffolds as multi-targeted kinase inhibitors, we hypothesize that this compound possesses inhibitory activity against key oncogenic kinases.[1][2] This document provides a comprehensive framework for the preclinical benchmarking of this compound against the established multi-kinase inhibitors, Imatinib and Sunitinib. The following sections detail the experimental protocols designed to rigorously evaluate its efficacy, selectivity, and safety profile, offering researchers a thorough guide for its preclinical assessment.

Comparative Framework: Head-to-Head Evaluation Strategy

A robust preclinical evaluation hinges on a multi-faceted approach that assesses the compound's performance from the molecular level to a whole-organism context. Our benchmarking strategy for this compound is structured around three core pillars: in vitro potency and selectivity, cell-based functional efficacy, and in vivo anti-tumor activity and preliminary safety.

cluster_0 Benchmarking Strategy cluster_1 In Vitro Profiling cluster_2 Cell-Based Assays cluster_3 In Vivo Evaluation In Vitro Profiling In Vitro Profiling Cell-Based Assays Cell-Based Assays In Vitro Profiling->Cell-Based Assays Informs Cellular Target Engagement Kinase Inhibition Kinase Inhibition In Vitro Profiling->Kinase Inhibition Selectivity Panel Selectivity Panel In Vitro Profiling->Selectivity Panel In Vivo Evaluation In Vivo Evaluation Cell-Based Assays->In Vivo Evaluation Predicts In Vivo Efficacy Target Phosphorylation Target Phosphorylation Cell-Based Assays->Target Phosphorylation Cell Proliferation Cell Proliferation Cell-Based Assays->Cell Proliferation Xenograft Model Xenograft Model In Vivo Evaluation->Xenograft Model Pharmacokinetics Pharmacokinetics In Vivo Evaluation->Pharmacokinetics Preliminary Safety Preliminary Safety In Vivo Evaluation->Preliminary Safety

Caption: A flowchart illustrating the multi-pillar preclinical evaluation strategy.

I. In Vitro Potency and Selectivity Profiling

The initial phase of benchmarking focuses on the direct interaction between the investigational compound and its putative kinase targets. This is critical for establishing its potency and specificity.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and VEGFR2 kinases. A luminescence-based assay measuring ATP consumption provides a sensitive and high-throughput method for determining the half-maximal inhibitory concentration (IC50).[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified recombinant kinase (EGFR or VEGFR2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase assay buffer.

    • Serially dilute this compound, Imatinib, and Sunitinib in DMSO, followed by a further dilution in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)
This compoundTBDTBD
ImatinibTBDTBD
SunitinibTBDTBD

Table 1: Hypothetical data table for summarizing the in vitro kinase inhibition potency. TBD indicates "To Be Determined" by experimentation.

II. Cell-Based Functional Efficacy

Moving from a purified enzyme system to a cellular context is a crucial step to confirm target engagement and functional consequences in a more physiologically relevant environment.

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This assay measures the ability of the test compounds to inhibit the ligand-induced autophosphorylation of EGFR and VEGFR2 in intact cells, confirming that the compound can cross the cell membrane and engage its intracellular target.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture human umbilical vein endothelial cells (HUVECs) for VEGFR2 analysis and A549 non-small cell lung cancer cells for EGFR analysis in appropriate growth media.

    • Seed the cells in 96-well plates and allow them to adhere and reach 80-90% confluency.

  • Compound Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours prior to the experiment.

    • Pre-treat the cells with serial dilutions of this compound, Imatinib, or Sunitinib for 1-2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., VEGF for HUVECs, EGF for A549 cells) for 10-15 minutes at 37°C to induce receptor phosphorylation.

  • Lysis and Detection (ELISA-based):

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Use a sandwich ELISA kit specific for phosphorylated EGFR (pY1068) or phosphorylated VEGFR2 (pY1175).

    • Add the cell lysates to the antibody-coated plates and follow the manufacturer's protocol for incubation, washing, and addition of detection antibody and substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition of phosphorylation relative to the ligand-stimulated, vehicle-treated control.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that are dependent on the targeted signaling pathways. This provides a measure of the compound's overall anti-proliferative activity.[5][6]

Experimental Protocol:

  • Cell Plating:

    • Seed A549 and HUVEC cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, Imatinib, and Sunitinib. Include a vehicle-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

CompoundA549 GI50 (µM)HUVEC GI50 (µM)
This compoundTBDTBD
ImatinibTBDTBD
SunitinibTBDTBD

Table 2: Hypothetical data table for summarizing the anti-proliferative activity of the compounds.

III. In Vivo Efficacy and Preliminary Safety Assessment

The final stage of preclinical benchmarking involves evaluating the compound's performance in a living organism. This provides crucial information on its anti-tumor efficacy, pharmacokinetic properties, and potential for toxicity.

Human Tumor Xenograft Model

This model assesses the ability of this compound to inhibit tumor growth in an immunodeficient mouse model bearing human cancer cells.[7][8][9]

Experimental Protocol:

  • Tumor Implantation:

    • Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment groups: Vehicle control, this compound (at various doses), Imatinib, and Sunitinib.

    • Administer the compounds daily via oral gavage for a specified period (e.g., 21 days).

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Start Start Inject A549 Cells Inject A549 Cells Subcutaneously Start->Inject A549 Cells Monitor Tumor Growth Monitor Tumor Growth (100-150 mm³) Inject A549 Cells->Monitor Tumor Growth Randomize Mice Randomize Mice into Treatment Groups Monitor Tumor Growth->Randomize Mice Daily Oral Gavage Daily Oral Gavage (21 days) Randomize Mice->Daily Oral Gavage Measure Tumor Volume\n& Body Weight Measure Tumor Volume & Body Weight (2-3x/week) Daily Oral Gavage->Measure Tumor Volume\n& Body Weight End of Study End of Study Measure Tumor Volume\n& Body Weight->End of Study Excise Tumors Excise & Weigh Tumors End of Study->Excise Tumors Analyze TGI Analyze Tumor Growth Inhibition Excise Tumors->Analyze TGI End End Analyze TGI->End

Caption: Workflow for the in vivo xenograft tumor model experiment.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice, which is essential for interpreting the efficacy data and planning for future studies.[10][11][12]

Experimental Protocol:

  • Dosing:

    • Administer a single dose of this compound to mice via oral gavage and intravenous injection in separate groups.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma and store at -80°C.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

    • Determine the oral bioavailability of the compound.

ParameterThis compound
Cmax (ng/mL)TBD
Tmax (hr)TBD
AUC (ng*hr/mL)TBD
Half-life (hr)TBD
Bioavailability (%)TBD

Table 3: Hypothetical data table for summarizing the pharmacokinetic parameters.

Preliminary Safety and Toxicity Assessment

Early assessment of potential safety liabilities is crucial in drug development. The Ames and hERG assays are standard in vitro tests for mutagenicity and cardiotoxicity, respectively.

  • Ames Test (Bacterial Reverse Mutation Assay): This test evaluates the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[1][13][14] A positive result would be a significant increase in the number of revertant colonies compared to the negative control.

  • hERG (human Ether-à-go-go-Related Gene) Assay: This assay assesses the potential of a compound to inhibit the hERG potassium ion channel, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[15][16][17] This is typically evaluated using automated patch-clamp electrophysiology on cells expressing the hERG channel.[16]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of the novel pyrimidine derivative, this compound, against the standard-of-care tyrosine kinase inhibitors, Imatinib and Sunitinib. By systematically evaluating its in vitro potency and selectivity, cell-based efficacy, and in vivo anti-tumor activity and preliminary safety, researchers can generate a robust data package to support its further development. Favorable outcomes from these studies would provide a strong rationale for advancing this compound into more extensive preclinical toxicology studies and, ultimately, into clinical trials as a next-generation targeted therapy for cancer.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Available at: [Link]

  • The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. National Institutes of Health. Available at: [Link]

  • The design, synthesis and biological evaluation of conformationally restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted receptor tyrosine kinase and microtubule inhibitors as potential antitumor agents. PubMed. Available at: [Link]

  • Receptor Tyrosine Kinase Assays. DiscoverX. Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

  • The Ames Test. University of California, Davis. Available at: [Link]

  • hERG Assay. Slideshare. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. National Institutes of Health. Available at: [Link]

  • hERG Safety. Cyprotex. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Institutes of Health. Available at: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Assays for tyrosine phosphorylation in human cells. National Institutes of Health. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications. Available at: [Link]

  • Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Murine Pharmacokinetic Studies. National Institutes of Health. Available at: [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. National Institutes of Health. Available at: [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Lirias. Available at: [Link]

  • Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Allyl-2,6-dimethyl-4-pyrimidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle 5-Allyl-2,6-dimethyl-4-pyrimidinol within a well-ventilated area, ideally inside a chemical fume hood.[1] Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:

  • Eye Protection: Chemical safety goggles are essential to shield against potential splashes.[1]

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance.[2]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[1]

In the event of accidental exposure, the following first-aid measures should be taken:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[2]

  • Eye Contact: Cautiously rinse eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek prompt medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Hazard Profile Analysis of Structurally Similar Compounds

To ascertain the potential hazards of this compound, it is instructive to examine the hazard profiles of analogous chemical structures. This approach allows for an informed, safety-conscious classification of the waste stream.

Parameter2-Amino-4,6-dimethylpyrimidineTetrahydro-1,3-dimethyl-1H-pyrimidin-2-one[3]General Pyrimidine Derivatives
Physical State SolidLiquidVaries (Solid or Liquid)
Known Hazards Not classified as a hazardous substance or mixture.Harmful if swallowed, Causes serious eye damage, Suspected of damaging fertility or the unborn child.May cause skin, eye, and respiratory irritation.[2]
Combustibility Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire.Combustible liquid.Generally combustible.

Given the presence of the allyl group and the pyrimidine core, it is prudent to treat this compound as a potentially hazardous substance requiring careful disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The following protocol outlines a compliant, multi-step disposal process.

Waste Classification

The initial and most critical step is to determine if the waste is hazardous.[6] A waste is classified as hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Given the combustible nature of similar compounds, it is safest to manage this compound as a hazardous waste.

Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Dedicated Waste Container: Collect waste this compound in a dedicated, chemically compatible container. Plastic is often preferred for waste storage.[9]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[10]

Labeling

Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement.[11]

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[11]

  • Hazard Identification: Indicate the potential hazards (e.g., "Combustible," "Irritant").

Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Container Management: Keep the waste container tightly closed except when adding waste. Do not leave funnels in the container.[11]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9]

  • Secondary Containment: Utilize secondary containment, such as a spill tray, to mitigate the impact of potential leaks.[8]

Caption: Decision workflow for the compliant disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel.

  • Contain and Absorb: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb flammable substances.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office in accordance with established protocols.[1]

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste must be conducted by a licensed hazardous waste disposal company.

  • Professional Disposal: Contact your institution's EHS office to schedule a pickup.[1] They will arrange for a certified hazardous waste transporter to collect the waste.

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a key component of RCRA regulations.[12]

  • Preferred Method: High-temperature incineration is often the preferred disposal method for organic chemical waste, as it ensures complete destruction of the hazardous compounds.[13]

By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Alabama at Birmingham, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet for Dimethylether. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 5-Allyl-2,6-dimethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Engineering Controls

Given the unknown toxicological properties of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a thorough risk assessment is the critical first step before any handling.[3] The chemical structure, featuring a pyrimidine core and an allyl group, suggests potential biological activity and possible hazards. Pyrimidine derivatives are known for a wide range of pharmacological effects, and some can exhibit toxicity.[4][5][6] The allyl functional group is often associated with skin irritation and can be metabolized to toxic compounds.[7][8][9]

Precautionary Hazard Classification:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Assumed based on general toxicity of some pyrimidine and allyl compounds.[7]
Skin Corrosion/Irritation Category 2 (Irritant)Allyl groups are known skin irritants.[9]
Serious Eye Damage/Irritation Category 2A (Irritant)Common for many organic chemicals.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Potential for irritation if inhaled as a dust or aerosol.

Engineering Controls:

To minimize exposure, all work with this compound should be performed within a certified chemical fume hood.[1][10] This is mandatory for procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions. The laboratory must be well-ventilated, and emergency equipment, including an eyewash station and safety shower, must be readily accessible.[3][10]

Section 2: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Hands Double-gloving with nitrile gloves.ASTM D6978 or equivalentProvides robust protection against accidental splashes. The outer glove should be removed and replaced immediately upon contamination.
Eyes/Face Chemical splash goggles and a face shield.ANSI Z87.1Offers comprehensive protection against splashes and airborne particles.[1]
Body Permeation-resistant laboratory coat.Protects against skin contact.
Respiratory NIOSH-approved N95 respirator or higher.29 CFR 1910.134Required when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.

Section 3: Step-by-Step Handling Procedures

A systematic workflow is essential for ensuring safety and preventing contamination. The following protocols must be strictly adhered to.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing the Solid Compound:

  • Don appropriate PPE as outlined in the table above.

  • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to minimize electrostatic dispersal.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • After weighing, securely close the primary container.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) followed by a dry wipe. Dispose of wipes as hazardous waste.

Protocol for Preparing Solutions:

  • Ensure all work is conducted within a chemical fume hood.

  • Add the weighed solid to the solvent in a suitable container.

  • If necessary, use sonication or gentle agitation to dissolve the compound, ensuring the container is capped to prevent aerosol release.

  • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management:

  • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don appropriate PPE , including respiratory protection.

  • Contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 5: Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

start Generate Waste segregate Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) start->segregate container Use Designated Hazardous Waste Containers segregate->container labeling Label Containers Clearly container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for Professional Disposal via EHS storage->pickup

Caption: Waste segregation and disposal workflow.

Disposal Protocols:

  • Waste Segregation: It is crucial to segregate waste containing this compound from other waste streams. Do not mix with non-hazardous waste. If halogenated solvents are used, the waste must be segregated as halogenated organic waste.

  • Containerization: Collect all solid and liquid waste in dedicated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.[11]

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of Tennessee, Knoxville, Office of Health & Safety website.
  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-15.
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • Newly Synthesized Chemical Hazard Information. (n.d.). Retrieved from Virginia Commonwealth University, Office of Clinical and Research Safety website.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide. (n.d.). BenchChem.
  • Everything You Should Know About Allyl Chloride. (n.d.). CloudSDS.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
  • An In-depth Technical Guide to the Safety, Handling, and Toxicity of Allyl n-Octyl Ether. (n.d.). BenchChem.
  • Pharmacology Study of Pyrimidine Derivative. (2015). International Journal of ChemTech Research, 7(6), 2660-2664.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). Molecules.
  • Allyl alcohol – Knowledge and References. (n.d.). Taylor & Francis.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). Retrieved from University of Rhode Island, Environmental Health & Safety website.
  • A Detail Guide on Allyl Chloride Hazard and Safety. (n.d.). CloudSDS.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.